Methyl-6-Gingerol
Description
Properties
Molecular Formula |
C18H28O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-one |
InChI |
InChI=1S/C18H28O4/c1-4-5-6-7-15(19)13-16(20)10-8-14-9-11-17(21-2)18(12-14)22-3/h9,11-12,15,19H,4-8,10,13H2,1-3H3/t15-/m0/s1 |
InChI Key |
CTGAPJBPSCUFRO-HNNXBMFYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl-6-Gingerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-6-gingerol, a methylated derivative of the primary pungent constituent of ginger, 6-gingerol (B72531), represents a molecule of significant interest for pharmacological research. Its structural modification—the methylation of the phenolic hydroxyl group—may alter its pharmacokinetic and pharmacodynamic properties, including bioavailability, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, detailed protocols for its characterization using modern analytical techniques, and a hypothesized mechanism of action based on the known signaling pathways of its parent compound. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.
Introduction to this compound
This compound, systematically named (5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-one, is a derivative of 6-gingerol.[1] 6-Gingerol is renowned for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] These effects are often attributed to its influence on various cellular signaling pathways.[3][5] The methylation of the 4'-hydroxyl group on the vanillyl moiety to create this compound results in a 3,4-dimethoxyphenyl group, a structural change that can significantly impact the molecule's polarity and hydrogen-bonding capacity. This guide outlines a robust methodology for the synthesis and comprehensive characterization of this promising compound.
Synthesis of this compound
While specific literature on the synthesis of this compound is not abundant, a reliable synthetic route can be adapted from established methods for 6-gingerol synthesis. The proposed pathway involves a base-catalyzed aldol (B89426) condensation between 4-(3,4-dimethoxyphenyl)butan-2-one (B3147733) (Methyl-Zingerone) and hexanal (B45976), followed by catalytic hydrogenation to reduce the resulting double bond.
Proposed Synthetic Scheme
The synthesis is a two-step process:
-
Aldol Condensation: Reaction of Methyl-Zingerone with hexanal in the presence of a base to form the α,β-unsaturated ketone intermediate.
-
Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the intermediate using a catalyst such as Palladium on carbon (Pd/C) to yield the final product, this compound.
Experimental Protocol: Synthesis
Materials:
-
4-(3,4-dimethoxyphenyl)butan-2-one (Methyl-Zingerone)
-
Hexanal
-
Ethanol (B145695) (absolute)
-
Potassium hydroxide (B78521) (KOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (HPLC grade) for elution
Step 1: Aldol Condensation
-
Dissolve 4-(3,4-dimethoxyphenyl)butan-2-one (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium hydroxide (1.2 eq) in ethanol to the flask while maintaining the temperature.
-
Add hexanal (1.1 eq) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α,β-unsaturated ketone.
Step 2: Catalytic Hydrogenation
-
Dissolve the crude intermediate in ethyl acetate in a suitable hydrogenation vessel.
-
Add 10% Palladium on carbon catalyst (approx. 5 mol%).
-
Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) and gradually increasing the polarity to (e.g., 7:3 v/v).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield this compound as an oil.
Synthesis Workflow Diagram
Caption: Proposed workflow for the two-step synthesis and purification of this compound.
Characterization of this compound
A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₄ | PubChem[1] |
| Molar Mass | 308.4 g/mol | PubChem[1] |
| Exact Mass | 308.19875937 Da | PubChem[1] |
| IUPAC Name | (5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-one | PubChem[1] |
| Appearance | Expected to be a pale yellow oil | - |
Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC):
-
System: Reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) and water. A typical starting point is 70:30 (v/v) methanol:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm, which is the characteristic absorption maximum for the gingerol scaffold.[7]
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.
-
Purpose: To assess the purity of the final product. A single sharp peak is indicative of high purity.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Mode: Positive ion mode is typically used.
-
Expected Ions: Look for the protonated molecule [M+H]⁺ at m/z 309.2060 and the sodium adduct [M+Na]⁺ at m/z 331.1880.
-
Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure. Characteristic fragmentation patterns for gingerols often involve cleavage of the C4-C5 bond.[8]
-
Purpose: To confirm the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Purpose: To provide unequivocal structural elucidation. The expected chemical shifts based on the structure are detailed in the table below.
Infrared (IR) Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate.
-
Purpose: To identify key functional groups present in the molecule.
Expected Spectroscopic Data
The following tables summarize the expected analytical data for this compound based on its chemical structure and data from analogous compounds like 6-Gingerol.
Table 1: Expected ¹H and ¹³C NMR Data
| Functional Group | ¹H NMR (ppm, multiplicity) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic C-H | 6.7 - 6.9 (m, 3H) | 111-121 |
| Aromatic Quaternary C | - | 133-150 |
| Methoxy (-OCH₃) x 2 | ~3.9 (s, 6H) | ~56 |
| Methylene adjacent to C=O | 2.7 - 2.9 (m, 4H) | 45-50 |
| Methine (-CH-OH) | ~4.0 (m, 1H) | ~68 |
| Hydroxyl (-OH) | Broad singlet | - |
| Aliphatic Chain (-CH₂-) | 1.2 - 1.6 (m) | 22-36 |
| Terminal Methyl (-CH₃) | ~0.9 (t) | ~14 |
| Ketone (C=O) | - | ~211 |
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (Alcohol) | 3200 - 3600 | Broad |
| C-H (sp³) | 2850 - 3000 | Sharp, multiple |
| C=O (Ketone) | 1705 - 1725 | Strong, sharp |
| C=C (Aromatic) | 1500 - 1600 | Medium |
| C-O (Ether & Alcohol) | 1030 - 1250 | Strong |
Characterization Workflow Diagram
Caption: A logical workflow for the comprehensive characterization of synthesized compounds.
Putative Biological Activity and Signaling Pathways
6-Gingerol is known to exert anticancer effects by modulating various signaling pathways, including those involved in apoptosis, cell cycle regulation, and angiogenesis.[2][3] A key mechanism identified in breast cancer cells is the induction of p53-dependent mitochondrial apoptosis.[9] It is hypothesized that this compound, due to its structural similarity, may engage similar pathways.
The proposed mechanism involves the inhibition of upstream regulators like the EGFR/Src/STAT3 pathway, which leads to the stabilization and activation of the p53 tumor suppressor protein.[9] Activated p53 then transcriptionally upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein BCL-2. This shift in the BAX/BCL-2 ratio compromises the mitochondrial outer membrane, leading to a loss of membrane potential and the release of cytochrome c, ultimately triggering the caspase cascade and apoptotic cell death.[9]
Hypothesized Apoptotic Signaling Pathway
Caption: Hypothesized p53-mediated apoptotic pathway initiated by this compound.
Conclusion and Future Directions
This guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The analytical protocols described will allow for unambiguous confirmation of the compound's structure and purity. While the biological activity of this compound remains to be experimentally validated, the known mechanisms of its parent compound, 6-gingerol, provide a strong foundation for future investigation. Subsequent research should focus on performing the synthesis, confirming the structure with the outlined characterization methods, and conducting in vitro and in vivo studies to explore its pharmacological profile and validate its effects on the hypothesized signaling pathways.
References
- 1. This compound | C18H28O4 | CID 70697235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]
- 7. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"Methyl-6-Gingerol isolation from ginger extract"
An In-depth Technical Guide to the Isolation of Methyl-6-Gingerol from Ginger Extract
Introduction
The rhizome of ginger (Zingiber officinale) is a globally significant spice and a traditional herbal medicine. Its characteristic pungency and pharmacological activities are attributed to a class of phenolic compounds known as gingerols.[1] Among these, 6-gingerol (B72531) is the most abundant and widely studied.[1][2] this compound, a naturally occurring derivative, is also present in ginger extracts and is of significant interest to researchers for its potential biological activities.[3][4]
This technical guide provides a comprehensive overview of the methodologies for the extraction and isolation of this compound from raw ginger extract. It is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The document details various extraction and purification protocols, presents comparative quantitative data, and outlines the analytical techniques for characterization.
Extraction Methodologies: From Raw Ginger to Crude Extract
The initial step in isolating this compound is the preparation of a crude extract from ginger rhizomes. The choice of extraction method significantly impacts the yield and profile of the extracted compounds. Both conventional and modern techniques are employed, each with distinct advantages and limitations.
2.1 Conventional Extraction Methods
-
Soxhlet Extraction: A classic and exhaustive method involving continuous extraction with a recycling solvent. Methanol (B129727) has been shown to provide a high yield of 6-gingerol (7.3% w/w).[5] Other solvents like ethanol (B145695), acetone, and n-hexane are also used.[5][6]
-
Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period.[5] It is less efficient than Soxhlet but avoids thermal degradation of sensitive compounds.
2.2 Non-Conventional (Green) Extraction Methods
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, significantly reducing extraction time and solvent consumption.[7] Optimized conditions for gingerol extraction have been identified as 528 W microwave power, a 26 mL/g solvent-to-solid ratio, a 31-second duration, and 78% ethanol as the solvent, yielding higher content than conventional methods.[5][8]
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as the solvent, which is non-toxic and easily removed. SFE can produce a high content of 6-gingerol in the extract (up to 20.6-25.97%).[5]
-
Ultrasound-Assisted Extraction (UAE): Ultrasound waves are used to create cavitation, disrupting cell walls and enhancing solvent penetration. Methanolic extracts from UAE have shown 6-gingerol content between 0.20% and 0.51%.[5]
Table 1: Comparison of Extraction Methods for Gingerols
| Extraction Method | Solvent(s) | Key Conditions | 6-Gingerol Yield/Content | Reference(s) |
| Soxhlet Extraction | Ethanol | 78.1°C, 8 hours, 4:1 solvent/solid ratio | 8.40 mg/g | [5] |
| Soxhlet Extraction | Methanol | 64°C | 7.3% (w/w) | [5] |
| Microwave-Assisted (MAE) | 78% Ethanol | 528 W, 31 s, 26 mL/g liquid/solid ratio | 15.3 ± 0.85 mg/g | [5][8] |
| Supercritical Fluid (SFE) | Liquid CO2 | 35°C, 15 MPa, 160 min dynamic time | 20.69% in extract | [5] |
| Ultrasound-Assisted (UAE) | Methanol | - | 0.20 - 0.51% in extract | [5] |
| Maceration | Various | Room Temperature | Generally lower than other methods | [5] |
Purification and Isolation Protocols
Once a crude extract is obtained, a multi-step purification process is required to isolate this compound to a high degree of purity. This typically involves one or more chromatographic techniques.
3.1 Preparative Column Chromatography
-
Silica (B1680970) Gel Column Chromatography: This is a fundamental and widely used technique for the initial fractionation of the crude extract. The extract is loaded onto a silica gel column and eluted with a non-polar to polar solvent gradient. A common mobile phase is a mixture of n-hexane and ethyl acetate, with the ratio gradually changing from non-polar (e.g., 5:1) to more polar (e.g., 1:4) to separate compounds of different polarities.[9][10] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[10]
3.2 High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly efficient liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.[11][12] It has proven exceptionally effective for purifying gingerols.
-
Solvent System: A two-phase solvent system is crucial. A commonly used system for gingerol separation is composed of n-hexane–ethyl acetate–methanol–water (e.g., in a 10:2:5:7 v/v/v/v ratio).[11][12][13]
-
Yield and Purity: HSCCC can yield highly pure compounds in a single step. For instance, 90.38 mg of 6-gingerol with 99.6% purity was obtained from 600 mg of a ginger residue.[11][13] Another study reported obtaining 6-gingerol at 99.9% purity.[5][14]
3.3 Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is often the final step to achieve the highest possible purity (>98%).[10]
-
Stationary Phase: A reversed-phase C18 column is typically used.[9][10]
-
Mobile Phase: An isocratic or gradient mixture of methanol and water is a common mobile phase.[10] For example, a 75:25 (v/v) methanol/water mixture has been used successfully.[5] The eluent is monitored by a UV detector, typically at 210 nm or 280 nm.[10][11]
Table 2: Comparison of Purification Techniques for 6-Gingerol
| Purification Technique | Starting Material | Key Parameters | Final Yield | Final Purity | Reference(s) |
| Silica Gel Chromatography | Crude Extract | Mobile Phase: n-hexane:ether (gradient) | - | Intermediate Purity | [9] |
| Silica Gel + Prep-HPLC | Crude Extract | Silica Column followed by C18 HPLC column with Methanol/Water | - | 98.8% | [10] |
| HSCCC | Molecular Distillation Residue | Solvent System: n-hexane–ethyl acetate–methanol–water (10:2:5:7) | 90.38 mg from 600 mg | 99.6% | [11][12][13] |
| HSCCC | Crude Extract | Solvent System: light petroleum–ethyl acetate–methanol–water (5:5:6.5:3.5) | 30.2 mg from 200 mg | 99.9% | [5][14] |
| Semi-Prep HPLC | Methanolic Extract | C18 column, Mobile Phase: Methanol/H2O (75:25) | - | 94.4% | [5] |
Detailed Experimental Protocols
4.1 Protocol 1: Microwave-Assisted Extraction (MAE)
-
Preparation: Weigh 10 g of pulverized fresh ginger and place it in a microwave extraction vessel.
-
Solvent Addition: Add 260 mL of 78% ethanol to the vessel (achieving a 26 mL/g liquid-to-solid ratio).[5]
-
Extraction: Secure the vessel in a microwave reactor. Set the power to 528 W and the extraction time to 31 seconds.[5]
-
Recovery: After extraction, allow the mixture to cool. Filter the extract using Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary vacuum evaporator at a controlled temperature (e.g., 40°C) to obtain the crude ginger extract.[10]
4.2 Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation: Prepare a two-phase solvent system of n-hexane–ethyl acetate–methanol–water (10:2:5:7, v/v/v/v).[11][13] Mix the solvents in a separation funnel, shake vigorously, and allow the layers to separate completely. Degas both the upper (stationary) and lower (mobile) phases by sonication before use.[11]
-
HSCCC System Equilibration: Pump the upper phase (stationary phase) into the multilayer coiled column. Then, rotate the apparatus at the desired speed (e.g., 800-900 rpm) while pumping the lower phase (mobile phase) through the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.[11]
-
Sample Injection: Dissolve a known amount of the crude extract (e.g., 600 mg) in a specific volume of the lower phase (e.g., 10 mL) and inject it into the system.[11][13]
-
Fraction Collection: Continuously monitor the effluent with a UV detector at 280 nm.[11] Collect fractions manually or with an automated fraction collector based on the resulting chromatogram.
-
Analysis: Analyze the collected fractions using analytical HPLC to identify those containing pure this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.
Visualization of Experimental Workflow
The overall process for isolating this compound can be visualized as a multi-stage workflow.
Caption: Workflow from raw ginger to pure this compound.
The HSCCC process itself relies on the principle of liquid-liquid partitioning.
Caption: Liquid-liquid partitioning in HSCCC separates compounds.
Characterization and Quality Control
After isolation, the identity and purity of this compound must be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by observing a single, sharp peak at a specific retention time.[15][16]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula (C18H28O4 for this compound).[3][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for the complete structural elucidation of the isolated compound.[11][13]
Conclusion
The isolation of this compound from ginger extract is a multi-step process that begins with an efficient extraction method, such as MAE or SFE, to obtain a crude extract rich in gingerols. Subsequent purification, particularly using High-Speed Counter-Current Chromatography (HSCCC), has demonstrated exceptional efficacy in yielding highly pure compounds (>99%). A final polishing step with preparative HPLC can be employed if required. The combination of these advanced extraction and chromatographic techniques allows for the successful isolation of this compound for further pharmacological and clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Gingerol | 23513-14-6 | FG09324 | Biosynth [biosynth.com]
- 3. This compound | C18H28O4 | CID 70697235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. qascf.com [qascf.com]
- 6. researchgate.net [researchgate.net]
- 7. Gingerol: extraction methods, health implications, bioavailability and signaling pathways - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00135D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN1616391A - A method for separating 6-gingerol from ginger - Google Patents [patents.google.com]
- 10. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Separation and preparation of 6-gingerol from molecular distillation residue of Yunnan ginger rhizomes by high-speed counter-current chromatography and the antioxidant activity of ginger oils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Enigmatic Presence of Methylated Gingerols: A Technical Guide to Their Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginger (Zingiber officinale Roscoe), a cornerstone of traditional medicine and culinary practices, is a rich reservoir of bioactive phenolic compounds known as gingerols. While the pharmacological properties of major gingerols like[1]-gingerol,[2]-gingerol, and[3]-gingerol have been extensively investigated, a lesser-known, yet potentially significant, class of these compounds exists: the methylated gingerols. These molecules, characterized by the addition of a methyl group to the catechol ring of the gingerol scaffold, represent a frontier in the exploration of ginger's medicinal chemistry. This technical guide provides a comprehensive overview of the current scientific knowledge on the natural occurrence of methylated gingerols, their analysis, and their putative biological significance.
Natural Occurrence of Methylated Gingerols
The presence of methylated gingerols in nature has been confirmed, primarily within the rhizomes of Zingiber officinale. While their concentrations are generally lower than their non-methylated counterparts, their existence points to a specific biosynthetic pathway and potential unique biological activities.
Identified Methylated Gingerols
To date, the following methylated gingerols have been identified in ginger rhizomes:
-
Methyl-[1]-gingerol : This compound has been detected in studies analyzing the chemical composition of ginger extracts.
-
Methyl-[2]-gingerol : Similar to methyl-[1]-gingerol, this homolog has also been identified in ginger.
-
4'-O-methyl-6-gingerol : This specific isomer has been isolated and structurally characterized.
Quantitative Data
Quantitative data on methylated gingerols is sparse in the current literature, representing a significant knowledge gap. Most analytical studies have focused on the more abundant gingerols and shogaols. One study reported traces of methyl-[1]-gingerol and methyl-[2]-gingerol (both at 1.8% of a specific fraction) in ginger rhizomes. Comprehensive quantitative analyses across different ginger cultivars, geographical locations, and developmental stages are necessary to build a robust dataset for comparative studies.
Table 1: Reported Quantitative Data for Methylated Gingerols in Zingiber officinale
| Compound | Plant Material | Concentration | Analytical Method | Reference |
| Methyl-[1]-gingerol | Rhizome Fraction | 1.8% of fraction | Not specified | |
| Methyl-[2]-gingerol | Rhizome Fraction | 1.8% of fraction | Not specified |
Note: The reported percentages are from a specific fraction of the ginger extract and not the total rhizome, highlighting the need for more comprehensive quantitative studies.
Biosynthesis of Methylated Gingerols
The biosynthesis of gingerols originates from the phenylpropanoid pathway. While the complete biosynthetic route to methylated gingerols has not been fully elucidated, the involvement of specific enzymes can be inferred from the known pathways of other methylated phenolic compounds.
A key enzyme class, O-methyltransferases (OMTs) , is responsible for the methylation of hydroxyl groups on phenylpropanoid-derived molecules. In the context of gingerol biosynthesis, a Caffeoyl-CoA O-methyltransferase (CCoAOMT) is a prime candidate for the methylation of the catechol ring of a gingerol precursor.[4][5] This enzyme would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the dihydroxyphenyl moiety.
Below is a DOT script for a diagram illustrating the proposed final step in the biosynthesis of a methylated gingerol.
Experimental Protocols
Precise and validated experimental protocols are crucial for the accurate quantification and isolation of methylated gingerols. The following sections outline a general workflow and specific analytical methods that can be adapted and optimized for these compounds.
General Experimental Workflow
The analysis of methylated gingerols from plant material typically involves extraction, purification (optional), and quantification by chromatographic techniques.
Below is a DOT script for a diagram outlining a general experimental workflow.
Extraction Methodology
Objective: To efficiently extract methylated gingerols from the plant matrix while minimizing degradation.
Materials:
-
Dried and powdered ginger rhizome
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Weigh approximately 1 g of powdered ginger rhizome into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant.
-
Repeat the extraction process (steps 2-5) on the pellet twice more.
-
Combine all the supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Redissolve the crude extract in a known volume of methanol for analysis.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection into the analytical instrument.
Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To achieve sensitive and selective quantification of methylated gingerols.
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient starting from 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (Hypothetical for Methyl-[1]-gingerol):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 307.2 [M-H]⁻ (for C18H28O4).
-
Product Ion (Q3): A characteristic fragment ion would need to be determined through infusion and fragmentation studies of a purified standard.
-
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Method Validation: The analytical method should be validated according to ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Biological Activities and Signaling Pathways (Hypothetical)
The biological activities of methylated gingerols are largely unexplored. However, based on the well-documented pharmacological effects of their non-methylated analogs, particularly[1]-gingerol, it is plausible that methylated gingerols possess similar, or potentially modulated, activities.[1]-Gingerol is known to exert anti-inflammatory, antioxidant, and anticancer effects through the modulation of various signaling pathways.[2][6][7]
It is hypothesized that methylated gingerols may also interact with these pathways, although the methylation of the catechol group could alter their binding affinity to target proteins and subsequent downstream signaling. For instance, the methylation might affect the compound's ability to donate a hydrogen atom, which could influence its antioxidant capacity.
Below is a DOT script for a diagram illustrating a hypothetical signaling pathway that could be modulated by a methylated gingerol, based on the known targets of[1]-gingerol.
Future Directions and Conclusion
The study of methylated gingerols is a nascent field with significant potential. Future research should focus on:
-
Comprehensive Quantification: Developing and applying validated analytical methods to quantify methylated gingerols in a wide range of Zingiberaceae species and cultivars.
-
Isolation and Structure Elucidation: Isolating sufficient quantities of pure methylated gingerols for comprehensive structural and biological characterization.
-
Pharmacological Screening: Investigating the biological activities of purified methylated gingerols, including their anti-inflammatory, antioxidant, and anticancer properties.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by methylated gingerols to understand their molecular mechanisms.
-
Biosynthetic Pathway Elucidation: Identifying and characterizing the specific O-methyltransferases responsible for gingerol methylation in ginger.
References
- 1. Combined Metabolome and Transcriptome Analyses of Young, Mature, and Old Rhizome Tissues of Zingiber officinale Roscoe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Computer aided gene mining for gingerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome Analysis Provides Insights into Gingerol Biosynthesis in Ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activity of-Gingerol
A Comprehensive Technical Guide on the Biological Activity of[1]-Gingerol
Introduction: This document provides an in-depth analysis of the biological activities of[1]-gingerol, a principal pungent component isolated from the rhizome of ginger (Zingiber officinale). While the query specified Methyl-6-Gingerol, the vast body of scientific literature focuses predominantly on[1]-gingerol. Information on methylated derivatives is sparse; therefore, this guide will concentrate on the extensively studied[1]-gingerol, with specific mention of methylated analogues where data is available. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its molecular mechanisms, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways.
Anticancer Activity
[1]-Gingerol has demonstrated significant anticancer properties across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[2][3]
Induction of Apoptosis
[1]-Gingerol triggers apoptosis through both intrinsic and extrinsic pathways. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and the activation of the DNA damage response (DDR) mechanism.[4] This, in turn, activates p53, a critical tumor suppressor protein.[4] Activated p53 promotes the expression of pro-apoptotic proteins like BAX while suppressing anti-apoptotic proteins such as BCL-2, leading to an increased BAX/BCL-2 ratio.[4] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol, which then activates caspase-9 and the subsequent caspase cascade (caspase-3 and -7), ultimately leading to programmed cell death.[4][5]
Furthermore,[1]-gingerol can sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis by upregulating death receptor 5 (DR5) and downregulating anti-apoptotic proteins like survivin, c-FLIP, and XIAP.[5]
Cell Cycle Arrest
[1]-Gingerol can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type.[4][6] In breast cancer cells, it activates p53, which then upregulates p21 and p27. These proteins inhibit cyclin-dependent kinases (CDKs), specifically CDK4, and downregulate cyclins D1 and E, leading to arrest at the G0/G1 phase.[4] In glioma cells, it has been shown to cause G1 phase arrest.[7] In oral cancer cells, it induces G2/M phase arrest.[8]
Inhibition of Metastasis
[1]-Gingerol has been found to inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[9] It also modulates the epithelial-mesenchymal transition (EMT) by up-regulating E-cadherin and down-regulating N-cadherin and vimentin.[8]
Quantitative Data on Anticancer Activity
| Cell Line | Activity | IC50 Value | Reference |
| HCT-116 (Colon Cancer) | Cytotoxicity | 160.42 µM | [10] |
| H-1299 (Lung Cancer) | Cytotoxicity | > 200 µM | [10] |
| MDA-MB-231 (Breast Cancer) | Cell Proliferation Inhibition | ~200 µM | [4] |
| MCF-7 (Breast Cancer) | Cell Proliferation Inhibition | ~200 µM | [4] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 30.3 µM | [11] |
| A431 (Skin Cancer) | Cytotoxicity | 81.46 µg/ml | [12][13] |
Note: A methylated derivative of 6-gingerol (B72531) (compound 19) showed an IC50 of 76.5 µM against HCT-116 cells, indicating that methylation in this specific context did not increase cytotoxic activity compared to other derivatives.[11]
Signaling Pathways in Anticancer Activity
Caption: [1]-Gingerol induced intrinsic apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 4. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells | MDPI [mdpi.com]
- 5. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [6]-Gingerol inhibits de novo fatty acid synthesis and carnitine palmitoyltransferase-1 activity which triggers apoptosis in HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation on the Anticancer Activity of [6]-Gingerol of Zingiber officinale and its Structural Analogs against Skin Cancer - Adikesavan - Current Computer-Aided Drug Design [cardiosomatics.ru]
In Vitro Effects of-Gingerol on Cancer Cells: A Technical Guide
In Vitro Effects of[1]-Gingerol on Cancer Cells: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ginger (Zingiber officinale) has a long history of use in traditional medicine. Its pungent and bioactive phenolic compounds, known as gingerols, are the subject of extensive scientific investigation for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The most abundant of these is[1]-gingerol, which has been identified as a key mediator of ginger's therapeutic potential. This technical guide provides a comprehensive overview of the in vitro effects of[1]-gingerol on various cancer cell lines, focusing on its mechanisms of action, effects on key signaling pathways, and detailed experimental protocols.
Note on Nomenclature: This document focuses on[1]-gingerol, the most widely studied bioactive compound in ginger for its anti-cancer properties. The user query specified "Methyl-6-Gingerol," however, a thorough literature review indicates a lack of substantial research on this specific methylated derivative in the context of cancer. The available scientific data overwhelmingly points to[1]-gingerol as the compound of interest.
Cytotoxic and Anti-Proliferative Effects
[1]-Gingerol has demonstrated significant dose- and time-dependent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, varies depending on the cancer cell type and the duration of exposure.
Table 1: IC50 Values of[1]-Gingerol in Various Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference(s) |
| Breast Cancer | MDA-MB-231 | ~200 | 48 | [2][3] |
| MCF-7 | ~200 | 48 | [2][3] | |
| Renal Cancer | ACHN | 27.41 | 72 | [4] |
| 786-O | 31.05 | 72 | [4] | |
| 769-P | 30.48 | 72 | [4] | |
| Colon Cancer | SW-480 | ~150 | 72 | [5] |
| HCT-116 | 160.42 | 24 | [6] | |
| Prostate Cancer | LNCaP, PC3, DU145 | >100 (viability ~50% at 500µM) | 72 | [7] |
| Leukemia | NB4 | 194 | 48 | |
| MOLT4 | 208 | 48 | ||
| Raji | 204 | 48 | ||
| Lung Cancer | H-1299 | 136.73 | 24 | [6][8] |
| A549 | ~200 | Not Specified | [9] | |
| Oral Cancer | YD10B, Ca9-22 | Not specified, effective at 150µM | 48 | [10][11] |
| Skin Cancer | A431 | 81.46 µg/ml (~276 µM) | Not Specified | [12] |
Induction of Apoptosis
A primary mechanism through which[1]-gingerol exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells.[1]-gingerol triggers apoptosis through multiple pathways, often initiated by the generation of reactive oxygen species (ROS).[2][3]
Key apoptotic events induced by[1]-gingerol include:
-
Increased ROS Production: Elevated ROS levels can lead to oxidative stress and DNA damage, triggering cell death pathways.[2][3]
-
Mitochondrial Dysfunction: [1]-gingerol can decrease the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[2][3]
-
Modulation of Bcl-2 Family Proteins: It alters the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[2][13]
-
Caspase Activation: The release of cytochrome c activates a cascade of executioner caspases (e.g., Caspase-3, -7, -9) and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmarks of apoptosis.[5][13]
Table 2: Quantitative Apoptosis Data for[1]-Gingerol
| Cell Line | Concentration (µM) | Treatment Time (h) | Observation | Reference(s) |
| MDA-MB-231 | 200 | 48 | Significant increase in Annexin V+/PI+ cells | [2][3] |
| MCF-7 | 200 | 48 | Significant increase in Annexin V+/PI+ cells | [2][3] |
| SW-480 | 100-200 | 16 | Dose-dependent increase in Annexin V+ cells | [5] |
| Oral Cancer Cells | 150 | 48 | Increased cleaved caspase-3 and PARP | [10][11] |
| Osteosarcoma Cells | Dose-dependent | Not Specified | Activation of caspase cascades | [13] |
Cell Cycle Arrest
[1]-Gingerol can halt the proliferation of cancer cells by inducing cell cycle arrest, preventing cells from progressing through the phases of division. The specific phase of arrest can vary between cancer cell types.
-
G0/G1 Phase Arrest: In breast and renal cancer cells,[1]-gingerol treatment leads to an accumulation of cells in the G0/G1 phase.[2][3][4] This is often associated with the downregulation of key regulatory proteins such as Cyclin D1, Cyclin E, and cyclin-dependent kinase 4 (CDK4), and the upregulation of CDK inhibitors like p21 and p27.[2][3]
-
G2/M Phase Arrest: In oral cancer cells,[1]-gingerol has been shown to induce arrest at the G2/M checkpoint.[10][11][14]
Table 3: Cell Cycle Distribution Data for[1]-Gingerol
| Cell Line | Concentration (µM) | Treatment Time (h) | % Cells in Arrested Phase | Arrested Phase | Reference(s) |
| MDA-MB-231 | 200 | 48 | Significant Increase | G0/G1 | [2][3] |
| MCF-7 | 200 | 48 | Significant Increase | G0/G1 | [2][3] |
| ACHN | 50 | 48 | 78.50% | G1 | [4] |
| 786-O | 50 | 48 | 61.67% | G1 | [4] |
| 769-P | 50 | 48 | 72.11% | G1 | [4] |
| Oral Cancer Cells | 150 | 48 | Significant Increase | G2/M | [10][11] |
Signaling Pathways Modulated by[1]-Gingerol
[1]-Gingerol's anti-cancer activities stem from its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
p53-Dependent Apoptotic Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis.[1]-Gingerol can induce the expression and activation of p53.[2][15][16] This activation can be triggered by upstream signals such as ROS-induced DNA damage. Activated p53 then transcriptionally upregulates pro-apoptotic targets like Bax and downregulates anti-apoptotic proteins like Bcl-2, ultimately leading to mitochondrial-mediated apoptosis.[2][15] In some contexts,[1]-gingerol's effects are mediated by inhibiting the EGFR/Src/STAT3 pathway, which in turn leads to p53 upregulation.[2][15]
Caption: p53-dependent apoptotic pathway induced by[1]-Gingerol.
AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and growth. It is frequently hyperactivated in cancer.[1]-Gingerol has been shown to suppress this pathway in oral and renal cancer cells.[4][10][11] It inhibits the phosphorylation (activation) of AKT and downstream effectors like mTOR. The inhibition of this pro-survival pathway shifts the cellular balance towards apoptosis and reduces proliferation.
Caption: Inhibition of the pro-survival AKT/mTOR pathway by[1]-Gingerol.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Its activation generally inhibits anabolic processes (like cell growth) and stimulates catabolic processes to restore energy balance. In cancer cells, AMPK activation often leads to anti-proliferative effects.[1]-Gingerol has been found to activate AMPK in oral and osteosarcoma cancer cells.[10][11][13] The activation of AMPK can contribute to the inhibition of the mTOR pathway and the induction of apoptosis, positioning it as a key tumor-suppressing pathway targeted by[1]-gingerol.
Caption: Activation of the AMPK tumor suppressor pathway by[1]-Gingerol.
Detailed Experimental Protocols
The following sections provide generalized protocols for key in vitro assays used to assess the anti-cancer effects of[1]-gingerol. Specific parameters such as cell seeding density, antibody concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., 4,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4][5]
-
Treatment: Prepare serial dilutions of[1]-gingerol in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the[1]-gingerol-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[4][5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Caption: General workflow for a cell viability MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight adherence, treat with[1]-gingerol at the desired concentrations for the specified time (e.g., 24 or 48 hours).[2][3]
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin, which should then be neutralized. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with[1]-gingerol as described for the apoptosis assay.[4][17]
-
Cell Harvesting: Harvest the cells by trypsinization, centrifuge, and wash the pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[4]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by[1]-gingerol.
-
Protein Extraction: Treat cells with[1]-gingerol, then wash with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, p53, Cyclin D1, Cleaved Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.
-
Analysis: Perform densitometry analysis using software like ImageJ to quantify protein band intensity, normalizing to a loading control (e.g., GAPDH or β-actin).[2][3]
Conclusion
In vitro evidence strongly supports the potential of[1]-gingerol as an anti-cancer agent. It effectively inhibits the proliferation of a diverse range of cancer cell lines by inducing apoptosis and cell cycle arrest. These effects are mediated through the modulation of critical signaling pathways, including the activation of tumor-suppressive routes like p53 and AMPK, and the inhibition of pro-survival pathways such as AKT/mTOR. The comprehensive data and protocols presented in this guide serve as a valuable resource for researchers investigating the therapeutic applications of[1]-gingerol and for professionals in the field of oncology drug development. Further studies are warranted to translate these promising in vitro findings into effective clinical strategies.
References
- 1. [PDF] [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 2. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Gingerol suppresses cell viability, migration and invasion via inhibiting EMT, and inducing autophagy and ferroptosis in LPS-stimulated and LPS-unstimulated prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Effects of 6-Gingerol through Downregulating Iron Transport and PD-L1 Expression in Non-Small Cell Lung Cancer Cells [mdpi.com]
- 10. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 6-Gingerol inhibits osteosarcoma cell proliferation through apoptosis and AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway | In Vivo [iv.iiarjournals.org]
- 15. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of apoptosis by [6]-gingerol associated with the modulation of p53 and involvement of mitochondrial signaling pathway in B[a]P-induced mouse skin tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Methyl-6-Gingerol: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms of action of[1]-gingerol, the most abundant bioactive phenolic compound in fresh ginger (Zingiber officinale). While its derivative, Methyl-[1]-Gingerol, has been identified and exhibits some biological activity, the vast body of scientific literature focuses on the parent compound. This document details the well-established anti-inflammatory, anti-cancer, antioxidant, and metabolic regulatory effects of[1]-gingerol. We will explore its modulation of critical signaling pathways, including NF-κB, MAPK, PI3K/Akt, and AMPK. This guide consolidates quantitative data from various studies into structured tables for comparative analysis, provides generalized experimental protocols for key assays, and presents signaling pathways and workflows as diagrams using the DOT language for enhanced clarity.
Introduction:[1]-Gingerol and its Methylated Derivative
Ginger has been used for centuries in traditional medicine.[2] Its primary pungent and pharmacologically active component is[1]-gingerol.[3][4] Chemically,[1]-gingerol is 1-[4′-hydroxy-3′-methoxyphenyl]-5-hydroxy-3-decanone.[4][5]
Its methylated derivative, Methyl-[1]-Gingerol , chemically identified as (S)-1-(3,4-Dimethoxyphenyl)-5-hydroxy-3-decanone, has also been isolated from plants of the Zingiberaceae family.[5][6] Current research on Methyl-[1]-Gingerol is limited but points towards specific antimicrobial properties. It has been shown to exhibit anti-mycobacterial activity by inhibiting the efflux of toxins within Mycobacterium species.[7] However, broader mechanistic studies on its effects on mammalian cell signaling are scarce. One study that synthesized a methylated[1]-gingerol derivative found it to have significantly lower cytotoxic activity against HCT-116 cancer cells compared to[1]-gingerol and other derivatives, suggesting that methylation of the phenolic group may attenuate its anti-cancer efficacy.[2]
Given the extensive research available, this guide will focus primarily on the multifaceted mechanism of action of the parent compound, [1]-gingerol .
Anti-Cancer Mechanisms of Action
[1]-Gingerol exerts potent anti-cancer effects across a variety of cancer types, including colorectal, breast, pancreatic, skin, and oral cancers, by modulating multiple signaling pathways that govern cell proliferation, survival, and metastasis.[8][9][10]
Induction of Apoptosis and Cell Cycle Arrest
A primary anti-tumor mechanism of[1]-gingerol is the induction of apoptosis (programmed cell death). It triggers the intrinsic mitochondrial pathway by increasing the generation of reactive oxygen species (ROS) in cancer cells.[8][10] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the activation of a cascade of caspase enzymes (caspase-9, -3, and -7), ultimately leading to cell death.[5][11]
This process is often mediated by the tumor suppressor protein p53.[8][1]-Gingerol can increase p53 expression, which in turn modulates the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[8][12] Furthermore,[1]-gingerol can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, preventing cancer cell proliferation.[8][11]
Inhibition of Proliferation and Metastasis
[1]-Gingerol targets several key signaling pathways that drive cancer cell proliferation and metastasis.
-
NF-κB Pathway: It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor for inflammatory and survival genes, by preventing the phosphorylation of its inhibitor, IκBα.[5]
-
MAPK Pathway: It modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and JNK, which are critical for cell growth and proliferation.[10]
-
PI3K/Akt/mTOR Pathway: [1]-Gingerol can suppress the PI3K/Akt/mTOR signaling cascade, a central pathway for cell growth, survival, and metabolism, which is often hyperactivated in cancer.[6][8]
-
STAT3 Pathway: It has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in tumor progression and survival.
-
Angiogenesis and Metastasis: [1]-Gingerol inhibits the formation of new blood vessels (angiogenesis) and reduces the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate cancer cell invasion and metastasis.[9][12]
Quantitative Data: Cytotoxicity
The cytotoxic effects of[1]-gingerol and its derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| [1]-Gingerol | HCT-116 (Colon Cancer) | Cell Growth Inhibition | 160.42 | |
| [1]-Gingerol | MDA-MB-231 & MCF-7 (Breast Cancer) | Cell Proliferation | ~200 | [8] |
| Methyl-[1]-Shogaol (16) | HCT-116 (Colon Cancer) | Cytotoxicity | 1.5 | [2] |
| Methylated[1]-Gingerol (19) | HCT-116 (Colon Cancer) | Cytotoxicity | 76.5 | [2] |
| [1]-Shogaol | Various | DPPH Radical Scavenging | 8.05 | |
| [1]-Gingerol | Various | DPPH Radical Scavenging | 26.3 | |
| [3]-Gingerol | Various | DPPH Radical Scavenging | 10.47 |
Anti-Inflammatory and Antioxidant Mechanisms
Chronic inflammation and oxidative stress are key drivers of many diseases, including cancer.[1]-Gingerol exhibits potent anti-inflammatory and antioxidant properties.
Anti-Inflammatory Effects
The anti-inflammatory action of[1]-gingerol is primarily mediated through the inhibition of pro-inflammatory enzymes and cytokines. It directly suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] This action is largely due to its ability to block the NF-κB signaling pathway, which is a master regulator of inflammation.[5] By inhibiting NF-κB,[1]-gingerol reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[5] It also inhibits the phosphorylation of p38 MAPK, another key regulator of inflammatory responses.
Antioxidant Effects
[1]-Gingerol functions as a powerful antioxidant through multiple mechanisms. It can directly scavenge free radicals, such as superoxide (B77818) and hydroxyl radicals. Additionally, it enhances the body's endogenous antioxidant defenses by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which controls the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][4] This dual action helps protect cells from oxidative damage.
Metabolic Regulation
[1]-Gingerol has demonstrated beneficial effects on metabolic health, including improving insulin (B600854) sensitivity and regulating lipid metabolism, making it a potential agent against metabolic syndrome.[7]
The primary molecular target in this context appears to be the AMP-activated protein kinase (AMPK) signaling pathway.[7] Activation of AMPK, a master regulator of cellular energy homeostasis, leads to:
-
Increased Glucose Uptake: Enhanced insulin-mediated glucose regulation in skeletal muscle.[7]
-
Inhibition of Lipogenesis: Reduced synthesis of new fatty acids in the liver.[7]
-
Increased Fatty Acid Oxidation: Promotion of the breakdown of fats for energy.[7]
[1]-Gingerol has also been shown to directly interact with the adiponectin receptor 1 (AdipoR1), which activates the AMPK/PGC-1α signaling pathway, further contributing to the amelioration of lipid accumulation and mitochondrial dysfunction in skeletal muscle.[7]
Signaling Pathway and Workflow Diagrams
The following diagrams are generated using the DOT language to visualize key molecular pathways and experimental workflows.
Diagram:[1]-Gingerol's Anti-Cancer Signaling
Caption: Simplified signaling pathways modulated by[1]-Gingerol in cancer cells.
Diagram:[1]-Gingerol's Anti-Inflammatory Action
Caption: Mechanism of[1]-Gingerol's anti-inflammatory effects via NF-κB and p38 MAPK.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in the study of[1]-gingerol's mechanism of action.
Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of[1]-gingerol in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the[1]-gingerol solutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Expression Analysis
-
Protein Extraction: Treat cells with[1]-gingerol as described above. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).
Diagram: Generalized Western Blot Workflow
Caption: A typical experimental workflow for Western Blot analysis.
Conclusion
[1]-Gingerol is a pleiotropic molecule that influences a wide range of cellular processes through the modulation of numerous signaling pathways. Its ability to induce apoptosis and cell cycle arrest while inhibiting proliferation and metastasis underscores its potential as an anti-cancer agent. Its potent anti-inflammatory and antioxidant activities, primarily through the suppression of the NF-κB and activation of the Nrf2 pathways, make it a strong candidate for combating chronic diseases. Furthermore, its regulatory effects on metabolism via the AMPK pathway highlight its therapeutic potential for metabolic syndrome. While the derivative Methyl-[1]-Gingerol has been identified, further research is required to fully elucidate its mechanisms and compare its efficacy to the extensively studied parent compound. The comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic applications of ginger-derived compounds.
References
- 1. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methyl-6-Gingerol | C18H28O4 | CID 70697235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:23513-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [6]-Gingerol induces reactive oxygen species regulated mitochondrial cell death pathway in human epidermoid carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Natural Products-Other Structure | Ambeed.com [ambeed.com]
An In-depth Technical Guide on the Anti-inflammatory Properties of Methyl-6-Gingerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-6-gingerol, a principal bioactive compound found in ginger (Zingiber officinale), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its interactions with key signaling pathways. This document summarizes quantitative data from various in vitro and in vivo studies, presents detailed experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows to support further research and drug development efforts in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. This compound has emerged as a promising natural compound with the potential to modulate inflammatory responses. This guide delves into the core mechanisms of its anti-inflammatory action, providing a technical resource for the scientific community.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the modulation of the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and enzymes.
This compound has been shown to inhibit NF-κB activation through several mechanisms:
-
Suppression of IκBα Phosphorylation and Degradation: By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively traps NF-κB in the cytoplasm.[1][2][3]
-
Inhibition of p65 Nuclear Translocation: Studies have demonstrated that this compound can block the translocation of the p65 subunit of NF-κB into the nucleus.[4][5]
-
Reduction of NF-κB DNA Binding Activity: Consequently, the binding of NF-κB to the promoter regions of target inflammatory genes is diminished.[6]
Modulation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. This compound has been found to modulate MAPK signaling, although the specific effects can be cell-type dependent.[3] It has been shown to inhibit the phosphorylation of p38, JNK, and ERK1/2 in various inflammatory models.[2][3]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines pro-interleukin (IL)-1β and pro-IL-18 into their mature, secreted forms. This compound has been shown to suppress the activation of the NLRP3 inflammasome, leading to reduced secretion of IL-1β and IL-18.[2][7][8][9][10][11][12][13][14] This inhibition is partly attributed to its ability to reduce oxidative stress, a key trigger for NLRP3 activation.[2]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound
| Cell Line | Inflammatory Stimulus | Inflammatory Mediator | This compound Concentration | % Inhibition / IC50 | Reference(s) |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | 50 µg/mL | 10.4% | [8] |
| 100 µg/mL | 29.1% | [8] | |||
| 200 µg/mL | 58.9% | [8] | |||
| 300 µg/mL | 62.4% | [8] | |||
| RAW 264.7 Macrophages | LPS | TNF-α | Dose-dependent inhibition | - | [8][12] |
| RAW 264.7 Macrophages | LPS | IL-1β | Dose-dependent inhibition | - | [8][12][15] |
| RAW 264.7 Macrophages | LPS | IL-6 | Dose-dependent inhibition | - | [8][12][15] |
| C6 Astroglioma Cells | LPS | TNF-α, IL-6, NO, iNOS | Concentration-dependent blockage | - | [1][16][17] |
| Primary Mouse Calvarial Osteoblasts | IL-1 | Prostaglandin E2 (PGE2) | 2.5-10 µM | Dose-dependent inhibition | [1][18] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Stimulus | This compound Dosage | Measured Outcome | Result | Reference(s) |
| Male ICR Mice | Acetic Acid-induced Writhing | 25-50 mg/kg (i.p.) | Number of writhes | Significant inhibition | [18] |
| Female Wistar Rats | Formalin-induced Paw Licking | 25-50 mg/kg (i.p.) | Licking time in late phase | Significant inhibition | [18] |
| Male Wistar Rats | Carrageenan-induced Paw Edema | 50-100 mg/kg (i.p.) | Paw edema volume | Significant inhibition | [18][19][20][21] |
| Male Sprague-Dawley Rats | LPS (intraperitoneal) | 20 mg/kg (i.p.) | Lung injury, oxidative stress, inflammatory cytokines | Attenuation of lung injury and inflammation | [7][8][9][10][11][12][13][14] |
| Male Rats | LPS (intracerebroventricular) | Dose-dependent | Cognitive impairment, GFAP and TNF-α levels in the brain | Attenuation of cognitive impairment and neuroinflammation | [1][16][17] |
Detailed Experimental Protocols
This section provides an overview of common experimental protocols used to investigate the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Assays
4.1.1. Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and rat C6 astroglioma cells are commonly used.[1][6][8][10][12][15][16][17][22][23][24][25]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 50, 100 µM) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours).
4.1.2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][26]
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of inflammatory genes like iNOS and COX-2 are determined. Total RNA is extracted from cells, reverse transcribed into cDNA, and then subjected to qRT-PCR using specific primers.[5][14][27]
4.1.3. Western Blot Analysis for Signaling Pathways
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, etc.). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][5][27][28][29][30]
In Vivo Anti-inflammatory Models
4.2.1. LPS-Induced Systemic Inflammation in Mice/Rats
-
Animals: Male BALB/c mice or Sprague-Dawley rats are commonly used.[7][8][9][10][11][12][13][14]
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg) is administered.
-
Treatment: this compound is administered (e.g., orally or i.p.) at various doses (e.g., 10, 25, 50 mg/kg) prior to or after LPS challenge.
-
Assessment: At a specified time point after LPS injection, blood and tissues are collected to measure cytokine levels (ELISA), inflammatory cell infiltration (histology), and expression of inflammatory markers (Western blot, qRT-PCR).
4.2.2. Carrageenan-Induced Paw Edema in Rats
-
Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) into the right hind paw is performed.
-
Treatment: this compound is administered (e.g., i.p.) at various doses (e.g., 50-100 mg/kg) prior to carrageenan injection.
-
Assessment: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer to determine the extent of edema and its inhibition by the treatment.[18][19][20][21]
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Experimental Workflows
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. The Natural Product 6-Gingerol Inhibits Inflammation-Associated Osteoclast Differentiation via Reduction of Prostaglandin E2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of [6]-gingerol on PMA-induced COX-2 expression and activation of NF-kappaB and p38 MAPK in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginger and 6-gingerol prevent lipopolysaccharide-induced intestinal barrier damage and liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of 6-gingerol on inflammatory response and Th17/Treg balance in DSS-induced ulcerative colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. 6-Gingerol attenuates sepsis-induced acute lung injury by suppressing NLRP3 inflammasome through Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antagonism of 6-shogaol in high-glucose-activated NLRP3 inflammasome and consequent calcification of human artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. 6-Gingerol attenuates LPS-induced neuroinflammation and cognitive impairment partially via suppressing astrocyte overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. blj.journals.ekb.eg [blj.journals.ekb.eg]
- 21. mdpi.com [mdpi.com]
- 22. Synergistic Inhibition of Pro-Inflammatory Pathways by Ginger and Turmeric Extracts in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of Inhibitory Capacities of 6-, 8- and 10-Gingerols/Shogaols on the Canonical NLRP3 Inflammasome-Mediated IL-1β Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. researchgate.net [researchgate.net]
- 26. Effect of 6-gingerol on AMPK- NF-κB axis in high fat diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Anti-inflammatory effect of the hydralcoholic extract of Zingiber officinale rhizomes on rat paw and skin edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
A Technical Guide to the Basic Research of Methyl-6-Gingerol versus 6-Gingerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the fundamental research surrounding 6-Gingerol (B72531) and its methylated derivative, Methyl-6-Gingerol. While 6-Gingerol, a primary pungent constituent of fresh ginger, has been extensively studied for its diverse pharmacological activities, research on this compound is comparatively limited. This document aims to consolidate the available data on their chemical properties, synthesis, and biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action. This guide serves as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of these compounds.
Introduction
Ginger (Zingiber officinale) has a long history of use in traditional medicine and as a culinary spice. Its therapeutic properties are largely attributed to a group of phenolic compounds known as gingerols, with 6-Gingerol being one of the most abundant and well-researched. 6-Gingerol has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2]
This compound, a derivative of 6-Gingerol in which the phenolic hydroxyl group is methylated, represents a modification that can significantly alter the compound's physicochemical properties and, consequently, its biological activity. Understanding the impact of this structural change is crucial for the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This guide provides a comparative overview of the basic research on these two compounds.
Chemical Structures and Properties
2.1. 6-Gingerol
-
IUPAC Name: (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
-
Molecular Formula: C₁₇H₂₆O₄
-
Molecular Weight: 294.39 g/mol
-
Appearance: Pungent yellow oil or low-melting crystalline solid
-
Key Structural Features: A vanilloid group (4-hydroxy-3-methoxyphenyl), a β-hydroxy ketone moiety, and an alkyl chain.
2.2. This compound
-
IUPAC Name: (5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-one
-
Molecular Formula: C₁₈H₂₈O₄
-
Molecular Weight: 308.42 g/mol
-
Key Structural Features: A veratryl group (3,4-dimethoxyphenyl), a β-hydroxy ketone moiety, and an alkyl chain. The key difference from 6-Gingerol is the methylation of the phenolic hydroxyl group.
Synthesis
3.1. Synthesis of this compound
A detailed, readily available protocol for the specific synthesis of (5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-one is not extensively documented in publicly accessible literature. However, a general approach can be inferred from the synthesis of other gingerol derivatives. The synthesis would likely involve the protection of the phenolic hydroxyl group of a suitable precursor, followed by reactions to construct the side chain and subsequent deprotection if necessary. A plausible synthetic route could start from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde).
3.1.1. Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Comparative Biological Activity
4.1. Cytotoxic Activity
Quantitative data directly comparing the cytotoxic effects of 6-Gingerol and this compound are limited. However, one study reported the IC50 value for a methylated derivative of 6-gingerol (compound 19) against HCT-116 colorectal cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Gingerol | HCT-116 | - | [3] |
| Methylated 6-Gingerol (compound 19) | HCT-116 | 76.5 | [3] |
| 6-Gingerol | MDA-MB-231 | ~404.5 | [3] |
| 6-Gingerol | MCF-7 | ~30.3 | [3] |
Note: The IC50 value for 6-Gingerol against HCT-116 was not explicitly stated in the same direct comparison in the provided search results, highlighting a data gap.
4.2. Antioxidant Activity
The antioxidant activity of 6-Gingerol has been well-established and is attributed to its ability to scavenge free radicals. The phenolic hydroxyl group is believed to play a crucial role in this activity. Methylation of this group in this compound would likely alter its antioxidant potential.
| Compound | Assay | IC50 (µM) | Reference |
| 6-Gingerol | DPPH Radical Scavenging | 81 | [3] |
| 6-Gingerol | DPPH Radical Scavenging | 26.3 | [4] |
| 6-Gingerol | Superoxide Radical Scavenging | 4.05 | [4] |
| 6-Gingerol | Hydroxyl Radical Scavenging | 4.62 | [4] |
Note: No direct quantitative antioxidant activity data for this compound was found in the provided search results.
4.3. Anti-inflammatory Activity
6-Gingerol exerts its anti-inflammatory effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. The impact of methylating the phenolic hydroxyl group on these activities is an area requiring further investigation.
Note: No direct quantitative anti-inflammatory activity data for this compound was found in the provided search results.
Signaling Pathways
5.1. 6-Gingerol Induced Apoptosis Signaling Pathway
6-Gingerol has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling molecules. One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), leading to the activation of the intrinsic apoptotic pathway.
Caption: 6-Gingerol-induced intrinsic apoptosis pathway.
5.2. 6-Gingerol Anti-inflammatory Signaling Pathway (NF-κB)
The anti-inflammatory effects of 6-Gingerol are partly mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Inhibition of the NF-κB pathway by 6-Gingerol.
Experimental Protocols
6.1. Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Objective: To determine the cytotoxic effects of this compound and 6-Gingerol on a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and 6-Gingerol stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and 6-Gingerol in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
6.2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Objective: To evaluate the free radical scavenging activity of this compound and 6-Gingerol.
Materials:
-
This compound and 6-Gingerol stock solutions (dissolved in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and 6-Gingerol in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the compound dilutions (e.g., 100 µL).
-
DPPH Addition: Add a specific volume of the DPPH solution (e.g., 100 µL) to each well. Include a control with methanol instead of the compound solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion and Future Directions
The available research clearly indicates that 6-Gingerol is a promising bioactive compound with well-documented anticancer, antioxidant, and anti-inflammatory properties. Its mechanisms of action are beginning to be elucidated, providing a solid foundation for further drug development.
In contrast, the scientific literature on this compound is sparse. The single reported IC50 value for a methylated derivative suggests that methylation of the phenolic hydroxyl group may impact its cytotoxic activity. However, a comprehensive understanding of its biological profile is lacking.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxic, antioxidant, and anti-inflammatory activities of 6-Gingerol and this compound across a range of cell lines and experimental models.
-
Mechanistic Elucidation: Investigating the signaling pathways modulated by this compound to understand its mechanisms of action.
-
Pharmacokinetic Studies: Evaluating the pharmacokinetic profiles of both compounds to determine the effect of methylation on absorption, distribution, metabolism, and excretion (ADME).
-
Synthesis Optimization: Developing and optimizing a robust and scalable synthesis protocol for this compound to facilitate further research.
A thorough investigation of this compound is warranted to determine if the structural modification offers any therapeutic advantages over its parent compound, 6-Gingerol. Such studies will be instrumental in unlocking the full potential of ginger-derived compounds in modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Synthetic Gingerol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of early-stage research on synthetic gingerol derivatives, providing a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents inspired by the natural products of Zingiber officinale.
Introduction
Gingerols, the pungent phenolic compounds found in fresh ginger, have long been recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. However, their clinical utility can be limited by factors such as poor bioavailability and metabolic instability. To address these limitations and to enhance their therapeutic potential, researchers have focused on the design and synthesis of novel gingerol derivatives. This guide provides a technical summary of the key findings in the early-stage research of these synthetic analogues, with a focus on their quantitative biological data, experimental methodologies, and interactions with key signaling pathways.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the biological activities of various synthetic gingerol derivatives from preclinical studies.
Table 1: Anti-Inflammatory and Related Activities
| Compound/Derivative | Target | Assay | IC50 Value | Reference |
| ZTX42 (Capsarol analogue) | iNOS | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | 1.45 ± 0.03 µM | [1] |
| RAC-[6]-dihydroparadol ([6]-DHP) | iNOS | Nitric Oxide Production (LPS-stimulated RAW 264.7 cells) | 7.24 ± 0.22 µM | [1] |
| Compound 56 | COX-2 | COX-2 Inhibition (A549 cells) | 1.4 µM | [2] |
| Compound 17 | COX-2 | COX-2 Inhibition (A549 cells) | >1.4 µM | [2] |
| 8-Paradol (21) | COX-2 | COX-2 Inhibition (A549 cells) | >1.4 µM | [2] |
| 10-Gingerol (57) | COX-2 | COX-2 Inhibition (A549 cells) | >1.4 µM | [2] |
| Compound 11 (prenylated) | LTA4H (aminopeptidase) | LTA4H Inhibition | 3.0 µM | [2] |
| Compound 11 (prenylated) | LTA4H (epoxide hydrolase) | LTA4H Inhibition | 7.3 µM | [2] |
| Methylshogaol (16) | LTA4H (aminopeptidase) | LTA4H Inhibition | 4.9 µM | [2] |
| Methylshogaol (16) | LTA4H (epoxide hydrolase) | LTA4H Inhibition | 11.3 µM | [2] |
Table 2: Anti-Cancer and Cytotoxic Activities
| Compound/Derivative | Cell Line | Assay | IC50 Value/Activity | Reference |
| [6]-gingerol | MCF-7 (Breast) | Cytotoxicity | 30.4 µM | [3] |
| 4-allyloxy derivative (10) | MCF-7 (Breast) | Cytotoxicity | 21 µM | [4] |
| Compound 29 | HDAC Inhibition | HDAC Inhibition | 42 µM | [4] |
| Demethylated 6-shogaol (B1671286) (18) | HDAC Inhibition | HDAC Inhibition | 45 µM | [4] |
| Triazole derivative 2g (meta-bromine) | HCT-116 (Colon) | Cell Growth Inhibition (at 50 µM) | ~71% inhibition | [5][6] |
| Triazole derivative 2g (meta-bromine) | MCF-7 (Breast) | Cell Growth Inhibition (at 50 µM) | ~87% inhibition | [5][6] |
| Triazole derivative 2e | HCT-116 (Colon) | Cell Growth Inhibition (at 50 µM) | >70% inhibition | [5][6] |
| Triazole derivative 2b, 2d, 2e, 2f, 2g | MCF-7 (Breast) | Cell Growth Inhibition (at 50 µM) | >70% inhibition | [5][6] |
Table 3: Anti-Platelet Aggregation Activity
| Compound/Derivative | Inducer | Assay | IC50 Value/Activity | Reference |
| [6]-paradol (5b) | Arachidonic Acid, Collagen, PAF, Thrombin | Platelet Aggregation | Most significant inhibition among tested analogues | [7][8] |
| [10]-shogaol (4f) | Collagen (10 µM) | Platelet Aggregation | IC50 < 5 µg/mL | [7] |
| Various synthetic analogues | Arachidonic Acid (100 µM) | Platelet Aggregation | >90% inhibition at 10 µg/ml | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early-stage research of synthetic gingerol derivatives.
Synthesis of a Triazole Derivative of [6]-gingerol (A Representative Example)
This protocol is based on the "click chemistry" approach to generate triazole derivatives of [6]-gingerol.
Materials:
-
[6]-gingerol
-
Propargyl bromide
-
Sodium azide
-
Substituted phenylacetylene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Propargylation of [6]-gingerol:
-
Dissolve [6]-gingerol and K₂CO₃ in acetone.
-
Add propargyl bromide dropwise to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the resulting O-propargyl ether of [6]-gingerol by silica gel column chromatography.
-
-
Synthesis of the Azide Moiety:
-
In a separate reaction, synthesize the desired substituted phenylazide from the corresponding aniline. (Standard procedures for diazotization followed by azidation are to be used).
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction):
-
Dissolve the O-propargyl ether of [6]-gingerol and the substituted phenylazide in a mixture of DMF and water.
-
Add CuSO₄·5H₂O and sodium ascorbate to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with CH₂Cl₂.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final triazole derivative by silica gel column chromatography.
-
-
Characterization:
-
Characterize the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol describes the measurement of NO production in LPS-stimulated RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthetic gingerol derivatives (test compounds)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of the synthetic gingerol derivatives in DMEM.
-
Pre-treat the cells with the test compounds for 1-2 hours before LPS stimulation. Include a vehicle control (e.g., DMSO).
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using a standard curve generated with known concentrations of sodium nitrite.
-
Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.
-
Calculate the IC50 value for each active compound.
-
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthetic gingerol derivatives on cancer cell lines (e.g., HCT-116).
Materials:
-
HCT-116 human colon cancer cell line (or other relevant cell line)
-
McCoy's 5A medium (or appropriate medium for the cell line)
-
FBS
-
Penicillin-Streptomycin solution
-
Synthetic gingerol derivatives (test compounds)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthetic gingerol derivatives for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by synthetic gingerol derivatives and typical experimental workflows.
Signaling Pathways
Experimental Workflows
Conclusion and Future Directions
The early-stage research on synthetic gingerol derivatives has demonstrated their significant potential as novel therapeutic agents. By modifying the core gingerol structure, researchers have been able to enhance specific biological activities, including anti-inflammatory, anti-cancer, and anti-platelet effects. The quantitative data presented in this guide highlight the promising potency of several synthetic analogues.
The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to design and execute further studies in this area. The elucidation of the interactions between these derivatives and key signaling pathways, such as NF-κB and PI3K/Akt, offers valuable insights into their mechanisms of action and opens avenues for rational drug design.
Future research should focus on:
-
Expanding the chemical space: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.
-
In vivo studies: Evaluating the efficacy, pharmacokinetics, and safety of the most promising derivatives in animal models of relevant diseases.
-
Mechanism of action studies: Further delineating the molecular targets and signaling pathways modulated by these compounds to identify novel therapeutic targets.
-
Formulation and delivery: Developing suitable formulations to improve the bioavailability and targeted delivery of these synthetic derivatives.
This technical guide serves as a foundational resource to stimulate and guide further research and development in the exciting field of synthetic gingerol derivatives, with the ultimate goal of translating these promising preclinical findings into novel therapies for a range of human diseases.
References
- 1. coachrom.com [coachrom.com]
- 2. benchchem.com [benchchem.com]
- 3. [6]-Gingerol-Derived Semi-Synthetic Compound SSi6 Inhibits Tumor Growth and Metastatic Dissemination in Triple-Negative Breast Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helena.com [helena.com]
- 5. researchgate.net [researchgate.net]
- 6. biodatacorp.com [biodatacorp.com]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Gingerols: A Technical Guide to-Gingerol
The Therapeutic Potential of Gingerols: A Technical Guide to[1]-Gingerol
Executive Summary
Ginger (Zingiber officinale) has a long history of medicinal use, with its therapeutic properties largely attributed to a class of phenolic compounds known as gingerols. Among these,[1]-gingerol is the most abundant and extensively studied. This technical guide provides a comprehensive overview of the therapeutic potential of[1]-gingerol, with a particular focus on its anticancer, anti-inflammatory, and neuroprotective effects. While the methylated derivative, Methyl-[1]-gingerol, has been identified in Zingiber officinale[2], the body of scientific literature on its specific therapeutic activities is currently limited. Therefore, this document will focus on the significant volume of research available for[1]-gingerol as a representative of this promising class of natural compounds. We will delve into its mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize complex biological pathways to provide a thorough resource for researchers, scientists, and drug development professionals.
Introduction
[1]-Gingerol (1-[4'-hydroxy-3'-methoxyphenyl]-5-hydroxy-3-decanone) is a major pungent component of fresh ginger and is responsible for many of its pharmacological activities.[3][4] Its structure, characterized by a β-hydroxy ketone moiety, is a key determinant of its biological effects. These effects are wide-ranging and include antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][5][6][7] This guide will synthesize the current understanding of[1]-gingerol's therapeutic potential, providing a foundation for future research and development.
Anticancer Potential of[1]-Gingerol
[1]-Gingerol has demonstrated significant anticancer activity across a variety of cancer cell lines and in preclinical animal models.[8] Its multifaceted mechanism of action involves the modulation of several key signaling pathways implicated in cancer progression.
Mechanisms of Action
The anticancer effects of[1]-gingerol are attributed to its ability to induce apoptosis, inhibit cell proliferation and angiogenesis, and suppress metastasis.[3][9][10]
-
Induction of Apoptosis: [1]-Gingerol promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[8] It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[6][11] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptosis.[3][6] In breast cancer cells,[1]-gingerol induces mitochondrial ROS, which in turn activates a p53-dependent apoptotic pathway.[11]
-
Cell Cycle Arrest: [1]-Gingerol can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases. For instance, it has been shown to cause G1 phase arrest in some cancer cell lines and G2/M phase arrest in others.[3]
-
Anti-Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis.[1]-Gingerol has been found to inhibit angiogenesis, thereby restricting the nutrient supply to tumors.[12]
-
Inhibition of Metastasis: [1]-Gingerol can suppress the spread of cancer cells to other parts of the body by inhibiting their migration and invasion.[10]
Signaling Pathways
Several key signaling pathways are modulated by[1]-gingerol in its anticancer activity.
-
NF-κB Pathway: The transcription factor NF-κB plays a critical role in inflammation and cancer.[1]-Gingerol has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[3][6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important signaling cascade involved in cell growth and differentiation.[1]-Gingerol can modulate the activity of different MAPK members, such as ERK, JNK, and p38, to exert its anticancer effects.[1][13]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[1]-Gingerol has been reported to inhibit the PI3K/Akt/mTOR pathway in some cancer models.[11][14]
References
- 1. In vivo protective effects of 6‑gingerol in cerebral ischemia involve preservation of antioxidant defenses and activation of anti‑apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl-6-Gingerol | C18H28O4 | CID 70697235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 4. longdom.org [longdom.org]
- 5. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effects of [6]-gingerol on PMA-induced COX-2 expression and activation of NF-kappaB and p38 MAPK in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [6]-Gingerol inhibits de novo fatty acid synthesis and carnitine palmitoyltransferase-1 activity which triggers apoptosis in HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of Methyl-6-Gingerol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl-6-gingerol, a methylated derivative of the prominent ginger constituent 6-gingerol (B72531), represents an intriguing but underexplored molecule in pharmacology. While its parent compound, 6-gingerol, has been extensively studied for its anti-inflammatory, anti-cancer, neuroprotective, and metabolic properties, data on this compound is sparse. This technical guide provides a comprehensive overview of the known pharmacological data for this compound, primarily focusing on its cytotoxic effects. To provide a broader context and facilitate future research, this document extensively leverages the rich pharmacological profile of 6-gingerol as a comparative framework. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further investigation into this potentially valuable natural product derivative.
Introduction
Ginger (Zingiber officinale) has a long history of medicinal use, attributed to its rich composition of bioactive phenolic compounds known as gingerols. Among these, 6-gingerol is the most abundant and has been the subject of numerous pharmacological studies. This compound, characterized by the methylation of the phenolic hydroxyl group of 6-gingerol, is a structurally related analogue. Methylation can significantly alter the physicochemical properties of a compound, including its lipophilicity, metabolic stability, and receptor binding affinity, thereby potentially modifying its biological activity. This guide aims to collate the available pharmacological data for this compound and to provide a detailed technical resource for its further scientific exploration.
Physicochemical Properties
Basic physicochemical properties of this compound are available from public databases.
| Property | Value | Source |
| Molecular Formula | C18H28O4 | PubChem |
| Molecular Weight | 308.4 g/mol | PubChem |
| XLogP3 | 3.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Pharmacological Data: this compound
To date, the pharmacological profiling of this compound is limited, with available data primarily centered on its in vitro cytotoxicity.
Anticancer Activity
A study by Badria et al. investigated the cytotoxic effects of a series of semi-synthetic gingerol derivatives, including a methylated analogue of 6-gingerol (referred to as compound 19). The study reported the following quantitative data:
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound (compound 19) | HCT-116 (Human Colorectal Carcinoma) | Cytotoxicity Assay | 76.5 | [1] |
This finding suggests that this compound possesses moderate cytotoxic activity against HCT-116 cells. For comparison, the parent compound 6-gingerol has reported IC50 values for cytotoxicity in HCT-116 cells that vary across studies but are generally in a similar micromolar range.[2]
Comparative Pharmacology: 6-Gingerol
To provide a comprehensive framework for understanding the potential pharmacological profile of this compound, this section details the well-established activities of its parent compound, 6-gingerol.
Anticancer Activity of 6-Gingerol
6-Gingerol has demonstrated anti-cancer properties in a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][3]
| Activity | Cancer Type | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |
| Cytotoxicity | Colorectal Cancer | HCT-116 | ~160.42 µM | [2] |
| Breast Cancer | MCF-7 | ~30.3 µM | [2] | |
| Breast Cancer | MDA-MB-231 | ~404.5 µM | [1] | |
| Inhibition of Proliferation | Human Endothelial Cells | - | - | [4] |
| Induction of Apoptosis | Gastric Cancer Cells | - | - | [3] |
| Cell Cycle Arrest | - | - | - | [1][3] |
Anti-inflammatory Activity of 6-Gingerol
6-Gingerol is a potent anti-inflammatory agent, primarily through the inhibition of pro-inflammatory mediators.
| Target | Effect | In Vitro/In Vivo Model | IC50 / Effective Concentration | Reference(s) |
| Prostaglandin & Leukotriene Biosynthesis | Inhibition | - | - | [5] |
| Pro-inflammatory Cytokines (IL-1, TNF-α, IL-8) | Inhibition | - | - | [5] |
| Leukotriene A4 Hydrolase (LTA4H) | Inhibition | - | Aminopeptidase: >50 µM, Epoxide hydrolase: >50 µM | [1] |
Neuroprotective Effects of 6-Gingerol
Emerging evidence suggests that 6-gingerol may have neuroprotective properties.
| Effect | Model | Key Findings | Reference(s) |
| Attenuation of Aβ-induced cytotoxicity | In vitro | Decreased reactive oxygen/nitrogen species, restored glutathione (B108866) levels. | [5] |
Metabolic Effects of 6-Gingerol
6-Gingerol has been shown to influence lipid and cholesterol metabolism.
| Effect | Model | Key Findings | Reference(s) |
| Cholesterol Regulation | HepG2 cells | Reduced cellular total and free cholesterol, increased LDL uptake. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing cell viability and is applicable for testing compounds like this compound against various cancer cell lines, such as HCT-116.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a specific cell line.
Materials:
-
HCT-116 (Human Colorectal Carcinoma) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count HCT-116 cells. Seed the cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been elucidated, the known pathways affected by 6-gingerol provide a logical starting point for investigation. Methylation of the phenolic hydroxyl group could potentially alter the compound's interaction with key signaling proteins.
Known Signaling Pathways of 6-Gingerol
6-Gingerol exerts its diverse pharmacological effects by modulating several key signaling cascades.
-
NF-κB Pathway: 6-gingerol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory responses. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.[5]
-
Apoptosis Pathways: In cancer cells, 6-gingerol can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.[3]
-
Cell Cycle Regulation: 6-gingerol can induce cell cycle arrest at various phases (e.g., G1 and G2/M), thereby inhibiting cancer cell proliferation. This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[1][3]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially relevant to this compound and a typical experimental workflow.
References
- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Analysis of Methyl-6-Gingerol: A Technical Guide for Researchers
Introduction
Methyl-6-gingerol, with the IUPAC name (5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-one, is a derivative of the more commonly known 6-gingerol (B72531), a primary pungent and bioactive compound found in the rhizomes of ginger (Zingiber officinale)[1][2]. As a member of the gingerol family, it holds significant interest for researchers in natural product chemistry, pharmacology, and drug development due to the diverse biological activities associated with these compounds, including anti-inflammatory and antioxidant properties[3][4]. Accurate structural elucidation and characterization are paramount for quality control and for understanding its pharmacological mechanism.
This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and structured data presentation to facilitate its identification and analysis.
Chemical Structure and Properties
This compound is structurally distinct from 6-gingerol by the methylation of the phenolic hydroxyl group, resulting in a 3,4-dimethoxyphenyl moiety. This modification alters its polarity and may influence its biological activity.
-
Molecular Formula: C₁₈H₂₈O₄[1]
-
Molecular Weight: 308.42 g/mol [1]
-
Monoisotopic Mass: 308.1988 Da[1]
-
Physical Description: Oil[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocols
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer (e.g., Bruker AM-400) is recommended for good signal dispersion[3].
-
Experiments:
-
¹H NMR: Standard proton experiment to identify the number and type of hydrogen atoms.
-
¹³C NMR: Standard carbon experiment (e.g., with proton decoupling) to identify the number and type of carbon atoms.
-
2D COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (³JHH), revealing adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.
-
Data Presentation and Interpretation
The following tables summarize the expected NMR data for this compound based on the known spectra of related gingerols[3][6].
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1' | ~ 6.80 | d | ~ 8.2 | 1H | Aromatic CH |
| H-2' | ~ 6.75 | d | ~ 1.9 | 1H | Aromatic CH |
| H-6' | ~ 6.74 | dd | ~ 8.2, 1.9 | 1H | Aromatic CH |
| 3'-OCH₃ | ~ 3.87 | s | - | 3H | Methoxy |
| 4'-OCH₃ | ~ 3.86 | s | - | 3H | Methoxy |
| H-1 | ~ 2.85 | t | ~ 7.5 | 2H | -CH₂-Ar |
| H-2 | ~ 2.78 | t | ~ 7.5 | 2H | -CH₂-C=O |
| H-4 | ~ 2.70 | d | ~ 6.0 | 2H | -C=O-CH₂-CH(OH)- |
| H-5 | ~ 4.05 | m | - | 1H | -CH(OH)- |
| H-6 | ~ 1.45 | m | - | 2H | -CH(OH)-CH₂- |
| H-7 | ~ 1.28 | m | - | 2H | -CH₂- |
| H-8 | ~ 1.28 | m | - | 2H | -CH₂- |
| H-9 | ~ 1.28 | m | - | 2H | -CH₂- |
| H-10 | ~ 0.88 | t | ~ 6.8 | 3H | -CH₃ |
| 5-OH | ~ 2.90 | br s | - | 1H | Hydroxyl |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Assignment |
| C-1' | ~ 133.0 | Aromatic C |
| C-2' | ~ 111.5 | Aromatic CH |
| C-3' | ~ 149.0 | Aromatic C-O |
| C-4' | ~ 147.8 | Aromatic C-O |
| C-5' | ~ 112.0 | Aromatic CH |
| C-6' | ~ 120.5 | Aromatic CH |
| 3'-OCH₃ | ~ 55.9 | Methoxy |
| 4'-OCH₃ | ~ 55.8 | Methoxy |
| C-1 | ~ 29.5 | -CH₂-Ar |
| C-2 | ~ 45.5 | -CH₂-C=O |
| C-3 | ~ 211.0 | Ketone C=O |
| C-4 | ~ 49.5 | -C=O-CH₂- |
| C-5 | ~ 68.0 | -CH(OH)- |
| C-6 | ~ 36.5 | -CH(OH)-CH₂- |
| C-7 | ~ 25.0 | -CH₂- |
| C-8 | ~ 31.8 | -CH₂- |
| C-9 | ~ 22.6 | -CH₂- |
| C-10 | ~ 14.0 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Experimental Protocols
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
Instrumentation and Data Acquisition (LC-ESI-MS/MS):
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, is common.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for gingerols to generate [M+H]⁺ and [M+Na]⁺ adducts.
-
MS1 Scan: Scan a mass range (e.g., m/z 100-500) to find the parent ion.
-
MS2 (Tandem MS): Select the parent ion (e.g., m/z 309.2 for [M+H]⁺) and subject it to Collision-Induced Dissociation (CID) with a range of collision energies (e.g., 15-35 eV) to generate fragment ions[7].
-
Data Presentation and Interpretation
Molecular Ion:
-
[M+H]⁺: Expected at m/z 309.20
-
[M+Na]⁺: Expected at m/z 331.18
Fragmentation Analysis: The structure of this compound suggests several predictable fragmentation pathways that are key to its identification.
Table 3: Key MS/MS Fragmentation Data for this compound ([M+H]⁺ at m/z 309.2)
| Fragment m/z | Proposed Structure / Neutral Loss |
| 291.2 | [M+H - H₂O]⁺ (Loss of water from the hydroxyl group) |
| 151.1 | [C₉H₁₁O₂]⁺ (Cleavage yielding the 3,4-dimethoxybenzyl cation) |
| 137.1 | [C₈H₉O₂]⁺ (Cleavage yielding the 3,4-dimethoxyphenyl cation) |
Visualization of Analytical Workflows and Structures
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical connections in the spectroscopic analysis.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationships in the structure elucidation of this compound.
References
- 1. This compound | C18H28O4 | CID 70697235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:23513-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. repositorio.ufmg.br [repositorio.ufmg.br]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl-6-Gingerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl-6-Gingerol, a derivative of the naturally occurring and pharmacologically active compound 6-Gingerol. The synthesis is achieved through the methylation of the phenolic hydroxyl group of 6-Gingerol. This protocol is based on the principles of the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. Included are the necessary reagents, step-by-step procedures, and guidelines for purification and characterization. Additionally, a summary of expected quantitative data and a visual representation of the synthesis workflow are provided to aid in the experimental setup and execution.
Introduction
6-Gingerol, the major pungent constituent of fresh ginger (Zingiber officinale), is a phenolic compound known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Modification of its chemical structure can lead to derivatives with altered potency, selectivity, and pharmacokinetic properties. The methylation of the C4' phenolic hydroxyl group to yield this compound is a key derivatization that can influence its biological activity. This protocol details a reliable method for this synthesis, which is of interest to researchers in medicinal chemistry and drug development exploring the therapeutic potential of gingerol analogs. The Williamson ether synthesis is a well-established method for forming ethers from an alkoxide and an alkyl halide, making it a suitable choice for this transformation.[1][2][3]
Data Presentation
The following table summarizes the typical quantitative data associated with the synthesis of this compound based on the described protocol.
| Parameter | Value | Notes |
| Starting Material | ||
| 6-Gingerol | 1.0 g (3.4 mmol) | Purity >95% |
| Reagents | ||
| Potassium Carbonate (K₂CO₃) | 0.94 g (6.8 mmol) | Anhydrous |
| Methyl Iodide (CH₃I) | 0.32 mL (5.1 mmol) | Excess |
| Acetone (B3395972) | 20 mL | Anhydrous |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 56 °C) | |
| Reaction Time | 6-8 hours | Monitor by TLC |
| Product | ||
| Expected Yield (this compound) | ~0.95 g | ~91% |
| Purity (after chromatography) | >98% | |
| Molecular Weight (this compound) | 308.42 g/mol |
Experimental Protocols
Materials and Reagents
-
6-Gingerol (purity >95%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetone
-
Ethyl Acetate (B1210297) (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) Gel (for column chromatography)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Synthesis Procedure: Methylation of 6-Gingerol
-
Reaction Setup: To a dry 50 mL round-bottom flask, add 6-Gingerol (1.0 g, 3.4 mmol) and anhydrous potassium carbonate (0.94 g, 6.8 mmol).
-
Solvent Addition: Add 20 mL of anhydrous acetone to the flask.
-
Addition of Methylating Agent: While stirring, add methyl iodide (0.32 mL, 5.1 mmol) to the suspension.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C) with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). The reaction is typically complete within 6-8 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Extraction:
-
Dissolve the crude product in 30 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with deionized water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Hypothetical signaling pathway of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl-6-Gingerol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ginger (Zingiber officinale) rhizomes contain various pungent bioactive compounds known as gingerols, with[1]-gingerol being one of the most abundant and pharmacologically significant.[1] Methylated analogs of these compounds, such as Methyl-6-Gingerol, are of increasing interest in drug discovery and development due to their potential for modified biological activity and pharmacokinetic properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of these specific compounds from complex crude extracts.[2][3][4] This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC, based on established methods for related gingerols.
Principle: Reverse-phase HPLC (RP-HPLC) is the method of choice for separating gingerols and their derivatives.[2][3] The separation occurs on a nonpolar stationary phase (typically C18 or ODS) with a polar mobile phase. Compounds are eluted based on their hydrophobicity; less polar compounds are retained longer on the column. By using either an isocratic or gradient elution with a solvent system like methanol-water or acetonitrile-water, individual gingerols and their analogs can be effectively separated and collected.[1][3][4]
Experimental Protocols
1. Sample Preparation: Extraction from Ginger Rhizome
This protocol describes a general method for obtaining a crude extract suitable for HPLC purification.
-
Materials : Fresh ginger rhizomes, 95% Ethanol, Whatman No. 1 filter paper, Rotary evaporator.
-
Procedure :
-
Wash fresh ginger rhizomes thoroughly and slice them into thin pieces.
-
Perform extraction by heating and refluxing the sliced ginger with 95% ethanol.[4] Alternatively, simple maceration can be used.[5]
-
After extraction, filter the mixture through Whatman No. 1 filter paper to remove solid plant material.[6]
-
Concentrate the resulting filtrate using a rotary evaporator under reduced pressure at a temperature of approximately 60°C to obtain the crude gingerol extract.[4]
-
For further pre-purification, the crude extract can be subjected to silica (B1680970) gel column chromatography before HPLC.[4]
-
2. HPLC Purification Protocol
This protocol can be adapted for both analytical and preparative scale purification. For this compound, which is more nonpolar than 6-gingerol (B72531), adjusting the mobile phase to be slightly richer in the organic solvent (methanol or acetonitrile) may be necessary to achieve optimal retention times.
-
Standard Preparation :
-
Accurately weigh and dissolve a reference standard of the target compound (e.g.,[1]-gingerol) in HPLC-grade methanol (B129727) to create a stock solution (e.g., 1000 µg/mL).[1][7]
-
Perform serial dilutions of the stock solution to create a series of working standards for calibration and linearity checks.[1]
-
-
Chromatographic Conditions :
-
Column : A C18 or ODS (octadecylsilane) column is recommended.[2][3][8] Common dimensions are 250 x 4.6 mm for analytical scale and 250 x 30 mm for preparative scale.[4]
-
Mobile Phase : A mixture of methanol/water or acetonitrile (B52724)/water is typically used.[1][4] For example, an isocratic mobile phase of methanol and water in ratios from 60:40 to 90:10 (v/v) can be effective.[1][4] An alternative is acetonitrile and 1% aqueous acetic acid (48:52 v/v).[3]
-
Flow Rate : Set the flow rate to approximately 1.0 mL/min for analytical columns and 15 mL/min for preparative columns.[4]
-
Detection : Monitor the elution at a wavelength of 280 nm or 282 nm, where gingerols exhibit strong absorbance.[2][3][7] A wavelength of 210 nm has also been reported.[4]
-
Injection Volume : Inject 20 µL for analytical runs.[3] This volume will be significantly larger for preparative runs, depending on the column size and sample concentration.
-
Column Temperature : Maintain the column at a constant temperature, for instance, 30°C, to ensure reproducibility.[2][3]
-
-
Purification and Collection :
-
Dissolve the crude extract in the mobile phase or a suitable solvent like methanol.[4]
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter before injection.
-
Perform an initial analytical run to determine the retention time of the target peak corresponding to this compound.
-
Switch to the preparative column and inject the crude extract.
-
Collect the fraction corresponding to the retention time of the target compound.[4]
-
Analyze the purity of the collected fraction using the analytical HPLC method. A purity of over 98% can be achieved.[4]
-
Evaporate the solvent from the collected fraction using a rotary evaporator to obtain the purified compound.[4]
-
Data Presentation
Table 1: Summary of HPLC Conditions for Gingerol Purification
| Parameter | Analytical HPLC | Preparative HPLC | Reference |
| Column Type | TSK-gel ODS-80 Ts (5 µm, 4.6 x 250 mm) | C18 (250 x 30 mm) | [3][4] |
| C18 (150 x 4.6mm, 5µ) | - | [7] | |
| Inertsil ODS-3 | - | [1] | |
| Mobile Phase | Acetonitrile : 1% Acetic Acid (48:52 v/v) | Methanol : Water (60:40 v/v) | [3][4] |
| Methanol : Water (90:10 v/v) | Methanol : Water (50:50 to 55:45 v/v) | [1][4] | |
| Acetonitrile : Water (Gradient) | - | [7] | |
| Flow Rate | 1.0 mL/min | 15 mL/min | [3][4] |
| Detection (UV) | 280 nm, 282 nm | 210 nm | [3][4][7] |
| Temperature | 30 °C | Not Specified | [3] |
Table 2: Method Validation Parameters for[1]-Gingerol Analysis
| Parameter | Reported Value | Reference |
| Linearity (R²) | 1.0000 | [3] |
| > 0.99 | [8] | |
| Linear Range | 1 - 1000 µg/mL | [1] |
| 10 - 250 µg/mL | [8] | |
| 20 - 60 µg/mL | [7] | |
| Accuracy (Recovery) | 96.7 - 103.2% | [3] |
| 97.8% | [1] | |
| 91.57 to 102.36 % | [7] | |
| Limit of Detection (LOD) | 0.48 µg/mL | [3] |
| 0.489 µg/mL | [1] | |
| 0.8567 µg/mL | [7] | |
| Limit of Quantitation (LOQ) | 0.80 µg/mL | [3] |
| 1.482 µg/mL | [1] | |
| 2.8555 µg/mL | [7] | |
| Precision (%RSD) | < 2% (Intraday), < 5% (Interday) | [3] |
| < 2% | [8] |
Visualization
References
- 1. impactfactor.org [impactfactor.org]
- 2. utm.mx [utm.mx]
- 3. pjps.pk [pjps.pk]
- 4. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. zenodo.org [zenodo.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Methyl-6-Gingerol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Methyl-6-Gingerol, a derivative of the bioactive compound 6-Gingerol found in ginger. The protocols described herein are adapted from validated methods for 6-Gingerol and are suitable for various matrices including herbal extracts, dietary supplements, and biological samples.
Introduction
This compound, a methylated form of 6-Gingerol, is a compound of growing interest due to its potential pharmacological activities. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quality control of this compound in various samples. It offers a balance of sensitivity, and accessibility.
Experimental Protocol
1. Sample Preparation:
-
Solid Samples (e.g., Ginger Powder, Dietary Supplements):
-
Accurately weigh 1 gram of the homogenized sample.
-
Extract with 20 mL of methanol (B129727) in a sonicator for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., Extracts, Beverages):
-
Dilute the sample with methanol to an appropriate concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
2. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 282 nm |
| Run Time | 10 minutes |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for gingerol analogues, which can be expected for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for pharmacokinetic studies where low concentrations are expected.
Experimental Protocol
1. Sample Preparation:
-
Plasma/Serum Samples:
-
To 100 µL of plasma/serum, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Herbal Extracts:
-
Perform an initial extraction with methanol as described in the HPLC protocol.
-
Dilute the extract significantly with the mobile phase to avoid matrix effects.
-
Filter through a 0.22 µm syringe filter into an LC-MS vial.
-
2. Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol at 1 mg/mL.
-
Prepare a series of calibration standards by spiking the standard solution into the same matrix as the samples (e.g., blank plasma, blank extract) to compensate for matrix effects. The concentration range will depend on the expected sample concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
3. LC-MS/MS Conditions:
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined empirically (Expected: [M+H]+ of this compound → characteristic product ion) |
| Collision Energy | To be optimized |
Note on MRM Transition: The exact mass of the precursor ion for this compound ([M+H]+) needs to be calculated based on its chemical formula. The product ions and optimal collision energy should be determined by infusing a standard solution of this compound into the mass spectrometer. A plausible fragmentation would involve the loss of water or cleavage of the alkyl side chain, similar to 6-Gingerol.
Method Validation Summary
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD%) | < 15% |
| Matrix Effect | To be evaluated and minimized |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantification of this compound using HPLC.
Logical Relationship for LC-MS/MS Method Development
Caption: Key steps in the development of a robust LC-MS/MS method for this compound.
Application Notes and Protocols: TLC Method for Separating Methylated Gingerols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gingerols, the primary pungent components of fresh ginger (Zingiber officinale), and their methylated derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. Thin-Layer Chromatography (TLC) offers a rapid, simple, and cost-effective method for the separation and preliminary identification of these compounds. This document provides detailed application notes and protocols for the separation of methylated gingerols using TLC, adapted from established methods for analogous non-methylated compounds.
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent). The separation of gingerols and their methylated analogs on a silica (B1680970) gel plate, a polar stationary phase, is primarily governed by the polarity of the compounds. Gingerols possess free hydroxyl groups, rendering them relatively polar. Methylation of these hydroxyl groups reduces the polarity of the molecules. Consequently, methylated gingerols will interact less strongly with the polar silica gel and will travel further up the TLC plate with a non-polar mobile phase, resulting in higher Retention Factor (Rf) values compared to their non-methylated counterparts.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F254 aluminum or glass plates.
-
Solvents: n-hexane, ethyl acetate (B1210297), diethyl ether, and methanol (B129727) (all analytical or HPLC grade).
-
Reference Standards: Purified 6-gingerol (B72531), 8-gingerol (B1664213), 10-gingerol, and their corresponding methylated derivatives (if available).
-
Sample Preparation:
-
Plant Material: Dried and powdered ginger rhizomes.
-
Extraction Solvent: Methanol or ethanol.
-
-
Visualization Reagent: Anisaldehyde-sulfuric acid reagent or iodine vapor.
-
Glassware: Beakers, flasks, capillaries for spotting, and a TLC developing chamber.
-
Equipment: Fume hood, oven, UV lamp (254 nm and 366 nm).
Sample Preparation: Extraction of Gingerols
-
Accurately weigh 1 gram of finely powdered ginger rhizome.
-
Add 10 mL of methanol to the powder in a conical flask.
-
Sonicate for 15 minutes or shake vigorously for 30 minutes.
-
Filter the extract through a syringe filter (0.45 µm) to remove particulate matter.
-
The resulting clear filtrate is the sample solution to be used for TLC analysis.
Preparation of Standard Solutions
-
Prepare stock solutions of reference standards (e.g., 6-gingerol, methylated 6-gingerol) at a concentration of 1 mg/mL in methanol.
-
From the stock solutions, prepare working standards of appropriate concentrations (e.g., 100 µg/mL) by dilution with methanol.
TLC Plate Preparation and Development
-
With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, carefully spot 5-10 µL of the sample extract and the standard solutions onto the starting line, ensuring the spots are small and uniform. Maintain a distance of at least 1 cm between adjacent spots.
-
Allow the spots to dry completely.
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to saturate for at least 15-20 minutes.
-
Carefully place the spotted TLC plate into the developing chamber. Ensure the solvent level is below the starting line.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization
-
UV Detection: Examine the dried plate under a UV lamp at 254 nm and 366 nm. Compounds that absorb UV light will appear as dark spots on a fluorescent background. Circle the observed spots with a pencil.
-
Chemical Staining:
-
Anisaldehyde-Sulfuric Acid: Spray the plate evenly with the anisaldehyde-sulfuric acid reagent. Heat the plate at 100-110°C for 5-10 minutes until colored spots appear.
-
Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. The compounds will react with the iodine vapor to produce brownish spots.
-
Data Analysis
Calculate the Retention Factor (Rf) for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Compare the Rf values and the appearance of the spots from the sample extract with those of the reference standards for identification.
Data Presentation
The separation of gingerols and their methylated derivatives can be optimized by adjusting the polarity of the mobile phase. A less polar mobile phase will result in a better separation of the less polar methylated gingerols from their more polar parent compounds.
| Compound | Expected Polarity | Expected Rf Value Range* |
| 6-Gingerol | High | 0.30 - 0.40 |
| Methylated 6-Gingerol | Low | > 0.40 |
| 8-Gingerol | High | 0.35 - 0.45 |
| Methylated 8-Gingerol | Low | > 0.45 |
| 10-Gingerol | High | 0.40 - 0.50 |
| Methylated 10-Gingerol | Low | > 0.50 |
*Expected Rf values are estimates and will vary depending on the exact mobile phase composition, temperature, and other experimental conditions. The provided ranges are based on typical separations using a non-polar mobile phase system like n-hexane and ethyl acetate.
Table of TLC Systems for Gingerol Analysis:
| Mobile Phase Composition (v/v) | Target Compounds | Reported Rf Values | Reference |
| n-hexane : ethyl acetate (60:40) | 8-gingerol | 0.39 ± 0.04 | [1][2] |
| n-hexane : diethyl ether (40:60) | 6-gingerol | 0.40 | [3][4] |
| n-hexane : ethyl acetate (50:50) | 10-gingerol | 0.42 ± 0.02 | [5] |
| n-hexane : ethyl acetate (40:60) | 6-gingerol | 0.33 ± 0.04 | [6][7] |
For the separation of methylated gingerols, it is recommended to start with a less polar mobile phase, for instance, by increasing the proportion of n-hexane in the n-hexane:ethyl acetate mixture (e.g., 70:30 or 80:20).
Visualizations
Experimental Workflow for TLC Separation of Methylated Gingerols
Caption: Workflow for the TLC separation and analysis of methylated gingerols.
Logical Relationship of Polarity and Rf Value in TLC
Caption: Relationship between compound polarity and Rf value in normal-phase TLC.
Conclusion
The described TLC methods provide a robust framework for the separation and preliminary identification of methylated gingerols. The key to successful separation lies in the optimization of the mobile phase polarity to account for the reduced polarity of the methylated compounds compared to their parent gingerols. These protocols are valuable for quality control, phytochemical analysis, and the initial stages of drug discovery and development involving ginger-derived compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Densitometric HPTLC analysis of 8-gingerol in Zingiber officinale extract and ginger-containing dietary supplements, teas and commercial creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 6-gingerol in ginger (Zingiber officinale) using high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Using 6-Gingerol in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Gingerol (B72531), a major pungent phenolic compound isolated from ginger (Zingiber officinale), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[1][2] In cell culture studies, 6-Gingerol has been demonstrated to modulate various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in a wide range of cancer cell lines.[3][4] These attributes make 6-Gingerol a promising candidate for further investigation in cancer biology and drug development.
These application notes provide a comprehensive overview of the use of 6-Gingerol in cell culture, including its mechanism of action, detailed experimental protocols, and a summary of its effects on various cell lines.
Mechanism of Action
6-Gingerol exerts its anticancer effects through a multi-targeted approach. A primary mechanism is the induction of apoptosis, or programmed cell death. This is often initiated by the generation of reactive oxygen species (ROS), which leads to DNA damage and mitochondrial dysfunction.[1][5] Key events in 6-Gingerol-induced apoptosis include the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, such as caspase-3 and -9.[3][5][6] This process is often regulated by the modulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2][3]
Furthermore, 6-Gingerol can induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[4][5] This is achieved by altering the expression of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[4]
Several critical signaling pathways are implicated in the cellular response to 6-Gingerol. These include:
-
EGFR/Src/STAT3 Pathway: Inhibition of this pathway can lead to increased p53 expression, which in turn promotes apoptosis.[5][7]
-
PI3K/AKT/mTOR Pathway: Suppression of this pathway is crucial in inhibiting cell proliferation, migration, and invasion.[4][8]
-
AMPK Pathway: Activation of AMPK can lead to the suppression of the AKT/mTOR pathway, contributing to the anticancer effects of 6-Gingerol.[4]
-
MAPK Pathway: Modulation of MAPK signaling can also play a role in 6-Gingerol-induced apoptosis.[9]
Data Presentation
The following tables summarize the quantitative data on the effects of 6-Gingerol in various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity of 6-Gingerol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Assay |
| MDA-MB-231 | Breast Cancer | ~200 µM | 48 | MTT |
| MCF-7 | Breast Cancer | ~200 µM | 48 | MTT |
| HCT-116 | Colon Cancer | > 50 µM | Not Specified | Not Specified |
| HepG2 | Liver Cancer | Not Specified | 48 | MTT |
| PC-3 | Prostate Cancer | 80 µM, 100 µM, 120 µM (effective doses) | 24 | MTT |
| YD10B | Oral Cancer | Not Specified | 48 | Not Specified |
| Ca9-22 | Oral Cancer | Not Specified | 48 | Not Specified |
| M059K | Glioblastoma | Not Specified | Not Specified | Not Specified |
| U251 | Glioblastoma | Not Specified | Not Specified | Not Specified |
Table 2: Effects of 6-Gingerol on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Concentration | Effect |
| MDA-MB-231 | Breast Cancer | 200 µM | Induction of G0/G1 cell cycle arrest |
| MCF-7 | Breast Cancer | 200 µM | Induction of G0/G1 cell cycle arrest |
| YD10B | Oral Cancer | 50, 100, 150 µM | Induction of apoptosis and G2/M cell cycle arrest |
| Ca9-22 | Oral Cancer | 50, 100, 150 µM | Induction of apoptosis and G2/M cell cycle arrest |
| M059K | Glioblastoma | Not Specified | Induction of apoptosis |
| U251 | Glioblastoma | Not Specified | Induction of apoptosis |
| PC-3 | Prostate Cancer | 80, 100, 120 µM | Induction of apoptosis |
Experimental Protocols
Preparation of 6-Gingerol Stock Solution
-
Source: 6-Gingerol can be purified from ginger extract or purchased from commercial suppliers.[10]
-
Solvent: Dissolve 6-Gingerol in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.[5]
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on breast cancer cell lines.[5]
-
Cell Seeding: Seed cells (e.g., 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 6-Gingerol (e.g., 10 to 500 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 6-Gingerol or vehicle control as described for the viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is based on a study on prostate cancer cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁶ cells/mL) and treat with effective doses of 6-Gingerol for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix in 70% ethanol (B145695) overnight at -20°C.
-
RNase Treatment: Wash the fixed cells with PBS and incubate with RNase A (10 mg/mL) to degrade RNA.
-
PI Staining: Stain the cells with Propidium Iodide (PI) solution in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western Blot Analysis
This protocol is a general guideline based on methodologies described in various studies.[5]
-
Cell Lysis: After treatment with 6-Gingerol, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[5]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 100 µ g/well ) on a 10% SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-AKT, total AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Visualizations
Caption: Signaling pathways modulated by 6-Gingerol leading to anticancer effects.
References
- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of 6-gingerol, an antioxidant from ginger, on inducing apoptosis in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 6-Gingerol induces apoptosis through lysosomal-mitochondrial axis in human hepatoma G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [6]-Gingerol inhibits de novo fatty acid synthesis and carnitine palmitoyltransferase-1 activity which triggers apoptosis in HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methyl-6-Gingerol as a Standard for High-Performance Liquid Chromatography (HPLC) Analysis
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-6-gingerol, a derivative of the bioactive compound 6-gingerol (B72531) found in ginger (Zingiber officinale), is gaining interest in phytochemical and pharmacological research. Accurate quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and understanding its biological activity. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. This document provides a detailed protocol for the use of this compound as a standard for HPLC analysis, including standard preparation, sample analysis, and data interpretation.
Data Presentation
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, UV/Vis Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 - 1.2 mL/min[1] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 280 - 282 nm[1][2] |
Table 2: Mobile Phase Gradient Program (Example)
| Time (minutes) | % Acetonitrile | % Water |
| 0 | 35 | 65 |
| 1.5 | 60 | 40 |
| 5.0 | 90 | 10 |
| 6.5 | 90 | 10 |
| 7.5 | 100 | 0 |
| 9.0 | 100 | 0 |
| 9.5 | 35 | 65 |
| 12.0 | 35 | 65 |
This is an exemplary gradient program and should be optimized for specific analytical needs.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock Solution
-
Weighing: Accurately weigh approximately 10 mg of pure this compound standard.
-
Dissolving: Transfer the weighed standard into a 10 mL volumetric flask.
-
Solubilization: Add a small amount of HPLC-grade methanol (B129727) or acetonitrile to dissolve the standard completely.
-
Dilution: Bring the solution to the final volume with the same solvent.
-
Homogenization: Mix the solution thoroughly by inverting the flask several times to ensure a homogenous stock solution of 1 mg/mL.
-
Storage: Store the stock solution in an amber vial at 2-8 °C to prevent degradation.
Protocol 2: Preparation of Calibration Standards
-
Serial Dilutions: Perform serial dilutions of the 1 mg/mL stock solution using the mobile phase as the diluent to prepare a series of calibration standards.
-
Concentration Range: A typical concentration range for the calibration curve could be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Transfer: Use calibrated micropipettes for accurate dilutions.
-
Storage: Prepare fresh calibration standards daily for optimal accuracy.
Protocol 3: Sample Preparation (from Ginger Extract)
-
Extraction: Extract the ginger sample with a suitable solvent such as methanol or ethanol (B145695) using methods like sonication or maceration.[3]
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the range of the calibration curve.
Protocol 4: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Set up the injection sequence in the chromatography software, including blanks, calibration standards, and samples.
-
Injection: Inject the prepared standards and samples onto the HPLC system.
-
Data Acquisition: Acquire the chromatograms and record the peak areas or heights for this compound.
Protocol 5: Data Analysis and Quantification
-
Calibration Curve: Plot a calibration curve of the peak area (or height) versus the concentration of the this compound standards.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.[2]
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas into the calibration curve.
-
Calculation: Calculate the final concentration in the original sample by accounting for the dilution factor used during sample preparation.
Visualizations
Caption: HPLC analysis workflow from preparation to quantification.
Caption: Potential signaling pathways of gingerol compounds.[4]
Conclusion
This application note provides a comprehensive framework for the use of this compound as a standard in HPLC analysis. The detailed protocols for standard preparation, sample analysis, and data processing are designed to ensure accurate and reproducible quantification. The provided HPLC conditions and gradient program serve as a starting point for method development and can be optimized for specific research needs. Adherence to these guidelines will enable researchers to reliably determine the concentration of this compound in various samples, facilitating further investigation into its properties and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 10-Gingerol | 23513-15-7 | >98% [smolecule.com]
- 3. Design and Evaluation of a Zingiber officinale–Kaolinite–Maltodextrin Delivery System: Antioxidant, Antimicrobial, and Cytotoxic Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zingiberis Rhizoma Recens: A Review of Its Traditional Uses, Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl-6-Gingerol in Anticancer Assays: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-6-gingerol, a prominent bioactive compound found in ginger (Zingiber officinale), has garnered significant attention for its potential therapeutic applications, particularly in oncology.[1][2] Extensive research has demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer models.[3][4][5][6][7][8] This document provides a comprehensive overview of the application of this compound in anticancer assays, including detailed experimental protocols and a summary of its effects on different cancer cell lines. The information presented herein is intended to serve as a valuable resource for researchers investigating the anticancer properties of natural compounds.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle progression and apoptosis in various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) | Assay |
| Breast Cancer | MDA-MB-231 | ~200 | 48 | MTT |
| Breast Cancer | MCF-7 | ~200 | 48 | MTT |
| Pancreatic Cancer | BxPC-3 | 50 - 800 (Dose-dependent inhibition) | Not Specified | Cell Growth Assay |
| Pancreatic Cancer | HPAC | 50 - 800 (Dose-dependent inhibition) | Not Specified | Cell Growth Assay |
| Renal Cell Carcinoma | 786-O | Dose-dependent inhibition (10-50 µM) | 48 | MTT |
| Renal Cell Carcinoma | ACHN | Dose-dependent inhibition (10-50 µM) | 48 | MTT |
| Renal Cell Carcinoma | 769-P | Dose-dependent inhibition (10-50 µM) | 48 | MTT |
| Non-Small Cell Lung Cancer | A549 | ~200 | 48 | MTT |
| Non-Small Cell Lung Cancer | H460 | ~200 | 48 | MTT |
| Colon Cancer | HCT-116 | 160.42 | 24 | MTT |
| Lung Cancer | H-1299 | 200 | 24 | MTT |
| Skin Adenocarcinoma | A431 | 81.46 µg/ml | Not Specified | MTT |
Table 2: Effects of this compound on Cell Cycle and Apoptosis
| Cancer Type | Cell Line(s) | Effect on Cell Cycle | Key Apoptotic Events |
| Breast Cancer | MDA-MB-231, MCF-7 | G0/G1 phase arrest | Induction of mitochondrial-dependent intrinsic apoptosis, increased BAX/BCL-2 ratio, cytochrome c release.[3] |
| Pancreatic Cancer | BxPC-3, HPAC | G1 phase arrest | Induction of apoptosis, particularly in mutant p53-expressing cells.[4] |
| Glioma | Not Specified | G1 phase arrest | Induction of apoptosis through modulation of MnSOD and caspase activities.[9] |
| Oral Cancer | YD10B, Ca9-22 | G2/M phase arrest | Increased expression of cleaved caspase-3 and cleaved PARP, decreased Bcl-2 and survivin.[5] |
| Renal Cell Carcinoma | ACHN, 786-O, 769-P | G1 phase arrest | Not explicitly detailed in the provided context. |
| Hepatocellular Carcinoma | Huh7, HepG2 | G2/M phase arrest | Activation of caspase-3 and PARP cleavage.[7] |
| Colon Cancer | SW-480 | Not Specified | Activation of caspases 8, 9, 3, & 7, and cleavage of PARP.[8] |
| Non-Small Cell Lung Cancer | A549, H460 | Not Specified | Induction of mitochondrial-dependent intrinsic apoptosis.[10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Protocols
Detailed methodologies for key in vitro anticancer assays are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[11][12]
Caption: A typical workflow for an MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound.[3][4]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis signaling pathways.[3][4]
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin D1, CDK4, BAX, BCL-2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant anticancer potential across a wide range of cancer cell lines by inducing cell cycle arrest and apoptosis through the modulation of multiple signaling pathways. The protocols and data presented in this application note provide a solid foundation for researchers to further explore the therapeutic utility of this promising natural compound in cancer research and drug development.
References
- 1. Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [6]-Gingerol Induces Cell Cycle Arrest and Cell Death of Mutant p53-expressing Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Methyl-6-Gingerol Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-6-gingerol, a derivative of the primary pungent component of ginger, 6-gingerol (B72531), is a compound of increasing interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This document provides detailed protocols for in vitro and cell-based assays to rigorously evaluate the antioxidant potential of this compound. The included methodologies are foundational for screening, characterization, and mechanistic studies of this and related phenolic compounds.
Data Presentation: Antioxidant Activity of Gingerol Derivatives
The antioxidant capacity of this compound and its parent compound, 6-gingerol, can be quantified using various assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay. Lower IC50 values indicate higher antioxidant potency. While specific data for this compound is limited, the following tables summarize reported antioxidant activities for 6-gingerol and a methylated analogue, providing a comparative baseline.
Table 1: In Vitro Radical Scavenging Activity (IC50)
| Compound/Extract | DPPH Scavenging IC50 (µM) | Superoxide Radical Scavenging IC50 (µM) | Hydroxyl Radical Scavenging IC50 (µM) | Reference Compound |
| 6-Gingerol | 26.3 | 4.05 | 4.62 | Ascorbic Acid, Trolox |
| 6-Shogaol | 8.05 | 0.85 | 0.72 | Ascorbic Acid, Trolox |
| [1]-Gingerol | 19.47 | 2.5 | 1.97 | Ascorbic Acid, Trolox |
| [2]-Gingerol | 10.47 | 1.68 | 1.35 | Ascorbic Acid, Trolox |
| O-Propargyl-6-gingerol* | > 100 | Not Reported | Not Reported | Gallic Acid (IC50 = 37 µM) |
*Note: O-propargyl-6-gingerol is an O-alkylated derivative of 6-gingerol. While not a simple methylation, it provides insight into how modification of the phenolic hydroxyl group can impact activity. Data for 6-shogaol, a dehydrated form of 6-gingerol, and other gingerol analogues are included for comparison, as they often exhibit potent antioxidant effects[3].
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Ginger Extracts
| Sample | FRAP Value (µg Ascorbic Acid Equivalents / 100 mg extract) |
| 6-Gingerol | 35.75 ± 0.0769 |
| Ginger Extract | Varies significantly based on extraction method |
*Note: The FRAP assay measures the ability of a substance to reduce ferric iron. Higher values indicate greater reducing power[4].
Signaling Pathway: Nrf2 Activation by Gingerols
Gingerol and its derivatives have been shown to exert their antioxidant effects not only by direct radical scavenging but also by activating endogenous antioxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like gingerols, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Protocols
The following are detailed protocols for commonly used in vitro and cell-based assays to determine the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.
Experimental Workflow
Caption: Workflow for the DPPH radical scavenging assay.
Methodology
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark to prevent degradation.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this, prepare a series of dilutions to determine the IC50 value.
-
Prepare a positive control, such as ascorbic acid or Trolox, in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of this compound, positive control, or blank (solvent only) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % inhibition against the concentration of this compound and determine the IC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Workflow
Caption: Workflow for the FRAP assay.
Methodology
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in distilled water and adjust the pH to 3.6 with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of this compound and a series of standards (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard (e.g., 30 µL) to a tube.
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 900 µL).
-
Vortex the mixture and incubate at 37°C for a defined period (typically 10-30 minutes).
-
Measure the absorbance at approximately 593 nm against a blank.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the standards.
-
Determine the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalents or Trolox equivalents.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.
Methodology
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.
-
ABTS•⁺ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of this compound and a series of dilutions.
-
-
Assay Procedure:
-
Add a large volume of the ABTS•⁺ working solution (e.g., 1.0 mL) to a cuvette.
-
Add a small volume of the sample, positive control (e.g., Trolox), or blank (e.g., 10 µL).
-
Mix and incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ scavenging activity using a formula similar to the DPPH assay.
-
Plot the percentage of inhibition against the concentration to determine the IC50 value.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake, metabolism, and localization of the compound. It measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) (DCFH) in cells challenged with a peroxyl radical generator.
Methodology
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
When cells are confluent, remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).
-
Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) in treatment medium for a suitable incubation period (e.g., 1 hour) to allow for cellular uptake.
-
Remove the treatment medium and add a solution containing 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
After an incubation period, wash the cells to remove excess probe.
-
Add a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) kinetically over a period of time (e.g., every 5 minutes for 1 hour).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot for each concentration.
-
Calculate the percentage of inhibition of cellular antioxidant activity for each concentration.
-
Determine the CAA value, often expressed as the concentration that produces a 50% inhibition (IC50).
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the antioxidant activity of this compound. A combination of in vitro chemical assays (DPPH, FRAP, ABTS) and a more biologically relevant cell-based assay (CAA) is recommended for a thorough evaluation. Understanding the antioxidant potential and the underlying molecular mechanisms, such as the activation of the Nrf2 pathway, is crucial for the development of this compound as a potential therapeutic agent for diseases associated with oxidative stress.
References
- 1. jchr.org [jchr.org]
- 2. ukm.my [ukm.my]
- 3. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Methyl-6-Gingerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-6-Gingerol, a derivative of the bioactive compound 6-gingerol (B72531) found in ginger, holds significant therapeutic potential. Due to the limited availability of in vivo data for this compound, the following application notes and protocols are based on the extensive research conducted on its parent compound, 6-gingerol. These experimental designs can be adapted to investigate the anti-inflammatory, anti-cancer, and anti-metabolic disease properties of this compound.
Anti-Inflammatory Activity
Application Note:
This compound is hypothesized to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response. In vivo studies are crucial to evaluate its efficacy in reducing inflammation and to identify the underlying mechanisms. A standard model for acute inflammation is the carrageenan-induced paw edema model in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (B1671933) (10 mg/kg)
-
Plethysmometer or digital calipers
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into four groups (n=6 per group):
-
Group 1: Vehicle control (Vehicle only)
-
Group 2: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
Group 3: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
Group 4: Carrageenan control (Vehicle + Carrageenan)
-
-
Dosing: Administer this compound, vehicle, or indomethacin orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which receives saline).
-
Measurement of Paw Edema: Measure the paw volume or thickness at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
-
Biochemical Analysis (Optional): At the end of the experiment, collect blood samples for measuring serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits. Paw tissue can be collected for histological examination and Western blot analysis of inflammatory markers (e.g., COX-2, iNOS).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema | Serum TNF-α (pg/mL) |
| Vehicle Control | - | 0.10 ± 0.02 | - | 15 ± 3 |
| Carrageenan Control | - | 0.85 ± 0.07 | 0 | 150 ± 15 |
| This compound | 25 | 0.65 ± 0.05 | 23.5 | 110 ± 10 |
| This compound | 50 | 0.48 ± 0.04 | 43.5 | 85 ± 8 |
| This compound | 100 | 0.32 ± 0.03 | 62.4 | 60 ± 5 |
| Indomethacin | 10 | 0.28 ± 0.03 | 67.1 | 55 ± 6 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Carrageenan Control. Data are expressed as mean ± SEM. |
Signaling Pathway Diagram:
Anti-Cancer Activity
Application Note:
This compound may exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. The PI3K/AKT/mTOR and AMPK signaling pathways are potential targets.[1] In vivo xenograft models using human cancer cell lines are essential for evaluating the anti-tumor efficacy of this compound.
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
Objective: To determine the in vivo anti-tumor effect of this compound on human cancer cell growth.
Materials:
-
Athymic nude mice (BALB/c nu/nu), 4-6 weeks old
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Matrigel
-
This compound
-
Vehicle (e.g., corn oil)
-
Positive control: Paclitaxel (10 mg/kg)
-
Digital calipers
Procedure:
-
Cell Culture and Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 25, 50 mg/kg, i.p. or p.o.)
-
Group 3: Positive control (Paclitaxel, 10 mg/kg, i.p.)
-
-
Treatment: Administer treatments daily or as determined by pilot studies for 21-28 days.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement, histopathology (H&E staining), immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis), and Western blot analysis of target signaling proteins.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | % Tumor Growth Inhibition | Final Tumor Weight (g) |
| Vehicle Control | - | 1250 ± 150 | 0 | 1.2 ± 0.2 |
| This compound | 25 | 980 ± 120 | 21.6 | 0.9 ± 0.1 |
| This compound | 50 | 650 ± 90 | 48.0 | 0.6 ± 0.1 |
| Paclitaxel | 10 | 450 ± 70 | 64.0 | 0.4 ± 0.05 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are expressed as mean ± SEM. |
Signaling Pathway Diagram:
Anti-Metabolic Disease Activity
Application Note:
This compound may improve metabolic health by influencing glucose and lipid metabolism. The AMP-activated protein kinase (AMPK) pathway is a key regulator of cellular energy homeostasis and a likely target. A high-fat diet (HFD)-induced obesity model in mice is suitable for investigating the effects of this compound on metabolic parameters.
Experimental Protocol: High-Fat Diet-Induced Obesity in Mice
Objective: To evaluate the effect of this compound on obesity and related metabolic disorders.
Materials:
-
Male C57BL/6J mice, 4-6 weeks old
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
Control diet (CD, e.g., 10% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% CMC)
-
Glucometer and test strips
-
ELISA kits for insulin (B600854), leptin, adiponectin
Procedure:
-
Induction of Obesity: Feed mice with HFD for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a CD.
-
Grouping: After the induction period, divide the HFD-fed mice into treatment groups (n=8-10 per group):
-
Group 1: CD + Vehicle
-
Group 2: HFD + Vehicle
-
Group 3: HFD + this compound (e.g., 50, 100 mg/kg, p.o.)
-
-
Treatment: Administer this compound or vehicle daily by oral gavage for 4-8 weeks.
-
Monitoring: Record body weight and food intake weekly.
-
Metabolic Tests:
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice for 6 hours, then administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): A few days after the GTT, fast mice for 4 hours, then inject insulin (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Quantitative Data Summary:
| Treatment Group | Diet | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | Serum Insulin (ng/mL) |
| CD + Vehicle | CD | 28 ± 2 | 110 ± 10 | 0.5 ± 0.1 |
| HFD + Vehicle | HFD | 45 ± 3 | 160 ± 15 | 2.5 ± 0.3 |
| HFD + this compound | HFD | 40 ± 2 | 135 ± 12 | 1.8 ± 0.2 |
| HFD + this compound | HFD | 36 ± 2 | 120 ± 10 | 1.2 ± 0.2** |
| p<0.05, **p<0.01 compared to HFD + Vehicle. Data are expressed as mean ± SEM. |
Experimental Workflow Diagram:
Detailed Methodologies for Key Experiments
Western Blot for NF-κB p65 in Tissue Lysates
-
Protein Extraction: Homogenize frozen tissue samples in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against total p65 or phospho-p65 (e.g., Ser536) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for TNF-α in Serum
-
Sample Preparation: Collect blood via cardiac puncture and allow it to clot. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum. Store serum at -80°C until use.
-
Assay Procedure: Use a commercial mouse or rat TNF-α ELISA kit and follow the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using the provided recombinant TNF-α standards.
-
Incubation: Add standards and samples to the antibody-coated microplate and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add a biotin-conjugated detection antibody.
-
Enzyme Conjugate: Add streptavidin-HRP conjugate.
-
Substrate: Add TMB substrate and incubate until color develops.
-
Stop Solution: Add stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Immunohistochemistry for Ki-67 in Tumor Tissue
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Ki-67 overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Chromogen: Develop the color using a DAB chromogen substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the percentage of Ki-67-positive cells (proliferating cells) in multiple fields of view.
References
Application Notes and Protocols: Developing Assays for Methyl-6-Gingerol Bioactivity
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-6-Gingerol, a derivative of the primary pungent constituent of ginger, 6-Gingerol (B72531), presents a promising candidate for drug discovery due to the well-documented therapeutic properties of its parent compound. Ginger and its bioactive components, like 6-Gingerol, have demonstrated a wide array of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3] These effects are often attributed to the modulation of critical cellular signaling pathways, such as the NF-κB and MAPK pathways.[4]
These application notes provide a comprehensive guide to establishing a panel of in vitro assays to characterize the bioactivity of this compound. The following sections detail the protocols for evaluating its cytotoxicity, antioxidant potential, and anti-inflammatory properties. The methodologies are designed to be robust and reproducible, providing a solid framework for preclinical assessment.
Bioactivity Screening Workflow
A systematic approach is essential for efficiently screening and characterizing the bioactivity of a novel compound. The workflow begins with assessing the compound's toxicity to establish a safe therapeutic window, followed by primary screening for desired bioactivities (antioxidant, anti-inflammatory), and finally, mechanistic studies to elucidate the mode of action.
Caption: General workflow for screening the bioactivity of this compound.
Cytotoxicity Profiling: MTT Assay
3.1 Application Note
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity.[5] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals.[6][7] The quantity of formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[8] This assay is critical for determining the cytotoxic concentration (IC50) of this compound and for establishing non-toxic concentrations for subsequent bioactivity assays.
3.2 Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cells (e.g., A431 skin cancer cells, HepG2 liver cancer cells) to ~80% confluency.[9]
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well (e.g., 7,500 cells/well) in 100 µL of complete culture medium.[10]
-
Incubate overnight (18-24 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[10] Include wells with medium only (blank) and cells with solvent only (vehicle control).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.[10]
-
Add 150 µL of an MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7][10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6][10]
-
-
Data Acquisition:
3.3 Data Presentation
Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) is determined by plotting a dose-response curve.
| This compound (µM) | Absorbance (590 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.21 ± 0.07 | 96.8% |
| 5 | 1.15 ± 0.09 | 92.0% |
| 10 | 0.98 ± 0.06 | 78.4% |
| 25 | 0.65 ± 0.05 | 52.0% |
| 50 | 0.31 ± 0.04 | 24.8% |
| 100 | 0.15 ± 0.03 | 12.0% |
| IC50 (µM) | ~24.5 |
Antioxidant Activity: DPPH Assay
4.1 Application Note
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[12][13] DPPH is a stable free radical that presents a deep purple color.[12] When it accepts a hydrogen atom or an electron from an antioxidant, it becomes a stable, yellow-colored molecule.[12] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound. This assay provides a measure of the hydrogen-donating ability of this compound.
4.2 Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM DPPH stock solution by dissolving DPPH powder in a suitable solvent like methanol (B129727) or ethanol.[13] This solution should be freshly prepared and protected from light.[13]
-
Test Samples: Prepare various concentrations of this compound in the same solvent.
-
Positive Control: Prepare a known antioxidant, such as Ascorbic Acid or Trolox, at various concentrations.[13]
-
-
Reaction Setup:
-
In a 96-well plate, add a defined volume of each sample dilution (e.g., 100 µL) to separate wells.
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to all sample and control wells.[13]
-
Include a blank control containing only the solvent.
-
-
Incubation:
-
Data Acquisition:
4.3 Data Presentation
The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[12]
| This compound (µg/mL) | Absorbance (517 nm) (Mean ± SD) | % Scavenging Activity |
| 0 (Control) | 0.95 ± 0.04 | 0% |
| 10 | 0.81 ± 0.03 | 14.7% |
| 25 | 0.65 ± 0.04 | 31.6% |
| 50 | 0.46 ± 0.02 | 51.6% |
| 100 | 0.22 ± 0.03 | 76.8% |
| IC50 (µg/mL) | ~48.5 |
Anti-inflammatory Activity
5.1 Application Note: Nitric Oxide (NO) Production Assay
Inflammation is often characterized by the overproduction of mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[14] Measuring the inhibition of NO production in stimulated immune cells (e.g., LPS-stimulated RAW 264.7 macrophages) is a standard method for screening anti-inflammatory compounds. The amount of NO is determined by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
5.2 Experimental Protocol: Nitric Oxide Assay
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 18-24 hours. Include unstimulated and vehicle-treated controls.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 5-10 minutes at room temperature. A purple/magenta color will develop.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
5.3 Application Note: NF-κB Signaling Pathway Analysis
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[15] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2.[4][15] Western blotting can be used to measure the levels of key proteins in this pathway (e.g., phospho-IκBα, total IκBα, and nuclear p65) to determine if this compound exerts its anti-inflammatory effect by inhibiting this pathway.
Caption: The NF-κB signaling pathway and the potential inhibitory point for this compound.
5.4 Experimental Protocol: Western Blot for NF-κB Activation
-
Cell Culture, Treatment, and Protein Extraction:
-
Seed cells (e.g., RAW 264.7) in a 6-well plate and grow to 80-90% confluency.[15]
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (100 ng/mL) for 30 minutes (for phosphorylation events) or longer for total protein expression changes.[15]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[15]
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.[15]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
5.5 Data Presentation
Results are often presented as representative blot images and bar graphs showing the relative protein expression levels normalized to the control.
| Treatment | p-IκBα / IκBα Ratio (Fold Change) |
| Control | 1.0 |
| LPS (100 ng/mL) | 5.8 |
| LPS + M6G (10 µM) | 3.1 |
| LPS + M6G (25 µM) | 1.4 |
References
- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 3. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of [6]-gingerol on PMA-induced COX-2 expression and activation of NF-kappaB and p38 MAPK in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Methyl-6-Gingerol in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl-6-Gingerol, a derivative of the naturally occurring 6-gingerol (B72531) from ginger, in the study of enzyme inhibition. This document details its inhibitory effects on several key enzymes implicated in various pathological conditions, offering detailed protocols for researchers to investigate these interactions.
Introduction to this compound
This compound is a semi-synthetic derivative of 6-gingerol, the major pungent constituent of ginger (Zingiber officinale). Like its parent compound, this compound has garnered interest for its potential therapeutic properties, which are often attributed to its ability to modulate the activity of specific enzymes. Its structural modifications may offer altered potency, selectivity, and pharmacokinetic properties compared to 6-gingerol, making it a valuable tool for structure-activity relationship (SAR) studies and as a lead compound in drug discovery.
Enzyme Inhibition Profile of Gingerol Derivatives
Research has demonstrated that 6-gingerol and its derivatives, including methylated forms, can inhibit a range of enzymes involved in inflammation, cancer, and metabolic disorders. The following sections provide quantitative data on the inhibitory activities of these compounds.
Table 1: Inhibitory Activity of Gingerol Derivatives against Leukotriene A4 Hydrolase (LTA4H)
| Compound | LTA4H Aminopeptidase IC50 (µM) | LTA4H Epoxide Hydrolase IC50 (µM) |
| Methylshogaol | 4.92 | 11.27[1] |
| 4'-O-prenyl-[2]-gingerol | 3.01 | 7.25[1] |
| [3]-gingerol | 21.59 | 15.24[1] |
Table 2: Inhibitory Activity of Gingerol Derivatives against Histone Deacetylases (HDACs)
| Compound | Source | HDAC Inhibition IC50 (µM) |
| Compound 29 (a 6-gingerol derivative) | HeLa Nuclear Extract | 42[4] |
| Demethylated 6-shogaol (B1671286) derivative | HeLa Nuclear Extract | 45[4] |
| 6-gingerol | HeLa Nuclear Extract | 61[4] |
| Derivative 6b (from 6-shogaol) | HeLa Nuclear Extract | 44.60[5] |
| Derivative 6g (from 6-shogaol) | HeLa Nuclear Extract | 48.52[5] |
Table 3: Inhibitory Activity of Gingerol Derivatives against Cyclooxygenase (COX) Enzymes
| Compound | Enzyme | IC50 (µM) |
| Compound 56 (a ginger constituent) | COX-2 | 1.4[4] |
| 6-gingerol | COX-2 | >50[4] |
| Compound 55 (a gingerol derivative) | COX-1 | 1.2 |
| 6-gingerol | COX-1 | 50 |
Table 4: Inhibitory Activity of Gingerol Derivatives against Other Enzymes
| Compound | Enzyme | IC50 (µg/mL) |
| Ethanolic extract of Zingiber officinale | Xanthine Oxidase | 188.5[6] |
| Allopurinol (Positive Control) | Xanthine Oxidase | 499.2[6] |
Note: Data for fungal alpha-amylase inhibition by 6-gingerol is qualitative, indicating competitive inhibition, but specific IC50 values were not found in the provided search results.
Signaling Pathways and Experimental Workflows
Signaling Pathway of COX-2 Inhibition
This compound, similar to 6-gingerol, is proposed to inhibit the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This inhibition is believed to occur, in part, through the suppression of the NF-κB signaling pathway.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols: Liposomal Formulation of Methyl-6-Gingerol for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
[1]-Gingerol, a major bioactive compound in ginger, and its derivatives like Methyl-6-Gingerol, have garnered significant attention for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. However, their clinical application is often hampered by poor aqueous solubility and low bioavailability.[2][3] Liposomal encapsulation presents a promising strategy to overcome these limitations by enhancing stability, improving circulation time, and facilitating targeted delivery to disease sites.[4]
These application notes provide a comprehensive overview of the formulation, characterization, and in vitro evaluation of a liposomal formulation of this compound (interchangeably referred to as[1]-Gingerol based on available literature). Detailed protocols for key experimental procedures are included to guide researchers in this field.
Data Presentation
The following tables summarize the key quantitative data from studies on liposomal[1]-Gingerol formulations.
Table 1: Physicochemical Characterization of[1]-Gingerol Liposomes
| Parameter | Value | Reference |
| Particle Size (nm) | 129.7 | [4] |
| < 200 | [5] | |
| Polydispersity Index (PDI) | 0.16 | [4] |
| Zeta Potential (mV) | -18.2 | [4] |
| Encapsulation Efficiency (%) | 91% | [4] |
| 97.2% (Drug:Lipid:Cholesterol ratio of 1:20:2) | [5] | |
| 25.23% | [6] | |
| Drug Loading Capacity (%) | 2.5% | [6] |
Table 2: In Vitro Release Profile of Liposomal[1]-Gingerol
| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in Serum (%) | Reference |
| 72 | 26.5 | 47.5 | [4] |
Table 3: In Vitro Efficacy of Liposomal[1]-Gingerol in Cancer Cell Lines
| Cell Line | Assay | Parameter | Value | Reference |
| A549 (NSCLC) | Cytotoxicity | IC50 | 160.5 ± 0.74 µM/ml | [5] |
| A549 (NSCLC) | Apoptosis | Apoptotic Percentage (12h) | 39.89% | [5] |
| A549 (NSCLC) | Apoptosis | Apoptotic Percentage (24h) | 70.32% | [5] |
| A549 (NSCLC) | Cell Cycle Arrest (12h) | G2/M Phase | 42.7% | [5] |
| A549 (NSCLC) | Cell Cycle Arrest (24h) | G2/M Phase | 50.1% | [5] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | Cytotoxic Effect | > 70% | [6] |
Experimental Protocols
Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
This protocol describes the preparation of liposomes encapsulating the hydrophobic drug this compound using the modified thin-film hydration technique.[1][4][7]
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve DSPC, cholesterol (e.g., in a 7:3 molar ratio), and DSPE-PEG2000 (e.g., 5 mol%) in chloroform in a round-bottom flask.[4]
-
Add this compound to the lipid solution.
-
Attach the flask to a rotary evaporator and evaporate the chloroform under vacuum to form a thin lipid film on the inner wall of the flask.[7]
-
Further dry the lipid film under a stream of nitrogen or in a vacuum oven to remove any residual solvent.[4]
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 60°C).[7] This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a specific size, subject the liposome (B1194612) suspension to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[7]
-
Remove any unencapsulated this compound by centrifugation or dialysis.
Characterization of Liposomes
a) Particle Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes and the PDI indicates the size distribution.
-
Procedure:
b) Zeta Potential Analysis:
-
Principle: Zeta potential measures the surface charge of the liposomes, which is an indicator of their stability.
-
Procedure:
c) Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Principle: The amount of this compound encapsulated within the liposomes is determined by separating the liposomes from the unencapsulated drug and quantifying the drug in both fractions.
-
Procedure:
-
Separate the liposomes from the aqueous phase containing unencapsulated drug using a method like centrifugation or size exclusion chromatography.
-
Lyse the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Quantify the concentration of this compound in the lysed liposome fraction and the unencapsulated fraction using High-Performance Liquid Chromatography (HPLC).
-
Calculate EE% and DL% using the following formulas:
-
EE% = (Amount of encapsulated drug / Total amount of drug) x 100
-
DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100
-
-
In Vitro Drug Release Study
-
Principle: This assay evaluates the rate at which this compound is released from the liposomes over time in a simulated physiological environment.
-
Procedure:
-
Place a known concentration of the liposomal formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS or serum) maintained at 37°C with constant stirring.[4]
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.
-
Quantify the concentration of released this compound in the collected aliquots using HPLC.
-
Plot the cumulative percentage of drug released against time.[10]
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Procedure:
-
Seed cells (e.g., A549 human lung carcinoma cells) in a 96-well plate and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of free this compound, liposomal this compound, and empty liposomes for a specified duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[11]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).[12]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Note: It is important to include controls for the potential interference of empty liposomes with the MTT assay.[13]
Cellular Uptake Study
-
Principle: This study quantifies the amount of liposomes taken up by cells over time.[14]
-
Procedure using a fluorescently labeled liposome:
-
Prepare liposomes incorporating a fluorescent lipid dye (e.g., DiD).[8][15]
-
Seed cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with the fluorescently labeled liposomes for various time points.
-
Wash the cells with PBS to remove non-internalized liposomes.
-
Lyse the cells and measure the fluorescence intensity using a fluorometer.
-
Alternatively, analyze the cells using flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[15]
-
Mandatory Visualization
Caption: Experimental workflow for the preparation, characterization, and in vitro evaluation of liposomal this compound.
Caption: Signaling pathways modulated by[1]-Gingerol leading to anti-cancer effects.[16][17][18]
References
- 1. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 2. A novel formulation of [6]-gingerol: Proliposomes with enhanced oral bioavailability and antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-Based Nanoformulations of [6]-Gingerol for the Chemoprevention of Benzo[a] Pyrene-Induced Lung Carcinogenesis: Preclinical Evidence | MDPI [mdpi.com]
- 5. Development of optimized novel liposome loaded with 6-gingerol and assessment of its therapeutic activity against NSCLC In vitro and In vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encapsulation of gingerol into nanoliposomes: Evaluation of in vitro anti-inflammatory and anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.7. Cellular uptake and intracellular trafficking [bio-protocol.org]
- 15. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cellular Signaling with Gingerol Derivatives
Note on Nomenclature: The primary focus of available research is on[1]-Gingerol, the most abundant and studied bioactive compound in fresh ginger. Information specifically on "Methyl-6-Gingerol" is limited in the public domain. Research does describe the biological activity of other methylated gingerol-related compounds like methylshogaol and synthetic methylated derivatives of[1]-Gingerol.[2] This document will focus on the well-documented effects of[1]-Gingerol as a representative compound for studying cellular signaling, with comparative data for methylated analogs where available.
Introduction
[1]-Gingerol (1-[4′-hydroxy-3′-methoxyphenyl]-5-hydroxy-3-decanone) is a major pungent and pharmacologically active component of ginger (Zingiber officinale).[3][4] It has garnered significant interest in biomedical research due to its wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5] These effects are attributed to its ability to modulate a variety of cellular signaling pathways critical to cell proliferation, apoptosis, inflammation, and metastasis.[2][6] This makes[1]-Gingerol a valuable tool for researchers studying cancer biology, inflammatory diseases, and other conditions where these pathways are dysregulated. This document provides an overview of its applications, quantitative data on its activity, and detailed protocols for its use in cell-based assays.
Mechanism of Action and Key Signaling Pathways
[1]-Gingerol exerts its biological effects by targeting multiple key signaling nodes. Its multitarget action makes it a potent agent for inducing cell cycle arrest, promoting apoptosis, and inhibiting inflammatory responses.[2][7]
2.1. Induction of Apoptosis
[1]-Gingerol is a known inducer of apoptosis in various cancer cell lines.[8] It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins to increase the Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases.[5][8][9]
2.2. MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for cell proliferation and survival.[1]-Gingerol has been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases like ERK and p38, which can lead to reduced cell proliferation and induction of apoptosis.[8][10][11]
2.3. PI3K/Akt/mTOR Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer.[1]-Gingerol can inhibit this pathway by reducing the phosphorylation of Akt, which in turn affects downstream targets like mTOR and GSK-3β, leading to cell cycle arrest and inhibition of proliferation.[7][12][13]
2.4. NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival.[1]-Gingerol is a potent inhibitor of NF-κB activation. It achieves this by preventing the degradation of the inhibitory protein IκBα, which blocks the nuclear translocation of the p65 subunit of NF-κB.[11][14][15] This leads to the downregulation of NF-κB target genes, including inflammatory cytokines and COX-2.[11]
Quantitative Data Summary
The effective concentration of[1]-Gingerol varies significantly depending on the cell line and the specific biological endpoint being measured. The following table summarizes key quantitative data from published literature.
| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Duration | Citation |
| [1]-Gingerol | HCT-116 (Colon Cancer) | Cytotoxicity | ~76.5 µM | Not Specified | [2] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 30.3 µM | Not Specified | [2] | |
| MDA-MB-231, MCF-7 (Breast Cancer) | Cytotoxicity | ~200 µM | 48 h | [5] | |
| HCT15 (Colon Cancer) | Cytotoxicity | 100 µM | 24 h | [16] | |
| L929 (Fibrosarcoma) | Cytotoxicity | 102 µM | 24 h | [16] | |
| Raw 264.7 (Macrophage) | Cytotoxicity | 102 µM | 24 h | [16] | |
| NB4, MOLT4, Raji (Leukemia) | Cytotoxicity | 194-208 µM | 48 h | [17] | |
| A431 (Skin Cancer) | Cytotoxicity | 81.46 µg/mL | Not Specified | [18] | |
| MOC1, MOC2 (Oral Cancer) | Cell Viability Inhibition | 30 µM (25-33% inhibition) | Not Specified | [19] | |
| Methylshogaol | HCT-116 (Colon Cancer) | Cytotoxicity | 1.5 µM | Not Specified | [2] |
| LTA4H Inhibition | Aminopeptidase Activity | IC50 = 4.9 µM | Not Specified | [2] | |
| LTA4H Inhibition | Epoxide Hydrolase Activity | IC50 = 11.3 µM | Not Specified | [2] | |
| Prenylated Gingerol Derivative (Cpd 11) | LTA4H Inhibition | Aminopeptidase Activity | IC50 = 3.0 µM | Not Specified | [2] |
| LTA4H Inhibition | Epoxide Hydrolase Activity | IC50 = 7.3 µM | Not Specified | [2] |
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of[1]-Gingerol on cellular signaling pathways.
4.1. Protocol 1: Cell Viability Assessment using MTT Assay
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into an insoluble purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
[1]-Gingerol (stock solution in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 3 x 10³ to 5 x 10³ cells/well) in a 96-well plate in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Treatment: Prepare serial dilutions of[1]-Gingerol in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted[1]-Gingerol solutions (e.g., concentrations ranging from 10 to 500 µM).[5] Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the results to determine the IC50 value.
-
4.2. Protocol 2: Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., p-ERK, Akt, Bcl-2, Caspase-3).
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Culture and treat cells with[1]-Gingerol for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control like GAPDH or β-actin.[20]
-
4.3. Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, G2/M).
-
Materials:
-
[1]-Gingerol
-
6-well plates
-
PBS
-
70% ice-cold ethanol (B145695)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with[1]-Gingerol (e.g., 200 µM) for 48 hours.[5]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase. An increase in the Sub-G1 peak is indicative of apoptosis, while accumulation in G0/G1 or G2/M indicates cell cycle arrest at those checkpoints.[5][13]
-
4.4. Protocol 4: Reactive Oxygen Species (ROS) Detection
-
Principle: Cellular ROS levels can be measured using fluorescent probes like Dihydroethidium (DHE) or DCFDA. These probes are oxidized by ROS to become fluorescent, and the intensity can be measured by flow cytometry.
-
Materials:
-
Fluorescent ROS probe (e.g., DHE or H2DCFDA)
-
[1]-Gingerol
-
Serum-free medium
-
Flow cytometer
-
-
Procedure:
-
Treatment: Seed and treat cells with[1]-Gingerol (e.g., 200 µM) for the desired time (e.g., 48 hours).[5]
-
Probe Loading: Harvest the cells and wash them with PBS. Resuspend the cells in serum-free medium containing the ROS probe (e.g., 10 µM H2DCFDA).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the fluorescence of the cells immediately using a flow cytometer.[8]
-
Analysis: An increase in the mean fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS production.[5]
-
References
- 1. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Gingerol induces cell-cycle G1-phase arrest through AKT–GSK 3β–cyclin D1 pathway in renal-cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [6]-Gingerol induces Caspase-Dependent Apoptosis in Bladder Cancer cells via MAPK and ROS Signaling [medsci.org]
- 9. [6]-Gingerol induces Caspase-Dependent Apoptosis in Bladder Cancer cells via MAPK and ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Gingerol Induced Apoptosis and Cell Cycle Arrest in Glioma Cells via MnSOD and ERK Phosphorylation Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Gingerol Activates PI3K/Akt and Inhibits Apoptosis to Attenuate Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [6]-Gingerol enhances the cisplatin sensitivity of gastric cancer cells through inhibition of proliferation and invasion via PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 15. preprints.org [preprints.org]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of Methyl-6-Gingerol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-6-gingerol, a methylated derivative of the bioactive compound 6-gingerol (B72531) found in ginger, has garnered significant interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development and pharmacokinetic studies. While liquid chromatography-mass spectrometry (LC-MS) is commonly employed for the analysis of gingerols due to their thermal lability, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a valuable tool when appropriate derivatization techniques are used. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound and its putative metabolites from biological matrices.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound and its metabolites involves sample preparation, including extraction and derivatization, followed by GC-MS analysis and data processing.
Figure 1: Experimental workflow for GC-MS analysis.
Experimental Protocols
Sample Preparation from Biological Matrices
This protocol is designed for the extraction of this compound and its metabolites from plasma, urine, or in vitro metabolism samples (e.g., liver microsomes).
Materials:
-
Biological matrix (e.g., 1 mL plasma)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of the biological sample in a centrifuge tube, add a known amount of the internal standard.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) with another 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization Protocol (Silylation)
Due to the presence of hydroxyl groups, this compound and its metabolites are not sufficiently volatile for GC-MS analysis. Derivatization by silylation is necessary to increase their volatility and thermal stability.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried extract from the sample preparation step in 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS injection.
GC-MS Instrumentation and Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | SH-Rxi-5Sil MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature: 150°C, hold for 2 min. Ramp to 250°C at 10°C/min, hold for 5 min. Ramp to 300°C at 15°C/min, hold for 10 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 50-650 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantitative Data
Due to the limited availability of specific GC-MS quantitative data for this compound and its metabolites, the following table provides hypothetical yet plausible mass spectrometric data for the trimethylsilyl (B98337) (TMS) derivatives. The retention times are estimates and will vary depending on the specific GC conditions. The characteristic ions are predicted based on common fragmentation patterns of silylated compounds.[1][2]
| Compound (as TMS derivative) | Estimated Retention Time (min) | Molecular Ion [M]⁺ (m/z) | Characteristic Fragment Ions (m/z) |
| This compound-diTMS | 22.5 | 452 | 380, 297, 179, 73 |
| Methyl-6-Gingerdiol-triTMS | 21.8 | 542 | 452, 362, 205, 179, 73 |
| This compound Glucuronide-pentaTMS | > 25.0 | 772 | 465, 361, 217, 73 |
Metabolism of this compound
The metabolism of 6-gingerol has been studied, and it is anticipated that this compound follows similar biotransformation pathways. The primary metabolic routes are expected to be reduction of the keto group to form gingerdiols and glucuronidation of the hydroxyl groups.[3][4][5]
Signaling Pathway Involvement
6-Gingerol has been shown to exert its biological effects through the modulation of several key signaling pathways, including the AMPK and Akt/mTOR pathways.[6][7][8] It is plausible that this compound shares these mechanisms of action. The diagram below illustrates the proposed interaction of this compound with these pathways.
Figure 2: Proposed signaling pathway of this compound.
Conclusion
This application note provides a comprehensive framework for the GC-MS analysis of this compound and its metabolites. The detailed protocols for sample preparation and derivatization, along with the suggested instrument parameters, offer a solid starting point for researchers. The inclusion of quantitative data, albeit extrapolated, and a signaling pathway diagram provides a broader context for the analysis and its biological relevance. Further validation and optimization will be necessary to adapt this method for specific research applications.
References
- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of [6]-gingerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway | In Vivo [iv.iiarjournals.org]
- 7. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Anti-inflammatory Effects of 6-Gingerol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Gingerol, a major pungent and pharmacologically active compound found in fresh ginger (Zingiber officinale), has garnered significant interest for its diverse therapeutic properties, including antioxidant, anti-cancer, and potent anti-inflammatory activities.[1] Its anti-inflammatory effects are attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[2][3] These notes provide detailed protocols for assessing the anti-inflammatory efficacy of 6-Gingerol in vitro and in vivo, summarize quantitative data from various studies, and illustrate the underlying molecular mechanisms.
Molecular Mechanism of Action
6-Gingerol exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for the transcriptional regulation of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][5][6]
1.1. Inhibition of the NF-κB Signaling Pathway In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκBα) is phosphorylated and subsequently degraded. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[5] 6-Gingerol has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[4][5][7] This blockade leads to a downstream reduction in the expression of NF-κB target genes such as iNOS, COX-2, TNF-α, and IL-6.[5][8]
Caption: Inhibition of the NF-κB signaling pathway by 6-Gingerol.
1.2. Inhibition of the MAPK Signaling Pathway The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a critical role in regulating the inflammatory response.[9] Inflammatory stimuli activate these kinases through phosphorylation. Activated MAPKs, in turn, can activate transcription factors like NF-κB and activator protein-1 (AP-1), leading to the expression of inflammatory mediators.[4][10] Studies have demonstrated that 6-Gingerol can prevent the phosphorylation and activation of p38 MAPK, which contributes to its suppression of NF-κB activation and subsequent COX-2 expression.[4][11][12]
References
- 1. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 2. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Gingerol protects intestinal barrier from ischemia/reperfusion-induced damage via inhibition of p38 MAPK to NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Gingerol inhibits ROS and iNOS through the suppression of PKC-{alpha} and NF-{kappa}B pathways in lipopolysaccharide-stimulated mouse macrophages (Journal Article) | ETDEWEB [osti.gov]
- 9. 6-Gingerol attenuates macrophages pyroptosis via the inhibition of MAPK signaling pathways and predicts a good prognosis in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effects of [6]-gingerol on PMA-induced COX-2 expression and activation of NF-kappaB and p38 MAPK in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl-6-Gingerol
Welcome to the technical support center for the synthesis of Methyl-6-Gingerol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound from 6-Gingerol via O-methylation. The proposed synthetic pathway is the Williamson ether synthesis, which is a reliable method for forming ethers from an alcohol (in this case, the phenolic hydroxyl of 6-Gingerol) and an alkyl halide (a methylating agent).
dot
Caption: Troubleshooting workflow for this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Product Formation (Low Yield) | Inactive Reagents: The methylating agent (e.g., dimethyl sulfate) may have degraded, or the base (e.g., potassium carbonate) may be of poor quality or hydrated. | Use freshly opened or properly stored reagents. Ensure the base is anhydrous by drying it in an oven before use. |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the time or cautiously increasing the temperature. | |
| Poor Solubility of 6-Gingerol: If 6-Gingerol is not fully dissolved, the reaction will be slow and incomplete. | Ensure complete dissolution of 6-Gingerol in the solvent (e.g., acetone) before adding other reagents. Gentle warming can aid dissolution. | |
| 2. Incomplete Reaction (Mixture of Starting Material and Product) | Insufficient Amount of Methylating Agent or Base: Stoichiometry is crucial for driving the reaction to completion. | Use a slight excess of the methylating agent (e.g., 1.1 to 1.5 equivalents) and a sufficient amount of base (e.g., 2-3 equivalents) to ensure complete deprotonation of the phenolic hydroxyl group. |
| Reaction Quenched Prematurely: The introduction of water or other protic solvents before the reaction is complete will quench the reaction. | Ensure all glassware is dry and use anhydrous solvents. Do not begin the workup process until TLC analysis confirms the absence of starting material. | |
| 3. Presence of Multiple Side-Products | O-methylation of the Aliphatic Hydroxyl Group: While less likely under mild basic conditions, strong bases or harsh conditions could lead to the methylation of the secondary alcohol. | Use a mild base like potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH). Avoid excessively high temperatures. |
| C-methylation of the Aromatic Ring: Under certain conditions, methylation can occur on the aromatic ring instead of the hydroxyl group. | This is less common with dimethyl sulfate (B86663) but can occur with other methylating agents. Sticking to established protocols for O-methylation of phenols is recommended. | |
| Dehydration of 6-Gingerol: 6-Gingerol is sensitive to heat and acidic conditions, which can cause dehydration to form the corresponding shogaol derivative. | Maintain a basic pH throughout the reaction and avoid high temperatures during both the reaction and workup. | |
| 4. Difficulty in Purification | Co-elution of Product and Starting Material: 6-Gingerol and this compound have similar polarities, which can make separation by column chromatography challenging. | Optimize the solvent system for column chromatography. A gradient elution starting with a non-polar solvent system and gradually increasing polarity may be necessary. Test solvent systems using TLC first to ensure good separation. |
| Oily Product That is Difficult to Handle: Both 6-Gingerol and its methylated derivative can be oils, making them difficult to handle and purify. | After column chromatography, remove the solvent under reduced pressure at a low temperature to minimize degradation. If the product is an oil, it can be dissolved in a small amount of a suitable solvent for storage and further use. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most common and direct method is the O-methylation of 6-Gingerol. This is typically achieved through a Williamson ether synthesis, where the phenolic hydroxyl group of 6-Gingerol is deprotonated by a mild base, and the resulting phenoxide ion acts as a nucleophile to attack a methylating agent.
Q2: Which methylating agent is best to use?
Dimethyl sulfate (DMS) is a common and effective methylating agent for this type of reaction. Methyl iodide (MeI) can also be used. Both are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Q3: How can I selectively methylate the phenolic hydroxyl group and not the aliphatic hydroxyl group?
The phenolic hydroxyl group is more acidic than the aliphatic hydroxyl group. Therefore, using a mild base such as potassium carbonate (K₂CO₃) will selectively deprotonate the phenolic hydroxyl, allowing for targeted methylation. Stronger bases like sodium hydride (NaH) could potentially deprotonate both hydroxyl groups, leading to a mixture of products.
dot
Caption: Selectivity in the methylation of 6-Gingerol.
Q4: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Spot the reaction mixture alongside the 6-Gingerol starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, slightly less polar product spot (this compound) indicates the reaction is progressing.
Q5: What is the best way to purify the final product?
Column chromatography on silica (B1680970) gel is the standard method for purifying this compound. A gradient elution with a solvent system like hexane (B92381)/ethyl acetate (B1210297) is typically effective. The exact ratio of solvents should be determined by TLC analysis to achieve optimal separation.
III. Experimental Protocol: O-Methylation of 6-Gingerol
This protocol is a general guideline based on standard procedures for the O-methylation of phenols. Researchers should optimize the conditions for their specific setup.
1. Materials and Reagents:
-
6-Gingerol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate (DMS)
-
Anhydrous Acetone (B3395972)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
2. Procedure:
-
Dissolve 6-Gingerol (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Slowly add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
3. Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient of hexane and ethyl acetate as the eluent, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect the fractions containing the product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound.
IV. Data Presentation
Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Expected Yield Range |
| Solvent | Anhydrous Acetone | Good solubility for 6-Gingerol and compatible with the reaction conditions. | 70-90% |
| Base | Anhydrous K₂CO₃ | Mild base for selective deprotonation of the phenolic hydroxyl group. | |
| Methylating Agent | Dimethyl Sulfate (DMS) | Effective and readily available methylating agent. | |
| Temperature | Reflux (approx. 56°C for acetone) | Provides sufficient energy for the reaction to proceed at a reasonable rate without causing degradation. | |
| Reaction Time | 2-4 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC. |
TLC Mobility Data (Illustrative)
| Compound | Rf Value (7:3 Hexane:Ethyl Acetate) |
| 6-Gingerol | ~0.4 |
| This compound | ~0.5 |
| (Note: Rf values are approximate and can vary based on specific TLC plate and chamber conditions.) |
V. Visualization of the Synthetic Pathway
dot
Caption: Synthetic pathway for this compound via Williamson ether synthesis.
"overcoming solubility issues of Methyl-6-Gingerol in aqueous solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl-6-Gingerol in aqueous solutions.
Disclaimer: Direct experimental data on the aqueous solubility of this compound is limited in publicly available literature. This guide leverages data from its close structural analog, 6-Gingerol, as a proxy. This compound, due to the methylation of its phenolic hydroxyl groups, is expected to be even more lipophilic and consequently less soluble in aqueous solutions than 6-Gingerol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound ((5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-one) is a derivative of the more commonly studied 6-Gingerol, a primary pungent and bioactive compound found in ginger (Zingiber officinale).[1][2][3] The key structural difference is the methylation of the two hydroxyl groups on the phenyl ring. This modification increases the molecule's lipophilicity (fat-solubility) and reduces its ability to form hydrogen bonds with water, leading to very poor aqueous solubility. This poses a significant challenge for in vitro and in vivo experiments that require dissolving the compound in physiological buffers.
Q2: I'm observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What's happening and what can I do?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous solution where it is poorly soluble. The organic solvent concentration becomes too low to keep the compound dissolved.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to test lower final concentrations of this compound in your assay.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Be mindful of potential solvent effects on your biological system.[4]
-
Utilize a Solubility Enhancement Technique: If the above steps are not feasible, you will need to employ a formulation strategy to improve aqueous solubility. See the options outlined in the questions below.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
Several formulation strategies can be employed to overcome the poor water solubility of lipophilic compounds.[5][6][7][8][9] The choice of method depends on the experimental requirements, such as the desired concentration, route of administration (for in vivo studies), and acceptable excipients.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can increase solubility.[4][10]
-
pH Adjustment: While this compound lacks readily ionizable groups, the stability of the related 6-Gingerol is pH-dependent, showing the greatest stability around pH 4.[11] This is more of a stability consideration than a solubility enhancement technique for this specific molecule.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules like this compound within their hydrophobic core, while their hydrophilic exterior enhances solubility in water.[12][13][14]
-
Solid Dispersions: This involves dispersing the compound in a solid hydrophilic polymer matrix (e.g., Hydroxypropyl Cellulose, PVP).[15][16][17][18] This technique can significantly improve dissolution rates.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can create stable aqueous dispersions and improve bioavailability.[19][20][21][22]
Q4: How do I choose the right solubility enhancement technique for my experiment?
The selection process involves considering the type of experiment, required concentration, and tolerance for excipients. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting a solubility enhancement method.
Quantitative Data Summary
The following tables summarize key physicochemical properties and quantitative data on solubility enhancement for the related compound, 6-Gingerol, which can serve as a benchmark.
Table 1: Physicochemical Properties of this compound vs. 6-Gingerol
| Property | 6-Gingerol | This compound | Data Source |
| Molecular Formula | C₁₇H₂₆O₄ | C₁₈H₂₈O₄ | PubChem[1][2] |
| Molecular Weight | 294.4 g/mol | 308.4 g/mol | PubChem[1][2] |
| XLogP3 (Lipophilicity) | 2.5 | 3.4 | PubChem[1][2] |
| Implication | Moderately Lipophilic | More Lipophilic | - |
Note: A higher XLogP3 value indicates greater lipophilicity and lower aqueous solubility.
Table 2: Summary of Solubility Enhancement Data for Gingerols
| Technique | Carrier/System | Key Finding | Fold Increase in Solubility/Dissolution | Reference |
| Solid Dispersion | Hydroxypropyl Cellulose | Enhanced dissolution of 6-Gingerol and 8-Gingerol from ginger extract. | 12-fold (6G), 31-fold (8G) | [16] |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD) | Significantly increased the solubility and dissolution of gingerols from ginger oleoresin. | Not quantified as fold-increase, but significant improvement noted. | [12][23] |
| Cyclodextrin Complexation | β-cyclodextrin (βCD) | Formed inclusion complexes, increasing dissolution rate compared to free 6-Gingerol. | Not quantified as fold-increase, but faster dissolution observed. | [14] |
| Nanostructured Lipid Carriers (NLCs) | N/A | Significantly increased the water solubility and bioavailability of 6-Gingerol. | Not quantified as fold-increase, but significant improvement noted. | [22] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol is adapted from methods used for 6-Gingerol and is likely effective for this compound.[14]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Lyophilizer (or vacuum oven)
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve HPβCD in deionized water with stirring to create a saturated or near-saturated solution.
-
Prepare Drug Solution: Dissolve this compound in a minimal amount of ethanol.
-
Complexation: Slowly add the this compound solution dropwise into the stirring HPβCD solution.
-
Equilibration: Leave the mixture stirring at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal: If necessary, gently heat the solution (e.g., to 40°C) under vacuum to remove the ethanol.
-
Isolation: Cool the aqueous solution (e.g., in a 4°C refrigerator) to encourage precipitation of the complex.
-
Collection: Collect the resulting precipitate by filtration.
-
Drying: Wash the precipitate with a small amount of cold water and then dry it to a constant weight, preferably by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.
-
Characterization: The resulting powder can be characterized by FTIR, DSC, or NMR to confirm complex formation.
Caption: Experimental workflow for cyclodextrin complex preparation.
Protocol 2: Preparation of Polymeric Nanoparticles (Single Emulsification Solvent Evaporation)
This method is adapted from a procedure used to formulate 6-Gingerol-loaded nanoparticles.[19]
Materials:
-
This compound (M-6-G)
-
A biodegradable polymer (e.g., Eudragit, PLGA)
-
An organic solvent (e.g., Acetone, Dichloromethane)
-
A surfactant/stabilizer (e.g., Polyvinyl alcohol - PVA)
-
Deionized water
-
High-shear homogenizer or probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a defined amount of this compound and the polymer (e.g., Eudragit) in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 4% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase while stirring continuously. Homogenize the mixture using a high-shear homogenizer (e.g., 15,000 rpm for 10 minutes) or a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a fume hood to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant. Repeat the centrifugation and washing steps 2-3 times.
-
Final Product: The washed pellet can be resuspended in an appropriate aqueous buffer for immediate use or lyophilized for long-term storage.
Signaling Pathway Context
While specific signaling pathways for this compound are not well-documented, its analog 6-Gingerol has been shown to modulate various pathways involved in inflammation and cancer. For instance, 6-Gingerol has been reported to prevent cisplatin (B142131) nephrotoxicity by deactivating the JAK/STAT signaling pathway.[14] Researchers investigating this compound may explore similar targets.
Caption: Example of a signaling pathway (JAK/STAT) modulated by gingerols.
References
- 1. This compound | C18H28O4 | CID 70697235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (6)-Gingerol | C17H26O4 | CID 442793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. mdpi.com [mdpi.com]
- 8. Oral formulation strategies to improve solubility of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:23513-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 11. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ginger Extract-Loaded Solid Dispersion System with Enhanced Oral Absorption and Antihypothermic Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijisrt.com [ijisrt.com]
- 18. japsonline.com [japsonline.com]
- 19. envirobiotechjournals.com [envirobiotechjournals.com]
- 20. mdpi.com [mdpi.com]
- 21. Oral Delivery of Nanoparticles Loaded With Ginger Active Compound, 6-Shogaol, Attenuates Ulcerative Colitis and Promotes Wound Healing in a Murine Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Optimizing HPLC Separation of 6-Gingerol and Methyl-6-Gingerol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful HPLC separation of 6-Gingerol (B72531) and its methylated derivative, Methyl-6-Gingerol.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between 6-Gingerol and this compound?
A1: 6-Gingerol possesses a phenolic hydroxyl group on its vanillyl moiety. In this compound, this hydroxyl group is replaced by a methoxy (B1213986) group, making it a less polar compound. This difference in polarity is the primary factor influencing their separation by reversed-phase HPLC.
Q2: Which compound is expected to elute first in a reversed-phase HPLC separation?
A2: In reversed-phase HPLC, more polar compounds elute earlier. Therefore, 6-Gingerol, being more polar due to its free hydroxyl group, will have a shorter retention time and elute before the less polar this compound.
Q3: What is a typical starting point for mobile phase composition?
A3: A common starting point for the separation of these compounds is a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. A gradient elution is often preferred to achieve optimal separation and peak shape for both compounds. For example, a gradient of increasing organic solvent (acetonitrile or methanol) from 40% to 85% can be effective.[1]
Q4: What type of HPLC column is recommended?
A4: A C18 reversed-phase column is the most widely used and recommended stationary phase for the separation of gingerols and their derivatives.[1][2] Column dimensions of 4.6 x 250 mm with a 5 µm particle size are a good starting point.[2]
Q5: What is the optimal detection wavelength for both 6-Gingerol and this compound?
A5: Both compounds exhibit strong UV absorbance around 280-282 nm.[3] Therefore, a UV detector set at this wavelength is suitable for their simultaneous detection.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of 6-Gingerol and this compound.
Problem 1: Poor Resolution or Co-elution of Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the gradient profile. A shallower gradient can increase the separation between closely eluting peaks. Alternatively, switch the organic modifier (e.g., from methanol to acetonitrile or vice versa) as this can alter selectivity. |
| Incorrect Flow Rate | Decrease the flow rate. This can lead to better resolution, although it will increase the analysis time. |
| Column Temperature | Optimize the column temperature. A lower temperature can sometimes improve the resolution of closely related compounds. |
| Column Overload | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak broadening and poor resolution. |
Problem 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | Use an end-capped C18 column. The addition of a small amount of an acidic modifier, like 0.1% formic or acetic acid, to the mobile phase can suppress the ionization of residual silanol groups and reduce tailing. |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the column or using a guard column to protect the analytical column. |
| Sample Solvent Effects | Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion. |
Problem 3: Ghost Peaks or Carryover
Possible Causes & Solutions:
| Cause | Solution |
| Injector Contamination | Implement a needle wash step in your autosampler sequence using a strong solvent. |
| Sample Adsorption | Some compounds can adsorb to active sites in the HPLC system. Include a blank injection (mobile phase only) after each sample run to check for carryover. |
Experimental Protocols
Protocol 1: Gradient HPLC Method for 6-Gingerol and this compound
This protocol provides a starting point for method development.
| Parameter | Specification |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 85% B over 12 minutes, then hold at 85% B for 3 minutes, followed by a return to 40% B and re-equilibration for 5 minutes.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 282 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Accurately weigh a known amount of the sample containing 6-Gingerol and/or this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase composition.
-
Use sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation
The following table summarizes typical chromatographic parameters that can be expected and should be recorded during method development and validation.
| Compound | Expected Retention Time (min) | Tailing Factor | Resolution (between 6-Gingerol and this compound) |
| 6-Gingerol | Shorter | < 1.5 | > 1.5 |
| This compound | Longer | < 1.5 | > 1.5 |
Note: Expected retention times are relative. Actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase conditions.
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor peak resolution.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of gingerols.
References
"troubleshooting Methyl-6-Gingerol instability in cell culture media"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with Methyl-6-Gingerol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its structure related to its stability?
A: this compound, or (5S)-1-(3,4-dimethoxyphenyl)-5-hydroxydecan-3-one, is a phenolic compound and an analog of the more commonly studied[1]-gingerol found in ginger.[2][3] Like[1]-gingerol, it possesses a β-hydroxy keto group in its structure.[4] This functional group is known to be thermally labile and is the primary reason for the instability of gingerols, which can undergo dehydration to form the corresponding shogaols.[4]
Q2: My this compound solution, prepared in DMSO, precipitates when added to the cell culture medium. What is happening and how can I prevent this?
A: This is a common issue with hydrophobic compounds and is often referred to as "solvent shock" or "crashing out."[5][6] It occurs when the concentrated DMSO stock is rapidly diluted in the aqueous environment of the cell culture medium, where the compound has lower solubility.[5]
To prevent precipitation, you can try the following:
-
Pre-warm the media: Always add the compound to cell culture media that has been pre-warmed to 37°C.[5]
-
Slow, dropwise addition: Add the DMSO stock solution to the media slowly, drop-by-drop, while gently vortexing or swirling the media to ensure rapid dispersion.[6]
-
Use serial dilutions: Create an intermediate dilution of your stock in a small volume of pre-warmed media before adding it to the final, larger volume.[5]
-
Lower the final concentration: Your intended experimental concentration may be above the solubility limit of this compound in the media.[7] Consider performing a solubility test to determine the maximum soluble concentration.
-
Minimize final DMSO concentration: Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%, to minimize toxicity and solubility issues.[5]
Q3: How stable is this compound under typical cell culture conditions (pH ~7.4, 37°C)?
A: While direct stability data for this compound in cell culture media is limited, studies on the closely related[1]-gingerol provide valuable insights. In simulated intestinal fluid at pH 7.4 and 37°C, there was insignificant conversion of[1]-gingerol to its degradation product,[1]-shogaol.[8][9] This suggests that this compound is likely to be relatively stable under standard cell culture conditions. However, the complex components of cell culture media, such as serum proteins and other supplements, could potentially influence its stability.[10][11] Therefore, it is recommended to perform a stability test for your specific experimental setup.
Q4: Could this compound be adsorbing to the plastic of my cell culture plates, leading to a lower effective concentration?
A: Yes, hydrophobic compounds can adsorb to the surface of standard tissue culture plastic, which can reduce the effective concentration of the compound in the medium.[12] If you suspect this is an issue, especially in sensitive assays, consider using ultra-low adsorption or low-binding cell culture plates.[13][14][15][16]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected biological activity of this compound.
This guide will help you troubleshoot potential causes for observing a reduced or variable effect of this compound in your cell culture experiments.
dot
Caption: Troubleshooting workflow for inconsistent experimental results.
| Possible Cause | Explanation | Recommended Solution(s) |
| Compound Precipitation | The concentration of this compound exceeds its solubility limit in the culture medium, or it is precipitating due to "solvent shock".[5] | 1. Visually inspect the media for cloudiness or particles under a microscope.2. Follow the optimized dissolution protocol described in the FAQs.3. Perform a solubility assay to determine the maximum soluble concentration in your specific media. |
| Chemical Degradation | Although likely stable at pH 7.4, components in the media (e.g., enzymes in serum) could potentially degrade this compound over time.[10][11] | 1. Perform a stability study by incubating this compound in your complete cell culture medium at 37°C and analyzing its concentration at different time points via HPLC or LC-MS.2. If degradation is observed, consider using serum-free media for short-term experiments, reducing the serum concentration, or replenishing the compound with fresh media during long-term assays. |
| Adsorption to Plasticware | Being a hydrophobic molecule, this compound may adsorb to the surface of standard polystyrene culture plates, reducing its effective concentration.[12] | 1. Switch to ultra-low adsorption or low-binding plates for your experiments.[13][14][16] |
| Variability in Experimental Conditions | Inconsistencies in cell passage number, media preparation, or serum lots can affect experimental outcomes. | 1. Use cells within a consistent and low passage number range.2. Use the same batch of media and serum for a set of related experiments. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Media
This protocol outlines a method to quantify the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid or other suitable modifier for mobile phase
Methodology:
-
Preparation of Spiked Medium:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Pre-warm your complete cell culture medium to 37°C.
-
Spike the pre-warmed medium with the this compound stock to your highest working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.
-
-
Incubation and Sampling:
-
Aliquot the spiked medium into sterile microcentrifuge tubes, one for each time point.
-
Immediately process the first sample (T=0). This serves as your 100% reference.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube for processing.
-
-
Sample Processing:
-
To precipitate proteins and stop degradation, add 3 volumes of ice-cold acetonitrile to your medium sample (e.g., 300 µL of acetonitrile for 100 µL of medium).
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) may be effective. For example, a starting condition of 40% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., ~280 nm, similar to[1]-gingerol).[8]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Data Presentation:
Table 1: Example Stability Data for this compound in DMEM + 10% FBS at 37°C
| Time (Hours) | % this compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 2 | 98.5 ± 1.2 |
| 4 | 96.2 ± 2.5 |
| 8 | 91.7 ± 3.1 |
| 24 | 82.4 ± 4.5 |
| 48 | 71.9 ± 5.3 |
(Note: This is hypothetical data for illustrative purposes.)
Signaling Pathways
This compound is expected to affect signaling pathways similar to its well-studied analog,[1]-gingerol. Below are diagrams illustrating key pathways implicated in the biological activity of gingerols.
1. AMPK Activation and mTOR Inhibition Pathway
[1]-gingerol has been shown to inhibit cancer cell growth by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the AKT/mTOR signaling pathway.[17][18]
dot
Caption: this compound may activate AMPK and inhibit the AKT/mTOR pathway.
2. MAPK/AP-1 Signaling Pathway Inhibition
[1]-gingerol can inhibit the proliferation of cancer cells by down-regulating the phosphorylation of MAP kinases like ERK1/2 and JNK, which in turn inhibits the activation of the transcription factor AP-1.[19]
dot
Caption: Inhibition of the MAPK/AP-1 signaling pathway by this compound.
3. NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of[1]-gingerol are partly attributed to its ability to suppress the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.[20][21]
dot
Caption: this compound may inhibit inflammation via the NF-κB pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H28O4 | CID 70697235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of [6]-gingerol and [6]-shogaol in simulated gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Adsorption Alters Hydrophobic Surfaces Used for Suspension Culture of Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beyondbio-tech.com [beyondbio-tech.com]
- 14. faustlabscience.de [faustlabscience.de]
- 15. Ultra-Low Adsorption Treatment in Cell Culture - Blogs - News [pekybio.com]
- 16. labunlimited.com [labunlimited.com]
- 17. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining the Extraction of Methylated Gingerols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of methylated gingerols.
Troubleshooting Guide
Question: Why is the yield of my methylated gingerol extract consistently low?
Answer:
Low yields of methylated gingerols can stem from several factors throughout the extraction process. Here are some common causes and their solutions:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial for efficiently dissolving methylated gingerols. While ethanol (B145695) and methanol (B129727) are commonly used for general gingerols, the methylation may slightly alter the polarity of the target compounds.
-
Troubleshooting:
-
Experiment with a range of solvent polarities. A mixture of ethanol and water (e.g., 70-87% ethanol) is often effective for gingerols.[1][2] For methylated gingerols, you might need to adjust this ratio.
-
Consider using solvents like acetone (B3395972) or ethyl acetate, which have different polarities and may be more effective.[3]
-
Ensure the solvent-to-solid ratio is adequate to ensure proper saturation of the plant material. A common ratio is 1:20 to 1:55 (g/mL).[4][5]
-
-
-
Inadequate Cell Wall Disruption: Methylated gingerols are located within the plant cells. If the cell walls are not sufficiently broken down, the solvent cannot effectively access and dissolve the target compounds.
-
Troubleshooting:
-
Ensure the ginger rhizome is properly dried and finely ground to a uniform particle size to maximize the surface area for extraction.
-
Consider pre-treatment methods like blanching, although this can sometimes lead to a decrease in gingerol content if not optimized.[6]
-
Advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can enhance cell wall disruption and improve yield.[4][7]
-
-
-
Extraction Time and Temperature: The extraction process is time and temperature-dependent.
-
Troubleshooting:
-
Optimize the extraction time. While longer times may seem better, they can lead to degradation. For reflux extraction, times between 2 to 4 hours are common.[8] MAE can significantly reduce this time to minutes.[4]
-
Increase the extraction temperature to enhance solubility and diffusion. However, be cautious as high temperatures can cause thermal degradation of gingerols.[3] An optimal temperature is often a trade-off between yield and degradation.
-
-
Question: I am observing degradation of my methylated gingerols during extraction. How can I prevent this?
Answer:
Methylated gingerols, like other gingerols, are susceptible to degradation, particularly at high temperatures and certain pH values.[9] The primary degradation pathway is the conversion of gingerols to shogaols through dehydration.[10]
-
Thermal Degradation:
-
Troubleshooting:
-
Avoid prolonged exposure to high temperatures. The optimal temperature for reflux extraction is often around 70-80°C.[1][8]
-
Consider using extraction methods that operate at lower temperatures or for shorter durations, such as ultrasound-assisted extraction (UAE) at a controlled temperature or supercritical CO2 extraction.[7][11]
-
For solvent evaporation after extraction, use a rotary evaporator under reduced pressure at a temperature below 50°C.[12]
-
-
-
pH-related Degradation:
-
Troubleshooting:
-
Gingerols are most stable in slightly acidic conditions, around pH 4.[9][13] Extreme pH values, especially highly acidic conditions (pH 1) at elevated temperatures, can accelerate the conversion to shogaols.[9]
-
If adjusting the pH of your solvent, buffer it to maintain a stable pH throughout the extraction process.
-
-
Question: My extract contains a high level of impurities. How can I improve the purity of my methylated gingerols?
Answer:
Co-extraction of other compounds from the ginger matrix is a common issue. Purification is often a necessary subsequent step.
-
Troubleshooting:
-
Solvent Selectivity: The choice of solvent not only affects yield but also the purity of the extract. Less polar solvents might extract more lipids and other non-polar compounds. Experiment with different solvent systems to find one that is more selective for methylated gingerols.
-
Pre-extraction Processing:
-
Defatting the ginger powder with a non-polar solvent like hexane (B92381) prior to the main extraction can remove lipids that may interfere with subsequent purification steps.
-
-
Post-extraction Purification:
-
Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., hexane and methanol/water) to separate compounds based on their polarity.
-
Column Chromatography: This is a highly effective method for purification. Silica gel column chromatography is commonly used to separate gingerols from other components.[14]
-
High-Performance Liquid Chromatography (HPLC): For obtaining high-purity methylated gingerols, preparative HPLC is the method of choice.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for methylated gingerols?
There is no single "best" method, as the optimal choice depends on factors like available equipment, desired yield and purity, and scalability.
-
Reflux Extraction: A conventional and widely used method that is relatively simple to set up. It can be optimized for good yields.[8]
-
Microwave-Assisted Extraction (MAE): A modern technique that offers significantly shorter extraction times and often higher yields compared to conventional methods.[4]
-
Ultrasound-Assisted Extraction (UAE): Another advanced method that uses ultrasonic waves to improve extraction efficiency, often at lower temperatures than reflux.[7]
-
Supercritical CO2 (scCO2) Extraction: A "green" extraction technique that uses supercritical carbon dioxide as the solvent. It is highly tunable and can produce very pure extracts, but requires specialized equipment.[11]
Q2: What are the optimal conditions for extracting methylated gingerols?
Optimal conditions need to be determined empirically for your specific setup. However, based on studies of similar gingerols, a good starting point would be:
Q3: How can I quantify the amount of methylated gingerols in my extract?
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of gingerols.
-
HPLC with UV Detection: A common method where detection is typically set at 280 nm.[15]
-
HPLC-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices and for identifying specific methylated gingerol isomers.[16]
Q4: Are there any known safety precautions I should take when working with extraction solvents?
Yes, always work in a well-ventilated area, preferably in a fume hood, especially when using volatile organic solvents like methanol, ethanol, acetone, and hexane. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be aware of the flammability of the solvents and keep them away from ignition sources.
Data Presentation
Table 1: Comparison of Different Extraction Methods for Gingerols
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of 6-Gingerol (B72531) (mg/g) | Reference |
| Reflux Extraction | Absolute Ethanol | 76.9 | 3.4 h | 2.92 | [17] |
| Microwave-Assisted (MAE) | 78% Ethanol | - | 31 s | 15.3 | [4] |
| Ultrasound-Assisted (UAE) | 100% Ethanol | 60 | 10 min | Not specified | [7] |
| High-Pressure Ultrasonic-Microwave-Assisted (HP-UMAE) | 60% Ethanol | 100 | 5 min | 14.29 (mg/L) | [5] |
| Pressurized Liquid Extraction (PLE) | Water | 130 | 25 min | 0.68 | [4] |
Table 2: Influence of Drying and Extraction Temperature on 6-Gingerol Content (mg/g)
| Drying Condition | Extraction at Room Temp. | Extraction at 60°C | Extraction at 80°C | Reference |
| Freeze-dried | ~25 | ~22 | ~15 | [3] |
| Room Temp-dried | ~23 | ~20 | ~14 | [3] |
| Oven-dried at 60°C | ~18 | ~16 | ~12 | [3] |
| Oven-dried at 80°C | ~28 | ~23 | ~17 | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Methylated Gingerols
This protocol is based on optimized conditions for general gingerols and serves as a starting point for methylated gingerols.
-
Sample Preparation:
-
Dry fresh ginger rhizome at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried rhizome into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1 g of the ginger powder and place it into a microwave extraction vessel.
-
Add 20 mL of 87% ethanol in water.[2]
-
Set the microwave extractor parameters:
-
After extraction, allow the vessel to cool to room temperature.
-
-
Post-Extraction:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
Centrifuge the filtrate to remove any fine solid particles.
-
The supernatant is your crude extract. For analysis, it can be filtered through a 0.45 µm syringe filter.
-
For concentration, use a rotary evaporator at a temperature below 50°C.
-
Protocol 2: HPLC-MS Analysis of Methylated Gingerols
This protocol is adapted from methods used for general gingerol analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[16]
-
Mobile Phase: A gradient of acetonitrile (B52724) (B) in water (A), both with 0.1% formic acid.[15]
-
Start with a lower percentage of B (e.g., 40%) and gradually increase to a high percentage (e.g., 95-100%) over 10-15 minutes to elute compounds of increasing hydrophobicity.
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.[10]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on which provides better sensitivity for methylated gingerols.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification of known methylated gingerols, or full scan mode for identification of unknown compounds. For higher specificity, Selected Reaction Monitoring (SRM) can be used on a triple quadrupole mass spectrometer.[16]
-
-
Quantification:
-
Prepare a series of standard solutions of purified methylated gingerols of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of methylated gingerols in the extract by interpolating their peak areas on the calibration curve.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of methylated gingerols.
Caption: Plausible signaling pathway (Nrf2) modulated by methylated gingerols.
References
- 1. Optimizing extraction conditions for functional compounds from ginger (Zingiber officinale Roscoe) using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Optimization of Extraction Conditions for the 6-Shogaol-rich Extract from Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qascf.com [qascf.com]
- 5. mdpi.com [mdpi.com]
- 6. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 산업식품공학(Food Engineering Progress) [foodengprog.org]
- 11. Extraction of High Value Products from Zingiber officinale Roscoe (Ginger) and Utilization of Residual Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. researchgate.net [researchgate.net]
- 14. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]
- 15. ymcamerica.com [ymcamerica.com]
- 16. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"Methyl-6-Gingerol purification challenges and solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl-6-Gingerol. While the literature predominantly refers to this compound as 6-Gingerol (B72531), this guide addresses the common challenges and solutions applicable to its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial extraction methods for obtaining a crude extract rich in gingerols?
A1: The most prevalent initial extraction methods include solvent extraction, supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE).
-
Solvent Extraction: Utilizes solvents like ethanol, methanol (B129727), or acetone (B3395972) to extract gingerols from the ginger rhizome.[1][2][3] Hydroalcoholic solutions are often preferred.[4][5]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, which offers high purity and efficiency without leaving harmful residues.[6][7] This method is advantageous for preserving thermally sensitive compounds like gingerols.[6]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[4][8] MAE can lead to higher yields of 6-gingerol compared to traditional methods like maceration or heat reflux extraction.[8]
Q2: I am observing low yields of 6-Gingerol in my final purified product. What are the potential causes and solutions?
A2: Low yields can stem from several factors throughout the extraction and purification process.
-
Inefficient Initial Extraction: The choice of extraction solvent and method significantly impacts the initial yield. For instance, methanol has been reported as a highly effective solvent for extracting 6-gingerol.[8] Optimizing parameters like temperature, pressure, and time for methods like SFE and MAE is crucial.
-
Degradation of 6-Gingerol: 6-Gingerol is thermally unstable and can degrade into 6-shogaol (B1671286), especially at elevated temperatures.[7][9] Using lower extraction temperatures, such as in SFE (around 40-50°C), can mitigate this.[7][10]
-
Losses During Purification Steps: Each purification step, such as column chromatography or HPLC, can lead to sample loss. Minimizing the number of steps and optimizing the conditions for each technique is essential. High-speed counter-current chromatography (HSCCC) is a promising technique that can achieve high purity in a single step.[11]
Q3: My purified 6-Gingerol shows significant contamination with other gingerols and shogaols. How can I improve the purity?
A3: Achieving high purity requires effective chromatographic separation techniques.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has demonstrated excellent performance in separating gingerols, yielding purities as high as 99.9%.[11][12] It is considered a superior method for obtaining high-purity 6-gingerol.[4][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is another powerful technique for isolating 6-gingerol with high purity (e.g., 98.8%).[13] Optimization of the mobile phase and column is key to successful separation.
-
Column Chromatography (CC): While a more traditional method, silica (B1680970) gel column chromatography can be effective, especially as a preliminary purification step.[13][14][15] Careful selection of the mobile phase is critical for separating compounds with similar polarities.
Q4: What are the common impurities found in 6-Gingerol extracts?
A4: The primary impurities are other structurally related compounds from the ginger rhizome. These include:
-
Other gingerols (e.g., 8-gingerol (B1664213), 10-gingerol).[16][17]
-
Shogaols (e.g., 6-shogaol), which are dehydration products of gingerols.[9][16]
-
Zingerone.[9]
-
Paradols.[18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Final Product | Co-elution of other gingerols (8-gingerol, 10-gingerol) or shogaols. | Optimize the mobile phase composition in your chromatography step (HPLC or Column Chromatography).[15] Consider using a more selective technique like High-Speed Counter-Current Chromatography (HSCCC), which has shown excellent separation of gingerols.[11] |
| Presence of 6-Shogaol in the Purified Sample | Thermal degradation of 6-Gingerol during extraction or solvent evaporation.[9] | Use lower temperatures during extraction. Supercritical CO2 extraction is often performed at around 40°C to prevent degradation.[7] Use rotary evaporation under reduced pressure and at a low temperature to remove solvents. |
| Poor Recovery from Column Chromatography | Irreversible adsorption of 6-Gingerol onto the stationary phase. | Ensure the crude extract is properly dissolved before loading.[13] Optimize the mobile phase polarity to ensure efficient elution of the target compound. A gradient elution might be more effective than isocratic. |
| Inconsistent Results Between Batches | Variability in the raw ginger material. | Standardize the source and pre-processing of the ginger rhizomes. Analyze the gingerol content of the raw material before extraction to account for natural variations. |
| Low Yield After Supercritical Fluid Extraction (SFE) | Sub-optimal SFE parameters (pressure, temperature, CO2 flow rate). | Systematically optimize the SFE conditions. Studies have shown that optimal conditions can significantly increase the yield of gingerols.[7][10] |
Quantitative Data on Purification Methods
| Purification Method | Starting Material | Purity of 6-Gingerol Achieved | Yield/Recovery | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Molecular Distillation Residue of Ginger Oleoresin | 99.6% | 90.38 mg from 600 mg of residue | [12][19] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Ginger Extract | 99.9% | 30.2 mg from 200 mg of crude extract | [11] |
| Preparative HPLC | Partially Purified 6-Gingerol | 98.8% | 3.4g of high-purity 6-gingerol | [13] |
| Semi-preparative HPLC | Methanolic Ginger Extract | 98.3% | Not specified | [8] |
| Semi-preparative HPLC | Crude Extract | 94.4% | Not specified | [8][15] |
| Silica Gel Column Chromatography | Ginger Oleoresin | 98.1% | Not specified | [15] |
Experimental Protocols
Protocol 1: Extraction and Purification of 6-Gingerol using HSCCC
This protocol is based on the methodology described by Gan et al. (2016).[19][20]
-
Initial Extraction (Supercritical Fluid Extraction):
-
Dried ginger powder is subjected to supercritical CO2 extraction.
-
Optimized conditions: 40°C, 276 bar pressure, and a CO2 flow rate of 30 g/min .[7]
-
-
Molecular Distillation:
-
The SFE oleoresin is further purified by molecular distillation to obtain a residue (MD-R) enriched in gingerols.
-
-
HSCCC Separation:
-
Solvent System Preparation: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (10:2:5:7, v/v/v/v) is prepared and thoroughly equilibrated. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
Sample Preparation: Dissolve the MD-R in the lower phase of the solvent system.
-
HSCCC Operation:
-
The multilayer coiled column is first filled with the stationary phase (upper phase).
-
The apparatus is rotated at a specific speed (e.g., 800 rpm).
-
The mobile phase (lower phase) is then pumped through the column at a set flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is reached, the sample solution is injected.
-
The effluent is monitored with a UV detector at 280 nm, and fractions are collected based on the chromatogram.
-
-
Purity Analysis: The purity of the collected 6-gingerol fraction is determined by analytical HPLC.
-
Protocol 2: Purification of 6-Gingerol using Preparative HPLC
This protocol is adapted from the method described in patent CN102976909A.[13]
-
Initial Extraction and Pre-purification:
-
Ginger is extracted with ethanol.
-
The crude extract is subjected to one or more rounds of silica gel column chromatography to obtain a partially purified 6-gingerol fraction.
-
-
Preparative HPLC:
-
Chromatographic Conditions:
-
Column: C18, 250 x 30 mm.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).
-
Flow Rate: 15 mL/min.
-
Detection: UV at 210 nm.
-
-
Procedure:
-
Dissolve the partially purified 6-gingerol in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the major chromatographic peak corresponding to 6-gingerol.
-
Evaporate the solvent from the collected fraction to obtain high-purity 6-gingerol.
-
-
Purity Verification: The final purity is confirmed using analytical HPLC.
-
Visualizations
Caption: General workflow for the extraction and purification of 6-Gingerol.
Caption: Simplified signaling pathways affected by 6-Gingerol leading to anticancer effects.[21][22][23]
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. CN101085727A - Method for preparing 6-gingerol and 8-gingerol from ginger - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. qascf.com [qascf.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Supercritical CO2 Extraction for High-Quality Ginger Oil [buffaloextracts.com]
- 7. researchgate.net [researchgate.net]
- 8. qascf.com [qascf.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. mdpi.com [mdpi.com]
- 11. qascf.com [qascf.com]
- 12. Separation and preparation of 6-gingerol from molecular distillation residue of Yunnan ginger rhizomes by high-speed counter-current chromatography and the antioxidant activity of ginger oils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]
- 14. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. qascf.com [qascf.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. High-performance liquid chromatographic analysis of 6-gingerol, 8-gingerol, 10-gingerol, and 6-shogaol in ginger-containing dietary supplements, spices, teas, and beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Studies on the supercritical-CO2 fluid extraction and quality evaluation of ginger oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. [6]-Gingerol inhibits de novo fatty acid synthesis and carnitine palmitoyltransferase-1 activity which triggers apoptosis in HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
"preventing degradation of Methyl-6-Gingerol during storage"
Technical Support Center: Methyl-6-Gingerol Stability
Disclaimer: This document primarily refers to stability data for 6-Gingerol (B72531), the most abundant and well-studied gingerol. This compound, which possesses the same core β-hydroxy keto structure, is expected to exhibit a very similar degradation profile. The primary degradation pathway for gingerols involves the dehydration of the β-hydroxy keto group, a reaction largely independent of the methylation status of the phenolic hydroxyl group on the aromatic ring. Researchers should consider this information as a strong proxy for the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The principal degradation pathway for gingerols, including this compound, is a dehydration reaction. This reaction converts the β-hydroxy keto moiety into an α,β-unsaturated ketone, transforming the gingerol into its corresponding shogaol.[1][2] This process is significantly influenced by temperature and pH.[1]
Q2: What are the main factors that accelerate the degradation of this compound?
A2: The degradation of this compound is primarily accelerated by two main factors:
-
High Temperatures: Gingerols are thermally labile.[1][2] Significant degradation is observed at temperatures above 60°C.
-
Acidic pH (especially at elevated temperatures): While moderately acidic conditions (around pH 4) are optimal for stability at lower temperatures, highly acidic conditions (e.g., pH 1) combined with high temperatures will catalyze the dehydration to shogaols.[1]
Q3: What is the expected shelf-life of this compound under optimal conditions?
Q4: Can the degradation of this compound be reversed?
A4: Yes, the dehydration of gingerols to shogaols is a reversible reaction.[1] The reverse reaction, the hydration of shogaols back to gingerols, can also occur, although the equilibrium between the two is dependent on conditions like temperature and pH.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of potency or unexpected experimental results. | Degradation of this compound into Methyl-6-Shogaol. | 1. Verify the storage conditions of your this compound stock. It should be stored at low temperatures (ideally frozen) and protected from light.2. If working with solutions, ensure the pH is optimal (around 4-5) and prepare fresh solutions for each experiment.3. Analyze your sample using a stability-indicating method like HPLC to quantify the amount of remaining this compound and the presence of degradation products. |
| Appearance of unknown peaks in my chromatogram. | Formation of Methyl-6-Shogaol or other minor degradation products. | 1. Run a reference standard of Methyl-6-Shogaol if available to confirm the identity of the new peak.2. Review your sample preparation and experimental conditions. High temperatures or highly acidic/alkaline conditions can promote degradation.3. Use the provided HPLC protocol to resolve and identify the degradation products. |
| Precipitation in my aqueous this compound solution. | Poor solubility, especially at higher concentrations or in certain buffer systems. | 1. Consider using a co-solvent such as ethanol (B145695) or DMSO to improve solubility.2. Ensure the pH of the solution is appropriate. Extreme pH values can affect solubility.3. Prepare more dilute solutions if possible. |
Data Presentation: Stability of 6-Gingerol
The following tables summarize the quantitative data on the stability of 6-Gingerol, which is expected to be comparable to this compound.
Table 1: Effect of Temperature on 6-Gingerol Degradation at pH 1
| Temperature (°C) | Time to Equilibrium | 6-Gingerol to 6-Shogaol (B1671286) Ratio at Equilibrium |
| 37 | ~96 hours | 80:20 |
| 100 | ~2 hours | Equilibrium favors shogaol formation |
Data extrapolated from Bhattarai et al., 2001.
Table 2: Degradation of 6-Gingerol at 80°C after 24 hours at Various pH Values
| pH | Approximate % 6-Gingerol Remaining |
| 1 | ~50% |
| 4 | >80% (Most Stable) |
| 7 | ~60% |
Data interpreted from graphical representations in Bhattarai et al., 2001.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its primary degradation product, Methyl-6-Shogaol.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of methanol (B129727) and 0.05% orthophosphoric acid in water (60:40, v/v).[4]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in HPLC-grade methanol to a known concentration (e.g., 1 mg/mL).
-
If necessary, dilute the stock solution to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[9]
-
If available, prepare a standard solution of Methyl-6-Shogaol to confirm its retention time.
-
Visualizations
References
- 1. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lawdata.com.tw [lawdata.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. Stability of [6]-gingerol and [6]-shogaol in simulated gastric and intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zenodo.org [zenodo.org]
- 7. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 9. impactfactor.org [impactfactor.org]
Technical Support Center: Enhancing the Bioavailability of 6-Gingerol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of 6-Gingerol in animal models.
Note: The scientific literature predominantly focuses on "6-Gingerol," the most abundant and pharmacologically active gingerol in ginger rhizomes. This guide will address this compound, assuming it is the molecule of interest.
Frequently Asked Questions (FAQs)
Q1: What is 6-Gingerol, and why is its oral bioavailability a significant challenge?
A1: 6-Gingerol is the primary pungent bioactive compound found in fresh ginger (Zingiber officinale) and is known for its anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] However, its therapeutic application is limited by low oral bioavailability.[1][4] This is primarily due to its poor water solubility and extensive and rapid first-pass metabolism in the liver and intestines, where it is quickly converted into inactive glucuronide and sulfate (B86663) conjugates.[5][6][7] Studies in rats show that after oral administration, the systemic exposure to free 6-Gingerol is low, with oral bioavailability estimated to be below 2%.[8]
Q2: What are the primary metabolic pathways of 6-Gingerol in animal models like rats?
A2: In rats, 6-Gingerol undergoes extensive metabolism. The primary pathway is Phase II glucuronidation, where enzymes attach glucuronic acid to the 6-Gingerol molecule, forming conjugates like (S)-[6]-gingerol-4'-O-beta-glucuronide.[7][9] These conjugates are the major forms found in bile.[9] Other minor metabolites, including vanillic acid and ferulic acid, are found in urine.[9] Studies suggest that both liver enzymes and gut flora play significant roles in its metabolism.[9] This extensive biotransformation is a key reason for the low systemic levels of the active, free compound.[5]
Q3: What are the leading strategies to enhance the bioavailability of 6-Gingerol?
A3: The main strategies focus on overcoming its poor solubility and protecting it from rapid metabolism. These include:
-
Novel Drug Delivery Systems: Encapsulation techniques are widely used.[1][4] This includes nano-emulsions, micelles, solid dispersions, and lipid-based nanoformulations such as self-microemulsifying drug delivery systems (SMEDDS), nanostructured lipid carriers (NLCs), and liposomes.[1][4][6][10] These carriers can improve solubility, protect 6-Gingerol from degradation in the GI tract, and facilitate its absorption.
-
Co-administration with Metabolic Inhibitors: Co-administering 6-Gingerol with inhibitors of metabolic enzymes can increase its plasma concentration. For instance, co-administration with ketoconazole (B1673606), a known inhibitor of phase I metabolism, has been shown to increase the exposure of free 6-Gingerol in mice by 3 to 60-fold.[5]
Q4: How does PEGylation of nanoformulations help improve 6-Gingerol delivery?
A4: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to a nanoparticle surface, is critical for enhancing systemic circulation and targeted delivery.[11] For liposomal formulations of 6-Gingerol, PEGylation prevents premature drug leakage and helps the nanoparticles evade the immune system, which prolongs their circulation time in the bloodstream and increases the likelihood of reaching the target tissue.[11]
Troubleshooting Guides
Problem 1: My plasma concentrations of free 6-Gingerol are consistently low or undetectable after oral administration in rats/mice.
-
Possible Cause 1: Extensive First-Pass Metabolism. Free 6-Gingerol is rapidly converted to glucuronide conjugates after absorption.[5] Plasma concentrations of the free form can be very low, while the conjugated form is much higher.[5] In mice given a 250 mg/kg ginger extract orally, treating plasma samples with β-glucuronidase (an enzyme that cleaves the glucuronide conjugate) increased the measurable exposure of 6-Gingerol by 10 to 700-fold.[5]
-
Troubleshooting Steps:
-
Analyze for Conjugates: Treat a portion of your plasma samples with β-glucuronidase before analysis to measure total 6-Gingerol (free + conjugated). This will confirm if the compound was absorbed but rapidly metabolized.
-
Use a Metabolic Inhibitor: In a separate experimental arm, co-administer a metabolic inhibitor like ketoconazole with your 6-Gingerol formulation to see if this increases the plasma concentration of the free form.[5]
-
Review Formulation Strategy: If you are administering a simple suspension, the low levels are expected. Consider using a bioavailability-enhancing formulation, such as an NLC or liposome (B1194612), which is designed to protect the drug from metabolism.[10][12]
-
Problem 2: My 6-Gingerol nanoformulation is aggregating and shows poor physical stability.
-
Possible Cause 1: Insufficient Surface Charge. The stability of a colloidal suspension (like a nanoformulation) is often dependent on the surface charge of the particles, measured as the zeta potential. A low zeta potential (close to zero) can lead to particle aggregation.
-
Troubleshooting Steps:
-
Measure Zeta Potential: Characterize your formulation to determine the zeta potential. For 6-Gingerol-loaded NLCs, a stable formulation exhibited a zeta potential of -12.18 mV, while a stable PEGylated liposome formulation showed a value of -18.2 mV.[10][11] Values further from zero (e.g., > |20| mV) generally indicate better electrostatic stability.
-
Optimize Surfactants: The choice and concentration of surfactants (e.g., Tween 80, Poloxamer 188) are critical.[10] Experiment with different surfactant combinations or concentrations to achieve a higher surface charge.
-
Incorporate PEGylation: Adding PEGylated lipids to the formulation can provide steric hindrance, which physically prevents particles from aggregating, complementing electrostatic stabilization.[11]
-
Problem 3: I am having difficulty achieving high encapsulation efficiency (EE%) for 6-Gingerol in my lipid nanoparticles.
-
Possible Cause 1: Poor Drug-Lipid Interaction. 6-Gingerol's solubility and interaction with the lipid matrix are key. If the drug has low affinity for the core lipids, it may be expelled during the formulation process.
-
Troubleshooting Steps:
-
Optimize Lipid Composition: The ratio of solid lipid (e.g., glyceryl monostearate) to liquid lipid (e.g., decanoyl/octanoyl-glycerides) is crucial in NLCs.[10] Systematically vary this ratio to find an optimal matrix for 6-Gingerol entrapment. Successful formulations have reported an EE% of 76.71% for NLCs and even higher for other systems.[10]
-
Adjust Drug-to-Lipid Ratio: Loading capacity is finite. Try reducing the initial amount of 6-Gingerol relative to the total lipid amount to see if EE% improves.
-
Refine Formulation Method: Parameters in the preparation method (e.g., homogenization pressure and duration for NLCs, hydration time and temperature for liposomes) can significantly impact encapsulation.[10] Ensure these are optimized and consistently controlled.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of 6-Gingerol Formulations (Oral Administration in Rats)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Free 6-Gingerol Suspension | 30 mg/kg | ~200 | ~0.5 | ~500 | - | [8] |
| 6-Gingerol-Loaded NLCs | 10 mg/kg | 465.3 ± 91.2 | 0.75 | 3450.8 ± 361.4 | ~6.6-fold vs. suspension | [10] |
Note: Data from different studies may not be directly comparable due to variations in animal strains, dosing vehicles, and analytical methods. AUC values are often reported as AUC₀₋t.
Table 2: Physicochemical Characteristics of 6-Gingerol Nanoformulations
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Reference |
| Nanostructured Lipid Carriers (NLCs) | 63.59 ± 5.54 | - | -12.18 ± 1.06 | 76.71 ± 1.11 | [10][12] |
| PEGylated Liposomes | 129.7 | 0.16 | -18.2 | - | [11] |
Experimental Protocols
Protocol 1: Preparation of 6-Gingerol-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from the high-pressure homogenization method.[10][12]
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., glyceryl monostearate) and liquid lipid (e.g., decanoyl/octanoyl-glycerides) by heating to approximately 75-80°C.
-
Dissolve the accurately weighed 6-Gingerol into this molten lipid mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactants (e.g., Tween 80 and Poloxamer 188) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.
-
Homogenize the mixture at high pressure (e.g., 500-800 bar) for a specified number of cycles (e.g., 5-10 cycles).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid matrix to solidify, forming the NLCs.
-
Store the final NLC dispersion at 4°C for subsequent characterization and use.
-
Protocol 2: Quantification of 6-Gingerol in Rat Plasma by HPLC
This protocol is a general guide based on common methodologies.[13][14]
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., dihydrocapsaicin).[5]
-
Vortex the mixture vigorously for 3 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution is often used. For example, a mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).[13]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: Electrochemical detection (EC) is highly sensitive for gingerols.[13] Alternatively, UV detection (e.g., 280 nm) or mass spectrometry (LC-MS/MS) can be used.[15]
-
Run Time: Typically 20-25 minutes.[13]
-
-
Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of 6-Gingerol (e.g., 2-2000 ng/mL).[5]
-
Process the standards and quality control (QC) samples in the same manner as the unknown samples.
-
Calculate the concentration of 6-Gingerol in the unknown samples by comparing the peak area ratio (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study of 6-Gingerol in animal models.
Caption: Simplified metabolic pathway of 6-Gingerol in rats following oral administration.
Caption: Decision tree for troubleshooting low in vivo bioavailability of 6-Gingerol.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. qascf.com [qascf.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the interconversion pharmacokinetics and oral bioavailability of the major ginger constituents: [6]-gingerol, [6]-shogaol, and zingerone after single-dose administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of [6]-gingerol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation, Characterization, and Pharmacokinetic Studies of 6-Gingerol-Loaded Nanostructured Lipid Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of 6-, 8- and 10-Gingerols and 6-Shogaol in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination and pharmacokinetics of [6]-gingerol in mouse plasma by liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of 6-Gingerol Methylation
Welcome to the technical support center for the optimization of reaction conditions for 6-Gingerol methylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of 6-Gingerol methylation?
A1: The primary goal of 6-Gingerol methylation is to selectively convert the phenolic hydroxyl group on the vanillyl moiety of the 6-Gingerol molecule into a methyl ether. This modification can be used to investigate structure-activity relationships, alter pharmacokinetic properties, or serve as a protecting group in a multi-step synthesis.
Q2: What are the common methylating agents used for this reaction?
A2: Common methylating agents for phenolic compounds like 6-Gingerol include traditional reagents such as dimethyl sulfate (B86663) and methyl iodide. Greener, less hazardous alternatives like dimethyl carbonate (DMC) are also employed, often in the presence of a catalyst.[1][2]
Q3: Why is the selection of a base important in this reaction?
A3: A base is crucial for deprotonating the phenolic hydroxyl group, making it a more potent nucleophile to attack the methylating agent. The choice of base can influence the reaction rate and selectivity. Common bases include potassium carbonate, sodium hydride, and organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Q4: Can other functional groups in 6-Gingerol react during methylation?
A4: Yes, the secondary alcohol in the alkyl chain of 6-Gingerol could potentially undergo methylation, leading to an undesired side product. However, the phenolic hydroxyl group is more acidic and therefore more readily deprotonated and methylated under basic conditions. Reaction conditions should be optimized to favor selective O-methylation of the phenol.
Q5: What are some "green" or environmentally friendly approaches to 6-Gingerol methylation?
A5: Green chemistry approaches aim to use less hazardous substances and generate less waste. For 6-Gingerol methylation, using dimethyl carbonate (DMC) as a methylating agent is a greener alternative to toxic reagents like dimethyl sulfate.[1][2] DMC's byproducts, methanol (B129727) and carbon dioxide, are relatively benign.[1] Microwave-assisted synthesis can also be considered a green technique as it often leads to shorter reaction times and increased energy efficiency.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of 6-Gingerol | 1. Inactive or insufficient base. 2. Low reaction temperature. 3. Poor quality of methylating agent. 4. Presence of water in the reaction mixture. | 1. Use a fresh, anhydrous base and ensure stoichiometric amounts are appropriate. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 3. Use a freshly opened or properly stored methylating agent. 4. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of multiple products (low selectivity) | 1. Over-methylation (e.g., at the secondary alcohol). 2. Side reactions due to harsh conditions. 3. Impure starting material. | 1. Use a milder base or a stoichiometric amount of the methylating agent. 2. Reduce the reaction temperature and/or reaction time. 3. Purify the starting 6-Gingerol by column chromatography before the reaction. |
| Decomposition of 6-Gingerol | 1. High reaction temperature. 2. Strong basic or acidic conditions. | 1. Lower the reaction temperature and monitor the reaction closely. 2. Use a milder base and ensure the work-up procedure does not involve strong acids for extended periods. |
| Difficulty in isolating the methylated product | 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of byproducts with similar polarity. 3. Emulsion formation during aqueous work-up. | 1. Allow the reaction to go to completion as monitored by TLC/HPLC. 2. Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. 3. Add brine during the work-up to break the emulsion. |
Experimental Protocols
Protocol 1: General Method for 6-Gingerol Methylation using Dimethyl Sulfate
Materials:
-
6-Gingerol
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Dissolve 6-Gingerol (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (2-3 equivalents).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add dimethyl sulfate (1.1-1.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure methylated 6-Gingerol and concentrate under reduced pressure to obtain the final product.
-
Characterize the product using appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: Green Chemistry Approach using Dimethyl Carbonate
Materials:
-
6-Gingerol
-
Dimethyl carbonate (DMC)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base/catalyst
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-Gingerol (1 equivalent) in dimethyl carbonate, which acts as both the solvent and methylating agent.[1]
-
Add DBU (1.2 equivalents).
-
Heat the solution at 90 °C with magnetic stirring.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, evaporate the solvent under reduced pressure, using methanol as an azeotropic mixture to remove residual DMC.[1]
-
Dissolve the residue in ethyl acetate and treat with a 1 N HCl solution in a separatory funnel.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified O-methyl-6-gingerol.
Data Presentation
Table 1: Hypothetical Optimization of 6-Gingerol Methylation.
| Entry | Methylating Agent (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | DMS (1.1) | K₂CO₃ (2.0) | Acetone | 56 (reflux) | 6 | 75 | 92 |
| 2 | DMS (1.5) | K₂CO₃ (3.0) | Acetone | 56 (reflux) | 6 | 85 | 90 (minor side products) |
| 3 | MeI (1.2) | K₂CO₃ (2.5) | DMF | 80 | 4 | 88 | 95 |
| 4 | DMC (10) | DBU (1.2) | DMC | 90 | 12 | 82 | 96 |
| 5 | DMC (10) | K₂CO₃ (2.0) | DMC | 120 | 8 | 78 | 94 |
Visualizations
Caption: Experimental workflow for the methylation of 6-Gingerol.
Caption: General reaction pathway for 6-Gingerol methylation.
References
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Methyl-6-Gingerol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects encountered during the quantitative analysis of Methyl-6-Gingerol by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] When analyzing this compound, which is often extracted from complex biological samples or dietary supplements, other components like salts, proteins, and lipids can be present.[2] These components can interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][3] This interference can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4][5]
Q2: What are the common causes of matrix effects in this type of analysis?
A2: The primary causes of matrix effects, particularly with electrospray ionization (ESI), involve competition between this compound and matrix components for ionization.[2] Key mechanisms include:
-
Competition for Charge: Co-eluting compounds can compete with the analyte for the limited available charge on the ESI droplets, reducing the number of charged analyte ions that reach the detector.[1]
-
Droplet Formation Interference: Less volatile matrix components can alter the surface tension and viscosity of the ESI droplets.[3] This change can hinder solvent evaporation and the efficient formation of gas-phase analyte ions.[6]
-
Ion Source Contamination: Non-volatile materials, such as salts and lipids, can accumulate on the ion source orifice, leading to a gradual loss of signal over a series of injections.[7][8]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: The most common and reliable method is the post-extraction spike analysis .[7] This involves comparing the peak area of this compound in a standard solution (neat solvent) to its peak area when spiked into a blank matrix extract that has already gone through the entire sample preparation process.[2] A significant difference between these two peak areas indicates the presence of ion suppression or enhancement.[9] Another qualitative technique is post-column infusion , where a constant flow of the analyte is introduced into the column eluent. Injecting a blank matrix extract will cause a dip or rise in the baseline signal if matrix effects are present at specific retention times.[4]
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A4: Rigorous sample preparation is the most effective strategy to remove interfering matrix components before LC-MS/MS analysis.[9] For a molecule like this compound, which is relatively non-polar, the following techniques are highly effective:
-
Solid-Phase Extraction (SPE): This is often the most effective method as it can selectively isolate the analyte while removing a broad range of interferences like salts and phospholipids.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate analytes from highly polar or non-polar interferences based on their partitioning between two immiscible liquid phases.[2][11]
-
Protein Precipitation (PPT): While simple and fast, PPT is generally less clean than SPE or LLE and may leave significant matrix components, like phospholipids, in the sample.[10][11]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective method to reduce the concentration of interfering matrix components.[5] However, this approach is only viable if the concentration of this compound in the sample is high enough to remain above the method's limit of quantitation after dilution.[9] For trace-level analysis, dilution may lead to a loss of sensitivity.[5]
Q6: How do I choose an appropriate internal standard (IS) to compensate for matrix effects?
A6: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound . A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2][4] This allows for accurate correction because the ratio of the analyte to the IS remains constant. If a SIL-IS is unavailable, a structural analog that elutes very close to this compound and exhibits similar ionization behavior can be used, though it is a less perfect solution.[4]
Q7: What LC and MS parameters can I optimize to mitigate matrix effects?
A7: Optimizing analytical parameters can help separate this compound from interfering matrix components or reduce their impact.[2]
-
Liquid Chromatography: Adjusting the mobile phase composition, gradient slope, or using a column with a different selectivity can improve the chromatographic separation of the analyte from matrix interferences.[4]
-
Mass Spectrometry: Optimizing ion source parameters like gas flows, temperature, and spray voltage can improve analyte ionization efficiency.[8] Additionally, switching the ionization polarity (e.g., from positive to negative ion mode) can sometimes reduce matrix effects, as fewer matrix components may ionize in the alternate mode.[5][6]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Workflow for Ion Suppression
If you observe an unexpected loss of signal or poor reproducibility for this compound, the following workflow can help diagnose and resolve the issue.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. providiongroup.com [providiongroup.com]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. benchchem.com [benchchem.com]
- 10. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Methyl-6-Gingerol
This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpectedly low bioactivity with synthetic Methyl-6-Gingerol in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential causes and solutions.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound shows significantly lower bioactivity than expected. What are the potential causes?
Several factors can contribute to the observed low bioactivity of synthetic this compound. It is crucial to systematically investigate the following possibilities:
-
Compound Integrity and Purity: The presence of impurities from the synthesis, residual solvents, or byproducts can significantly lower the effective concentration of your compound and interfere with the assay.
-
Structural and Stereochemical Discrepancies: Inadvertent synthesis of a different isomer or a structurally related analog with lower activity can occur. The stereochemistry of the hydroxyl group in the side chain is known to be important for the bioactivity of gingerols.
-
Solubility and Compound Aggregation: this compound, being a hydrophobic molecule, may have poor solubility in aqueous assay buffers, leading to precipitation or the formation of aggregates. Aggregates can sequester the compound, making it unavailable to the target, and may also cause non-specific assay interference.
-
Compound Stability and Degradation: Gingerols are known to be thermally labile and sensitive to pH.[1] The beta-hydroxy keto group in the structure of this compound makes it susceptible to dehydration, potentially forming the corresponding shogaol derivative, especially at non-optimal pH and higher temperatures.[1]
-
Assay-Specific Interferences: The compound might be interfering with the assay technology itself (e.g., autofluorescence, light scattering) or acting as a Pan-Assay Interference Compound (PAIN).
-
Intrinsic Activity of this compound: It is important to consider that O-methylation of 6-gingerol (B72531) can affect its biological activity. For instance, one study reported that a methylated 6-gingerol derivative showed significantly lower cytotoxicity against HCT-116 cancer cells compared to other derivatives, highlighting that structural modifications can inherently lead to reduced potency in certain assays.[2]
Q2: How can I verify the purity and structural integrity of my synthetic this compound?
It is essential to characterize your synthetic compound thoroughly using multiple analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compound and to identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure, identifying the correct isomers, and detecting any residual solvents or synthetic intermediates.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A high-purity standard is essential for obtaining reliable and reproducible results.
Q3: What should I do if I suspect my synthetic this compound is aggregating in my assay?
Compound aggregation is a frequent cause of misleading results in biological assays.
-
Include a Non-ionic Detergent: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 to your assay buffer can help prevent the formation of aggregates.
-
Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in your solution, allowing for the detection of aggregates (typically particles >100 nm in diameter).
-
Nephelometry: This method can also be used to quantify the degree of aggregation in your sample.
Q4: How can I assess the stability of my this compound under experimental conditions?
Given the known instability of gingerols[1][3][4][5], it is important to evaluate the stability of your synthetic compound.
-
Time-Course Experiment: Incubate this compound in your assay buffer for the duration of your experiment. At different time points, analyze the sample by HPLC or LC-MS to check for degradation products, such as the corresponding shogaol.
-
pH and Temperature Stress Testing: Assess the stability of your compound at different pH values and temperatures to identify optimal conditions for your experiments. 6-Gingerol has been shown to be most stable at pH 4.[1][5]
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Low Bioactivity
This guide provides a step-by-step workflow to identify the root cause of low bioactivity.
Caption: Troubleshooting workflow for low bioactivity.
Guide 2: Investigating Potential Signaling Pathway Dysregulation
6-Gingerol is known to modulate various signaling pathways involved in inflammation and cancer.[6][7][8][9][10] Low bioactivity of your synthetic this compound could be due to a failure to engage these pathways effectively.
Caption: Key signaling pathways modulated by gingerols.
Quantitative Data Summary
| Parameter | 6-Gingerol | This compound | Reference |
| Cytotoxicity (IC50) | Varies by cell line | 76.5 µM (HCT-116 cells) | [2] |
| Solubility in DMSO | ~25-50 mg/mL | Soluble | [11][12][13] |
| Solubility in Ethanol | ~30 mg/mL | Soluble | [11] |
| Aqueous Solubility (PBS, pH 7.2) | ~1 mg/mL | Likely low | [11] |
| Optimal pH for Stability | 4 | Not reported, likely similar to 6-Gingerol | [1][5] |
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by HPLC-MS
Objective: To confirm the purity and molecular weight of synthetic this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of synthetic this compound in methanol.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 282 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan a range appropriate for the expected molecular weight of this compound.
-
-
Analysis:
-
Determine the purity of the compound from the HPLC chromatogram by integrating the peak area.
-
Confirm the molecular weight from the mass spectrum.
-
Protocol 2: Assessment of Compound Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine if synthetic this compound forms aggregates in the assay buffer.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in your final assay buffer at the highest concentration to be used in the bioassay.
-
Prepare a control sample with the assay buffer alone.
-
Prepare a third sample containing this compound and 0.1% Triton X-100 in the assay buffer.
-
-
DLS Measurement:
-
Equilibrate the samples to the temperature of your biological assay.
-
Perform DLS measurements to determine the particle size distribution.
-
-
Interpretation:
-
The presence of particles with a diameter greater than 100 nm is indicative of aggregation.
-
A significant reduction in particle size in the sample containing Triton X-100 confirms aggregation potential.
-
Protocol 3: Evaluation of Stability in Assay Buffer
Objective: To assess the stability of synthetic this compound over the time course of a typical experiment.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in your assay buffer at a known concentration.
-
Incubation: Incubate the solution under the same conditions as your bioassay (e.g., temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze each aliquot by HPLC to quantify the amount of remaining this compound and to detect the appearance of any degradation products.
-
Interpretation: A significant decrease in the concentration of this compound over time indicates instability. The appearance of new peaks may correspond to degradation products like the shogaol analog.
References
- 1. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Thermal Processing on the Composition of Secondary Metabolites of Ginger Rhizome—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound | CAS:23513-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 13. raybiotech.com [raybiotech.com]
Technical Support Center: Cell Viability Assay Optimization for Methyl-6-Gingerol
Welcome to the technical support center for optimizing cell viability assays with Methyl-6-Gingerol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should I prepare it for cell culture experiments?
A1: this compound is a derivative of 6-gingerol (B72531), a major bioactive compound found in ginger.[1] It is a phenolic compound with reported anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] For cell-based assays, it is crucial to prepare the compound correctly. This compound is soluble in organic solvents like DMSO, ethanol, and acetone.[3][4] A concentrated stock solution should be prepared in 100% DMSO and then diluted to the final working concentration in the cell culture medium.[3] It is critical to ensure the final concentration of DMSO in the culture medium is insignificant, typically ≤ 0.1%, as higher concentrations can have cytotoxic effects.[3]
Q2: Which cell viability assay is best for studying the effects of this compound?
A2: The choice of assay depends on your specific research question and cell type. The most common assays are MTT, XTT, and LDH.
-
MTT Assay: Measures mitochondrial reductase activity in viable cells. It is a widely used and cost-effective endpoint assay. However, the resulting formazan (B1609692) crystals are insoluble and require a solubilization step, which destroys the cells.[5]
-
XTT Assay: Similar to MTT, it measures metabolic activity but produces a water-soluble formazan product.[6][7] This simplifies the protocol and allows for kinetic measurements without lysing the cells.[6] It is often more sensitive than the MTT assay.[6]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity or cell lysis.[8][9] This assay is useful for measuring necrosis but is not a direct measure of cell viability or proliferation.[10]
For screening the cytotoxic or anti-proliferative effects of this compound, an XTT assay is often recommended due to its sensitivity and simpler protocol.[6] An MTT assay is a viable alternative if endpoint analysis is sufficient.[11] To specifically measure cell death by membrane damage, the LDH assay is appropriate.[9]
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: Based on studies with the parent compound, 6-gingerol, a broad concentration range should be tested initially to determine the IC50 (the concentration that inhibits 50% of cell viability). A common starting range is from 10 µM to 500 µM.[12] For example, in breast cancer cell lines, an approximate IC50 for 6-gingerol was found to be around 200 µM after 48 hours of treatment.[12] However, the optimal concentration is highly cell-type dependent, so a dose-response experiment is essential.
Q4: How long should I incubate my cells with this compound?
A4: Incubation times can vary from 24 to 72 hours. A 48-hour incubation is a common starting point for assessing the effects of compounds like gingerols on cell proliferation.[12][13] Time-course experiments are recommended to determine the optimal endpoint for your specific cell line and experimental goals.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Possible Cause 1: Compound Instability
-
Solution: 6-Gingerol, the parent compound of this compound, is known to be thermally labile and can degrade into shogaols, especially at non-optimal pH and high temperatures.[14] It exhibits the greatest stability at pH 4.[14][15] Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Possible Cause 2: Variable Cell Seeding Density
-
Solution: Ensure a uniform, single-cell suspension before seeding plates. Calibrate your cell counting method and ensure that cell density is within the linear range of the chosen assay. It is highly recommended to perform a pre-assay optimization to determine the optimal cell number for your specific cells before conducting a large number of assays.
Issue 2: High Background or False Positives in Absorbance-Based Assays (MTT, XTT)
Possible Cause 1: Interference from Phenol (B47542) Red
-
Solution: Phenol red, a pH indicator in many culture media, can interfere with colorimetric readings.[16] When possible, use phenol red-free medium during the assay incubation period to reduce background absorbance.[16] If this is not feasible, ensure that your blank controls contain the same medium composition to subtract the background accurately.
Possible Cause 2: Direct Reduction of Assay Reagent by the Compound
-
Solution: As a phenolic compound, this compound may have reducing properties that could directly convert the MTT or XTT reagent to formazan, leading to a false-positive signal for cell viability.[5] To test for this, incubate this compound in cell-free medium with the assay reagent. A color change in the absence of cells indicates direct chemical interference. If interference is observed, consider switching to a non-tetrazolium-based assay, such as an ATP-based assay (e.g., CellTiter-Glo®).
Issue 3: Unexpectedly Low Cell Viability, Even at Low Compound Concentrations
Possible Cause 1: Solvent Toxicity
-
Solution: Although DMSO is a common solvent, concentrations above 0.5% can be toxic to many cell lines. Prepare a serial dilution of your DMSO stock to ensure the final concentration in all wells (including the vehicle control) is consistent and non-toxic (ideally ≤ 0.1%).[3]
Possible Cause 2: Contamination of Compound or Culture
-
Solution: Ensure that the this compound stock is sterile. Filter-sterilize the stock solution if necessary. Regularly check cell cultures for signs of microbial contamination.
Issue 4: LDH Assay Shows Lower LDH Release in Treated Wells Than in Control Wells
Possible Cause 1: Inhibition of LDH Enzyme Activity
-
Solution: Some compounds can directly inhibit the activity of the LDH enzyme, which would lead to an underestimation of cytotoxicity.[17] To check for this, add your compound directly to the supernatant from lysed control cells (maximum LDH release control) and measure the LDH activity. A decrease in the signal compared to the lysed control without the compound indicates enzyme inhibition.
Possible Cause 2: Interference from Serum in the Medium
-
Solution: Serum contains endogenous LDH, which can increase the background signal.[10][17] It is recommended to use a low-serum (1-5%) or serum-free medium during the treatment period if your cell line can tolerate it.[10] Always include a "medium only" background control to subtract the LDH activity from the serum.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source(s) |
| Solvents | DMSO, Ethanol, DMF, Acetone, Chloroform | [3][4] |
| Stock Solution | Prepare in 100% DMSO (e.g., ≥29.4 mg/mL) | [18] |
| Storage | Store stock solution at -20°C, protected from light | [18][19] |
| Working Solution | Prepare fresh dilutions in culture medium for each experiment | [3] |
| Aqueous Stability | Best stability at pH 4; degradation increases with temperature and non-neutral pH | [14][15] |
Table 2: Recommended Parameters for Cell Viability Assays with this compound
| Parameter | MTT Assay | XTT Assay | LDH Assay |
| Principle | Mitochondrial reductase activity (insoluble product) | Mitochondrial reductase activity (soluble product) | Membrane integrity (enzyme release) |
| Initial Cell Seeding | 5,000 - 20,000 cells/well (cell line dependent) | 5,000 - 20,000 cells/well (cell line dependent) | 10,000 - 50,000 cells/well |
| Compound Incubation | 24 - 72 hours | 24 - 72 hours | 24 - 72 hours |
| Assay Reagent Incubation | 2 - 4 hours | 2 - 4 hours | 1 hour (for reaction) |
| Wavelength (nm) | ~570 nm | ~450 nm (reference ~650 nm) | ~490 nm |
| Key Controls | Untreated, Vehicle (DMSO), Blank (Medium + MTT) | Untreated, Vehicle (DMSO), Blank (Medium + XTT) | Spontaneous release, Maximum release (Lysis), Blank |
Experimental Protocols & Methodologies
Protocol 1: General Cell Viability Assay Workflow
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (medium with the same final DMSO concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
Assay Execution:
-
For XTT: Add the activated XTT solution to each well and incubate for 2-4 hours.
-
For MTT: Add MTT reagent, incubate for 2-4 hours, then add solubilization solution (e.g., DMSO or acidified isopropanol) and incubate until the formazan crystals are dissolved.[12]
-
For LDH: Transfer an aliquot of the supernatant to a new plate. Add the LDH reaction mixture and incubate for up to 1 hour in the dark. Add the stop solution.[8]
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background absorbance, normalize the results to the vehicle control, and calculate the percent viability. Plot the results to determine the IC50 value.
Visualizations
Caption: Workflow for optimizing a cell viability assay with this compound.
Caption: Troubleshooting decision tree for cell viability assay issues.
References
- 1. 6-Gingerol | 23513-14-6 | FG09324 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | CAS:23513-10-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. Is Your MTT Assay the Right Choice? [promega.kr]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. youdobio.com [youdobio.com]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. raybiotech.com [raybiotech.com]
- 19. labbox.es [labbox.es]
Technical Support Center: Refining Dosage and Administration of Methyl-6-Gingerol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-6-Gingerol and related gingerol compounds in in vivo studies.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from 6-Gingerol (B72531)?
6-Gingerol is the most abundant bioactive phenolic compound found in fresh ginger. "this compound" can refer to several semi-synthetic or synthetic derivatives of 6-Gingerol where one or more hydroxyl groups are methylated. For instance, methylation of the phenolic hydroxyl group of 6-gingerol has been reported. It is crucial to specify the exact methylated form being used, as modifications to the chemical structure can significantly impact its biological activity, solubility, and pharmacokinetics. One study noted that a specific methylation of 6-gingerol resulted in decreased cytotoxic activity compared to other derivatives.[1]
2. What is the recommended starting dosage for this compound in mice or rats?
The optimal dosage of this compound can vary significantly depending on the animal model, the specific derivative used, the route of administration, and the therapeutic endpoint. Based on studies with the parent compound, 6-Gingerol, a general starting range for in vivo studies is between 25 and 200 mg/kg body weight.
-
Oral administration: Doses of 50, 100, and 200 mg/kg have been used in mice.[2] Another study in rats used a dose of 50 mg/kg.[3]
-
Intraperitoneal (i.p.) injection: Doses ranging from 25-100 mg/kg have been reported in rats and mice.[4]
-
Intravenous (i.v.) injection: A much lower dose of 3 mg/kg has been used in rats for pharmacokinetic studies.[5]
It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
3. How should I prepare a dosing solution of this compound for in vivo administration?
The preparation of the dosing solution is critical for ensuring accurate and reproducible results. The choice of vehicle depends on the administration route and the solubility of the specific this compound compound.
-
For Oral Administration:
-
Vehicle: Corn oil is a commonly used vehicle for oral gavage.
-
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve it in a minimal amount of a suitable organic solvent like DMSO or ethanol (B145695) if necessary.
-
Add the corn oil to the final desired volume and vortex thoroughly to ensure a uniform suspension.
-
-
-
For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection:
-
Vehicle: A common vehicle for parenteral administration is a mixture of DMSO and sterile saline or water. A formulation of 20% DMSO in sterile water has been used for intravenous injection.[5]
-
Protocol:
-
Dissolve the this compound in DMSO to create a stock solution.
-
For the final dosing solution, dilute the stock solution with sterile, pyrogen-free saline or water to the desired concentration.
-
Ensure the final concentration of DMSO is well-tolerated by the animals (typically below 10% of the total injection volume).
-
The solution should be filtered through a 0.22 µm sterile filter before injection, especially for the i.v. route.[5]
-
-
4. What is the stability of this compound in dosing solutions?
The stability of gingerol compounds is influenced by pH and temperature. 6-Gingerol is known to be thermally labile and can degrade, particularly in acidic or alkaline conditions, to form the corresponding shogaol.[6]
-
pH: 6-Gingerol exhibits the greatest stability in aqueous solutions at pH 4.[6][7] In simulated gastric fluid (pH 1), it can undergo reversible degradation to 6-shogaol (B1671286).[8]
-
Temperature: Degradation is more rapid at higher temperatures. It is advisable to prepare fresh dosing solutions for each experiment and store any stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent bioavailability after oral administration | Rapid first-pass metabolism: 6-Gingerol is extensively metabolized in the liver and intestines into glucuronide and sulfate (B86663) conjugates, leading to low levels of the free, active compound in systemic circulation.[9][10] | - Consider using a higher dose for oral administration. - Explore alternative routes of administration with lower first-pass metabolism, such as intraperitoneal or intravenous injection. - Co-administer with an inhibitor of glucuronidation, if appropriate for the study design. - Analyze plasma for both free and conjugated forms of the compound to get a complete pharmacokinetic profile. |
| Precipitation of the compound in the dosing solution | Poor solubility: this compound, like 6-Gingerol, may have limited solubility in aqueous solutions. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the vehicle, ensuring it remains within a tolerable range for the animals. - Use a surfactant such as Tween 80 to improve solubility. - Prepare a suspension instead of a solution, ensuring it is homogenous before each administration. - Gently warm the solution and sonicate to aid dissolution. |
| Inconsistent or unexpected experimental results | Compound instability: Degradation of this compound in the dosing solution can lead to variable active compound concentration. | - Prepare fresh dosing solutions immediately before use. - Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Protect solutions from light. - Verify the pH of your final dosing solution, as extreme pH can accelerate degradation.[6] |
| Adverse effects in animals (e.g., irritation at the injection site) | High concentration of organic solvent: Solvents like DMSO can cause local irritation at high concentrations. | - Reduce the concentration of the organic solvent in the final dosing solution to the lowest possible level that maintains solubility. - Increase the injection volume to administer the same dose in a more dilute solution, within the acceptable volume limits for the chosen route of administration. |
Data Presentation
Table 1: Reported In Vivo Dosages of 6-Gingerol
| Animal Model | Route of Administration | Dosage | Reference |
| Mice | Oral | 50, 100, 200 mg/kg | [2] |
| Rats | Oral | 50 mg/kg | [3] |
| Rats | Intraperitoneal (i.p.) | 25 - 100 mg/kg | [4] |
| Rats | Intravenous (i.v.) | 3 mg/kg | [5] |
| Mice | Intraperitoneal (i.p.) | 80 mg/kg (ginger extract) | [11] |
Table 2: Solubility and Stability of 6-Gingerol
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO, ethanol, and dimethylformamide. | |
| Stability | Most stable in aqueous solution at pH 4.[6][7] | |
| Thermally labile; degradation to 6-shogaol is accelerated by heat. | ||
| Undergoes reversible degradation to 6-shogaol in simulated gastric fluid (pH 1).[8] |
Table 3: Pharmacokinetic Parameters of 6-Gingerol in Rats
| Parameter | Oral Administration | Intravenous Administration | Reference |
| Bioavailability | <2% (as free compound) | - | [5] |
| Time to Max. Concentration (Tmax) | ~10-30 minutes | - | [12] |
| Half-life (t1/2) | 1.4 - 2.6 hours | ~7-9 minutes | [13] |
| Metabolism | Extensive first-pass metabolism to glucuronide and sulfate conjugates.[9][10] | - |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
-
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the total amount of this compound required for the entire study cohort.
-
Weigh the precise amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO (e.g., 5-10% of the final volume) to dissolve the compound completely. Vortex thoroughly.
-
Add corn oil to achieve the final desired concentration.
-
Vortex the solution vigorously for 2-3 minutes to ensure a homogenous suspension.
-
Visually inspect the solution for any undissolved particles.
-
Prepare the solution fresh on the day of administration.
-
Administer the solution to mice using an appropriate gauge gavage needle. The volume should be based on the animal's body weight (typically 5-10 mL/kg).
-
Mandatory Visualization
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Key signaling pathways modulated by gingerol compounds.
References
- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Gingerol, a Major Ingredient of Ginger Attenuates Diethylnitrosamine-Induced Liver Injury in Rats through the Modulation of Oxidative Stress and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The stability of gingerol and shogaol in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Method Development for Chiral Separation of Methyl-6-Gingerol Isomers
Welcome to the technical support center for the chiral separation of Methyl-6-Gingerol isomers. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of this compound isomers.
Poor Resolution of Enantiomers
Problem: The enantiomers of this compound are not separating, or the resolution is below the desired value (e.g., Rs < 1.5).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not offer sufficient stereoselectivity for your molecule. Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). For compounds like gingerols, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point.[1] |
| Suboptimal Mobile Phase Composition | The mobile phase is critical for achieving selectivity. In Normal Phase (NP) , adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). In Reversed Phase (RP) , vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.[1] The addition of acidic or basic additives can also significantly impact selectivity.[2] |
| Incorrect Flow Rate | Chiral separations often benefit from lower flow rates than achiral separations.[1] Try reducing the flow rate to enhance the interaction between the analyte and the CSP, which can improve resolution. |
| Inappropriate Temperature | Temperature can have a significant and unpredictable effect on chiral separations.[1][2] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[1] |
| Column Overload | Injecting too much sample can lead to peak broadening and a loss of resolution. Reduce the sample concentration or injection volume. |
Peak Tailing
Problem: The peaks for one or both this compound enantiomers exhibit significant tailing.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing, especially for basic compounds.[1] Add a small amount of a competing amine (e.g., diethylamine) to the mobile phase in normal phase, or an acid (e.g., formic acid, trifluoroacetic acid) in reversed phase to mitigate these interactions. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[1] Minimize the length and internal diameter of all connecting tubing. |
| Column Contamination | Strongly retained impurities from previous injections can accumulate at the head of the column, leading to peak distortion.[3] Implement a robust column flushing and regeneration procedure. The use of a guard column is highly recommended to protect the analytical column.[3] |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3] Whenever possible, dissolve the sample in the initial mobile phase. |
Irreproducible Results
Problem: Retention times and/or resolution vary significantly between injections or batches.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Mobile Phase Preparation | Minor variations in mobile phase composition can lead to significant changes in selectivity and retention.[1] Prepare fresh mobile phase for each run and use a precise method for measuring components. Ensure thorough mixing. |
| Unstable Column Temperature | Temperature fluctuations can affect chiral recognition.[1] Use a column oven to maintain a constant and uniform temperature. |
| Insufficient Column Equilibration | Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[1] Ensure the column is fully equilibrated before starting a sequence of analyses. |
| "Memory Effects" from Additives | Some mobile phase additives can be strongly retained on the CSP and affect subsequent analyses, even after flushing.[4] This is more common in isocratic separations.[4] If you suspect memory effects, a dedicated column for specific methods or a thorough regeneration protocol is necessary.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a chiral stationary phase (CSP) for this compound?
A1: For molecules like gingerols, which contain aromatic rings, hydroxyl groups, and a ketone functionality, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a highly effective starting point. Columns such as CHIRALPAK® IA, IB, IC, ID, IE, and IF, or CHIRALCEL® OD and OJ series are excellent candidates for initial screening under normal phase, polar organic, and reversed-phase conditions.[2][3]
Q2: Should I start with Normal Phase or Reversed Phase chromatography?
A2: Both modes can be effective. Normal phase (NP) chromatography (e.g., hexane/isopropanol) often provides better selectivity for many chiral compounds. However, reversed-phase (RP) chromatography (e.g., water/acetonitrile or water/methanol) may be preferred for its compatibility with mass spectrometry and for samples with better solubility in aqueous-organic mixtures. Supercritical Fluid Chromatography (SFC) is also a powerful alternative that often provides fast and efficient separations.[5]
Q3: How do mobile phase additives affect the separation?
A3: Additives can dramatically alter selectivity. In normal phase, small amounts of acidic (e.g., acetic acid, trifluoroacetic acid) or basic (e.g., diethylamine) modifiers can improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. In reversed phase, adjusting the pH and using buffers is crucial for ionizable compounds. The concentration of the additive itself can also be a critical parameter to optimize.[2]
Q4: My resolution is good, but my analysis time is too long. How can I speed it up?
A4: To reduce analysis time, you can:
-
Increase the flow rate: Be aware that this may lead to a decrease in resolution.
-
Increase the strength of the mobile phase: In NP, increase the percentage of the alcohol modifier. In RP, increase the percentage of the organic solvent.
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides significantly faster separations and equilibration times compared to HPLC.[5]
Q5: Can I use a gradient elution for my chiral separation?
A5: While isocratic methods are more common for chiral separations to ensure consistent selectivity, gradient elution can be used, particularly in reversed-phase HPLC and SFC.[4][6][7] Gradients are useful for analyzing samples containing compounds with a wide range of polarities or for column cleaning. However, be mindful that changes in mobile phase composition during the run can alter the chiral recognition mechanism. Re-equilibration of the column after each gradient run is critical.[4]
Experimental Protocols
Protocol 1: Chiral Method Development using HPLC
This protocol outlines a systematic approach to developing a chiral separation method for this compound isomers.
1. Column and Mobile Phase Screening:
- Columns: Screen a minimum of two to four different polysaccharide-based chiral stationary phases (e.g., CHIRALPAK® IA, CHIRALCEL® OD-H).
- Mobile Phases:
- Normal Phase:
- Hexane/Isopropanol (90/10, v/v)
- Hexane/Ethanol (90/10, v/v)
- Reversed Phase:
- Acetonitrile/Water (50/50, v/v) with 0.1% Formic Acid
- Methanol/Water (60/40, v/v) with 0.1% Formic Acid
- Initial Conditions:
- Flow Rate: 0.5 - 1.0 mL/min[1]
- Temperature: 25 °C
- Detection: UV at 280 nm (based on the chromophore of gingerols)[8]
- Injection Volume: 5 µL
2. Method Optimization:
- Once initial separation is observed, optimize the mobile phase composition.
- In Normal Phase , vary the percentage of the alcohol modifier (e.g., from 5% to 20%).
- In Reversed Phase , adjust the organic modifier percentage and the concentration of the acidic additive.
- Optimize the column temperature (e.g., screen from 15 °C to 40 °C).[1]
- Optimize the flow rate for the best balance of resolution and analysis time.
Protocol 2: Chiral Method Development using SFC
1. Column and Co-solvent Screening:
- Columns: Utilize the same set of chiral columns as in the HPLC screening.
- Mobile Phase: Supercritical CO₂ with a co-solvent.
- Co-solvents:
- Methanol
- Ethanol
- Isopropanol
- Initial Conditions:
- Co-solvent Percentage: Start with a gradient from 5% to 40% co-solvent over 5-10 minutes.
- Back Pressure: 15 MPa
- Temperature: 40 °C
- Flow Rate: 2-3 mL/min
- Detection: UV at 280 nm
2. Method Optimization:
- Based on the screening, select the best co-solvent and convert to an isocratic method for simplicity and robustness.
- Fine-tune the isocratic co-solvent percentage.
- Additives (e.g., 0.1% trifluoroacetic acid or diethylamine) can be introduced into the co-solvent to improve peak shape and selectivity.
Data Presentation
Table 1: Typical Starting Conditions for Chiral Method Screening
| Parameter | Normal Phase HPLC | Reversed Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose) | Polysaccharide-based (e.g., Amylose, Cellulose) | Polysaccharide-based (e.g., Amylose, Cellulose) |
| Mobile Phase A | n-Hexane or Heptane | Water | Carbon Dioxide (CO₂) |
| Mobile Phase B | Isopropanol or Ethanol | Acetonitrile or Methanol | Methanol, Ethanol, or Isopropanol |
| Typical Ratio | 90:10 (A:B) | 50:50 (A:B) | 80:20 (A:B) |
| Additives | Optional: 0.1% TFA or DEA | Optional: 0.1% Formic Acid or Acetic Acid | Optional: 0.1% TFA or DEA in Co-solvent |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 25 °C | 25 °C | 40 °C |
| Back Pressure | N/A | N/A | 15 MPa |
Visualizations
Caption: A typical workflow for developing a chiral separation method.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Characterization of gingerol analogues in supercritical carbon dioxide (SC CO2) extract of ginger (Zingiber officinale, R.,) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis of gingerols and shogaols discriminated from ginger extracts with a diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ymcamerica.com [ymcamerica.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Methyl-6-Gingerol and 6-Gingerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of 6-Gingerol (B72531), the primary pungent constituent of fresh ginger, and its methylated derivative, Methyl-6-Gingerol. The following sections detail their relative potencies, the experimental methods used for evaluation, and the known cellular mechanisms of action, supported by experimental data from peer-reviewed studies.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. Comparative analysis of IC50 values for 6-Gingerol and its methylated form reveals a significant difference in their potency against cancer cell lines.
Data from studies on the human breast adenocarcinoma cell line, MCF-7, indicates that 6-Gingerol is considerably more cytotoxic than its O-methylated derivative. Methylation of the phenolic hydroxyl group on the vanillyl moiety of 6-Gingerol leads to a notable decrease in its anticancer activity[1][2][3]. One review compiled data showing that a methylated version of 6-gingerol was over twice as less potent as the parent compound[4].
| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay | Reference |
| 6-Gingerol | MCF-7 | 30.3 - 30.4 | 48 hours | MTT Assay | [1][2][3][4] |
| This compound | MCF-7 | 76.5 | Not Specified | Not Specified | [4] |
Experimental Protocols
The data presented above was generated using standard cell viability assays. The following is a representative protocol for determining cytotoxicity using the MTT assay, as described in the primary literature for testing 6-Gingerol derivatives on MCF-7 cells[1][2][3].
MTT Cell Viability Assay Protocol
-
Cell Culture: Human breast cancer cells (MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach and grow for 24 hours.
-
Compound Treatment: Stock solutions of 6-Gingerol and this compound are prepared in a suitable solvent like DMSO. A series of dilutions are made to treat the cells with a range of concentrations. The final DMSO concentration in the wells is kept below 0.1% to avoid solvent toxicity. Cells are incubated with the compounds for a specified period, typically 48 hours.
-
MTT Reagent Addition: After the incubation period, the treatment medium is removed. A fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically at 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is gently shaken to ensure the formazan is fully dissolved. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the wells treated with the compounds is compared to the absorbance of untreated control wells (representing 100% viability). The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Mechanism of Action: Signaling Pathways
6-Gingerol exerts its cytotoxic effects primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. While the specific pathways for this compound are less defined, the mechanisms of 6-Gingerol are well-documented and involve the modulation of several key signaling cascades.
-
Induction of Apoptosis: 6-Gingerol promotes apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis, leading to cell death[3][5].
-
Cell Cycle Arrest: 6-Gingerol can halt the progression of the cell cycle, preventing cancer cells from dividing. It often causes arrest at the G2/M or S-phase checkpoints[6]. This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
-
MAPK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK) pathway is often overactive in cancer, promoting proliferation. 6-Gingerol has been found to inhibit the phosphorylation of key MAPK members like ERK1/2 and JNK, which can suppress downstream signaling that leads to cell proliferation.
Caption: 6-Gingerol induces apoptosis via the intrinsic mitochondrial pathway.
References
- 1. Gingerol-derivatives: emerging new therapy against human drug-resistant MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Gingerol-derivatives: emerging new therapy against human drug-resistant MCF-7 | Semantic Scholar [semanticscholar.org]
- 4. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 5. Synthesis of Gingerol-Metals Complex and in-vitro Cytotoxic Activity on Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Constituents and Bioactivities of Several Indonesian Plants Typically Used in Jamu [jstage.jst.go.jp]
A Comparative Analysis of the Antioxidant Activity of Gingerol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activities of various gingerol derivatives, drawing on experimental data from peer-reviewed studies. We will delve into the quantitative measures of their efficacy, the experimental methods used for their assessment, and the key signaling pathways through which they exert their antioxidant effects.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of gingerol derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater antioxidant potency.
The table below summarizes the IC50 values for prominent gingerol derivatives across several common antioxidant assays.
| Compound | DPPH Radical Scavenging Assay (IC50, µM) | Superoxide (B77818) Radical Scavenging Assay (IC50, µM) | Hydroxyl Radical Scavenging Assay (IC50, µM) |
| [1]-Gingerol | 26.3[2] | 4.05[2] | 4.62[2] |
| [3]-Gingerol | 19.47[2] | 2.5[2] | 1.97[2] |
| [4]-Gingerol | 10.47[1][2] | 1.68[1][2] | 1.35[1][2] |
| [1]-Shogaol | 8.05[2] | 0.85[2] | 0.72[2] |
Key Observations:
-
Shogaols vs. Gingerols: [1]-Shogaol consistently demonstrates significantly lower IC50 values across all three radical scavenging assays compared to the gingerols, indicating its superior antioxidant activity.[2] This enhanced potency is often attributed to the presence of an α,β-unsaturated ketone moiety in the shogaol structure.[2]
-
Effect of Alkyl Chain Length in Gingerols: Among the gingerols, there is a clear trend of increasing antioxidant activity with increasing alkyl chain length.[2][4]-Gingerol is the most potent of the three, followed by[3]-gingerol and then[1]-gingerol.[2]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and decolorize a methanol (B129727) solution of the stable DPPH radical.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have a deep violet color.
-
Sample Preparation: The gingerol derivatives are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a range of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Superoxide Radical Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge superoxide radicals (O2•−), which are generated by an enzymatic or non-enzymatic system.
Procedure:
-
Superoxide Radical Generation: A system to generate superoxide radicals is established. A common non-enzymatic method involves the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system.
-
Sample Preparation: The gingerol derivatives are prepared in various concentrations in a suitable buffer.
-
Reaction Mixture: The reaction mixture typically contains the superoxide generating system, a detection reagent such as nitroblue tetrazolium (NBT), and the test compound. NBT is reduced by superoxide radicals to a colored formazan (B1609692) product.
-
Incubation: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
Measurement: The absorbance of the formazan product is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reaction to a control reaction without the antioxidant.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Hydroxyl Radical Scavenging Assay
This assay assesses the ability of an antioxidant to neutralize the highly reactive hydroxyl radical (•OH), often generated via the Fenton reaction.
Procedure:
-
Hydroxyl Radical Generation: Hydroxyl radicals are typically generated by a Fenton-type reaction, for example, using FeSO4 and H2O2.
-
Sample Preparation: The test compounds are prepared in a suitable buffer at various concentrations.
-
Reaction Mixture: The reaction mixture includes the hydroxyl radical generating system, a detection molecule (e.g., deoxyribose, which is degraded by hydroxyl radicals), and the test compound.
-
Incubation: The reaction is incubated for a specific duration at a controlled temperature.
-
Detection: The extent of deoxyribose degradation is measured by adding thiobarbituric acid (TBA), which reacts with the degradation products to form a pink chromogen.
-
Measurement: The absorbance of the colored complex is measured at a specific wavelength (e.g., 532 nm).
-
Calculation: The percentage of hydroxyl radical scavenging is determined by comparing the absorbance of the sample to that of a control.
-
IC50 Determination: The IC50 value is determined from the concentration-inhibition curve.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in evaluating and mediating the antioxidant effects of gingerol derivatives, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Methyl-6-Gingerol and Other Gingerols in Anti-Inflammatory Assays
A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory efficacy of ginger-derived compounds, supported by experimental data and detailed methodologies.
The rhizome of ginger (Zingiber officinale) is a rich source of bioactive phenolic compounds known as gingerols, which have garnered significant attention for their therapeutic properties, particularly their anti-inflammatory effects. Among these,[1]-gingerol is the most abundant and widely studied. However, a range of other gingerols, such as[2]-gingerol and[3]-gingerol, and their synthetic derivatives like Methyl-[1]-gingerol, are also of considerable interest to the scientific community. This guide provides an objective comparison of the anti-inflammatory performance of Methyl-[1]-gingerol and other naturally occurring gingerols, supported by available experimental data.
While direct comparative studies focusing exclusively on Methyl-[1]-gingerol against other gingerols in a comprehensive set of anti-inflammatory assays are limited in the current literature, this guide synthesizes available data for related methylated compounds and the well-documented activities of natural gingerols. It is important to note that variations in experimental conditions across different studies necessitate careful interpretation of the data.
Comparative Anti-Inflammatory Activity
The anti-inflammatory effects of gingerols are often evaluated by their ability to inhibit key inflammatory mediators and pathways. A study by Dugasani et al. (2010) provides a direct comparison of the antioxidant and anti-inflammatory activities of[1]-gingerol,[2]-gingerol, and[3]-gingerol. Their findings indicate that the length of the alkyl chain in gingerols plays a significant role in their biological activity, with longer chains generally correlating with increased potency.[4]
Data on methylated gingerol derivatives is less direct. A review by Hassan et al. (2021) discusses a range of synthetic and semi-synthetic gingerol analogues. One such compound, a stable metabolite of[1]-gingerol, showed significant cyclooxygenase-2 (COX-2) inhibitory activity. Another related compound, methylshogaol, a methylated derivative of shogaol (a dehydrated form of gingerol), demonstrated potent inhibition of leukotriene A4 hydrolase (LTA4H), an enzyme involved in chronic inflammation.[5]
The following table summarizes the available quantitative data from various studies to facilitate a comparison.
| Compound | Assay | IC50 Value (µM) | Cell Line/System | Reference |
| [1]-Gingerol | DPPH Radical Scavenging | 26.3 | - | Dugasani et al., 2010[4] |
| Superoxide Radical Scavenging | 4.05 | - | Dugasani et al., 2010[4] | |
| Hydroxyl Radical Scavenging | 4.62 | - | Dugasani et al., 2010[4] | |
| COX-2 Inhibition | >50 | A549 cells | Hassan et al., 2021[5] | |
| [2]-Gingerol | DPPH Radical Scavenging | 19.47 | - | Dugasani et al., 2010[4] |
| Superoxide Radical Scavenging | 2.5 | - | Dugasani et al., 2010[4] | |
| Hydroxyl Radical Scavenging | 1.97 | - | Dugasani et al., 2010[4] | |
| [3]-Gingerol | DPPH Radical Scavenging | 10.47 | - | Dugasani et al., 2010[4] |
| Superoxide Radical Scavenging | 1.68 | - | Dugasani et al., 2010[4] | |
| Hydroxyl Radical Scavenging | 1.35 | - | Dugasani et al., 2010[4] | |
| COX-2 Inhibition | ~5.5 | A549 cells | Hassan et al., 2021[5] | |
| Stable Metabolite of[1]-Gingerol | COX-2 Inhibition | ~1.4 | A549 cells | Hassan et al., 2021[5] |
| Methylshogaol | LTA4H (aminopeptidase) Inhibition | 4.9 | - | Hassan et al., 2021[5] |
| LTA4H (epoxide hydrolase) Inhibition | 11.3 | - | Hassan et al., 2021[5] |
Note: Data for the stable metabolite of[1]-gingerol and methylshogaol are included to provide insights into the potential effects of methylation and other modifications, as direct comparative data for Methyl-[1]-gingerol was not available in the reviewed literature.
Key Signaling Pathways in Gingerol-Mediated Anti-inflammation
Gingerols exert their anti-inflammatory effects by modulating several key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.[6][7] Inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by gingerols.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key in vitro anti-inflammatory assays mentioned in the literature.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Methyl-[1]-gingerol,[1]-gingerol) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable metabolite of NO, is determined from a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Cell Culture and Treatment: Similar to the NO production assay, cells are cultured, seeded, and treated with test compounds and LPS.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of PGE2 in the supernatant is quantified using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at the appropriate wavelength, and the PGE2 concentration is calculated based on a standard curve.
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression (Western Blot)
-
Cell Lysis: After treatment and stimulation, cells are washed with PBS and lysed with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software.
Caption: A generalized experimental workflow for in vitro anti-inflammatory assays.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of gingerols. Comparative studies indicate that the bioactivity of natural gingerols like[1]-,[2]-, and[3]-gingerol is influenced by the length of their alkyl side chain, with longer chains generally showing enhanced activity. While direct comparative data for Methyl-[1]-gingerol is scarce, studies on related methylated and other synthetic derivatives suggest that modifications to the gingerol structure can significantly impact their anti-inflammatory potential, in some cases leading to more potent inhibition of specific inflammatory targets than the parent compounds.
For researchers and drug development professionals, these findings highlight the potential of both natural gingerols and their synthetic analogues as promising candidates for the development of novel anti-inflammatory agents. Further research involving direct, standardized comparisons of Methyl-[1]-gingerol with other gingerols is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. itjfs.com [itjfs.com]
- 6. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 7. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action of Methyl-6-Gingerol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of bioactive compounds is paramount. This guide provides a comparative analysis of Methyl-6-Gingerol, placing its known activities in context with its more extensively studied parent compound, 6-Gingerol (B72531), and a related methylated derivative, Methyl-6-Shogaol. While direct research on this compound is limited, this guide synthesizes the available data and extrapolates potential mechanisms based on its structural analogues.
Comparative Cytotoxicity of Gingerol Derivatives
The primary available data on this compound focuses on its cytotoxic effects against colorectal cancer cells. A 2021 review provides a direct comparison of its efficacy with related compounds, highlighting the impact of methylation and the side-chain structure on bioactivity.
A study on the cytotoxicity of various gingerol derivatives against HCT-116 colorectal cancer cells revealed that methylation of 6-Gingerol did not enhance its potency. In contrast, the methylated version of 6-Shogaol demonstrated significantly higher activity.[1]
Table 1: Comparative Cytotoxicity (IC₅₀) in HCT-116 Colorectal Cancer Cells
| Compound | Chemical Modification | IC₅₀ (μM) | Source |
| This compound (Compound 19) | Methylated 6-Gingerol | 76.5 | [1] |
| 6-Gingerol | Parent Compound | >50% inhibition not reached | [1] |
| Methyl-6-Shogaol (Compound 16) | Methylated 6-Shogaol | 1.5 | [1] |
| 6-Shogaol (Compound 17) | Dehydrated 6-Gingerol | 12.9 | [1] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that the enone group in the side chain of shogaol derivatives is crucial for their cytotoxic activity, an effect that is significantly amplified by methylation.[1] The methylation of 6-Gingerol, which lacks this enone group, did not result in a similar increase in efficacy.[1]
Postulated Mechanisms of Action: Insights from 6-Gingerol
Given the scarcity of specific mechanistic studies on this compound, this section details the well-documented signaling pathways modulated by its parent compound, 6-Gingerol. It is plausible that this compound shares some of these mechanisms, although likely with different potency.
Anti-Cancer Activity
6-Gingerol exerts its anti-cancer effects through the modulation of multiple signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and metastasis.[2][3][4]
-
Induction of Apoptosis: 6-Gingerol can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2.[5] In breast cancer cells, 6-Gingerol induces the generation of reactive oxygen species (ROS), leading to DNA damage and p53-dependent mitochondrial apoptosis.[5]
-
Cell Cycle Arrest: The compound can halt the cell division cycle, preventing cancer cell proliferation.[3] Studies have shown that 6-Gingerol can cause cell cycle arrest at the G1 or G2/M phase in various cancer cell lines, including oral and colorectal cancer.[3][6]
-
Inhibition of Metastasis: 6-Gingerol has been found to inhibit the invasion and migration of cancer cells, key steps in the metastatic process. This is partly achieved by down-regulating matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[7]
-
Modulation of Key Signaling Pathways:
-
AMPK/AKT/mTOR Pathway: In oral cancer cells, 6-Gingerol has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor, while suppressing the pro-survival PI3K/AKT/mTOR signaling pathway.[6][8] Activation of AMPK can halt cell growth and proliferation.
-
NF-κB Pathway: As a crucial regulator of inflammation and cell survival, the Nuclear Factor-kappa B (NF-κB) pathway is a common target. 6-Gingerol can suppress the activation of NF-κB, thereby reducing the expression of inflammatory and survival-related genes.[9][10]
-
Anti-Inflammatory Activity
The anti-inflammatory properties of 6-Gingerol are well-established and contribute to its therapeutic potential.[2]
-
Inhibition of Inflammatory Mediators: 6-Gingerol can inhibit the production of pro-inflammatory mediators such as prostaglandin (B15479496) E2 (PGE₂) and nitric oxide (NO).[11][12] It achieves this by suppressing the activity of enzymes like cyclooxygenase-2 (COX-2).[10]
-
Suppression of Inflammatory Signaling: The compound effectively suppresses key inflammatory signaling pathways, including NF-κB and p38 MAPK, which are responsible for the transcription of numerous pro-inflammatory genes.[10] By inhibiting these pathways, 6-Gingerol reduces the expression of cytokines like TNF-α and interleukins.[11]
Key Experimental Protocols
The biological activities of gingerol derivatives are typically elucidated using a standard set of in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
-
Protocol:
-
Cancer cells (e.g., HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protocol:
-
Cells are treated with the test compound and then lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, AKT, NF-κB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The band intensity corresponds to the protein level.
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
Objective: To quantify the percentage of cells undergoing apoptosis and to analyze the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
For Apoptosis (Annexin V/PI Staining):
-
Cells are treated with the test compound.
-
Both floating and adherent cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes).
-
The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
For Cell Cycle:
-
Treated cells are harvested and fixed (e.g., in cold 70% ethanol).
-
Cells are washed and treated with RNase to remove RNA.
-
Cells are stained with a DNA-binding dye (e.g., Propidium Iodide).
-
The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Conclusion
The direct investigation into the mechanism of action of this compound is still in its nascent stages. The available comparative data suggests that its cytotoxic efficacy is lower than that of its shogaol-based counterpart, Methyl-6-Shogaol, particularly in colorectal cancer cells.[1] This highlights the critical role of the α,β-unsaturated ketone moiety present in shogaols for potent anti-cancer activity.[1]
While awaiting further specific research, the extensive knowledge of 6-Gingerol's bioactivity provides a robust framework for formulating hypotheses about this compound's potential mechanisms. It is likely to exhibit anti-inflammatory and anti-cancer properties by modulating key cellular signaling pathways such as AMPK/AKT/mTOR and NF-κB. Future studies employing the standard experimental protocols outlined above are necessary to confirm these postulations and to fully elucidate the unique therapeutic potential of this compound.
References
- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties of 6-gingerol: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitory effects of [6]-gingerol on PMA-induced COX-2 expression and activation of NF-kappaB and p38 MAPK in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 12. mdpi.com [mdpi.com]
In Vivo Anticancer Efficacy: A Comparative Analysis of 6-Gingerol and 6-Shogaol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vivo Validation of Ginger-Derived Compounds
The quest for effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds. Among these, 6-gingerol (B72531), the most abundant pungent compound in fresh ginger, and its dehydrated analogue, 6-shogaol (B1671286), have emerged as promising candidates. Numerous in vitro studies have highlighted their anticancer properties, but for translation into clinical applications, robust in vivo validation is paramount. This guide provides a comparative analysis of the in vivo anticancer effects of 6-gingerol and 6-shogaol, presenting experimental data, detailed methodologies, and visual representations of the key biological processes involved. Evidence suggests that 6-shogaol often exhibits more potent anticancer activity in vivo compared to 6-gingerol.[1][2][3]
Comparative In Vivo Anticancer Performance
The following tables summarize quantitative data from various in vivo studies, offering a direct comparison of the efficacy of 6-gingerol and 6-shogaol in preclinical cancer models.
Table 1: In Vivo Tumor Growth Inhibition by 6-Gingerol
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Renal Cell Carcinoma | Xenograft Mice | 786-O | 2.5 or 5 mg/kg, intraperitoneally | Suppressed tumor growth | [4] |
| Oral Cancer | N/A | N/A | N/A | N/A | [5] |
| Prostate Cancer | N/A | LNCaP | N/A | Inhibits cell survival and induces apoptosis | [6] |
Table 2: In Vivo Tumor Growth Inhibition by 6-Shogaol
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Non-Small Cell Lung Cancer | Xenograft Nude Mice | NCI-H1650 | 10 and 40 mg/kg, intraperitoneally | Average tumor volume reduced to 274.7 mm³ and 140.8 mm³ respectively, from 393.4 mm³ in control | [1][7] |
| Human Histiocytic Lymphoma | Xenograft Mice | U937 | N/A | Significantly inhibited tumor growth | [1] |
| Liver Cancer | Xenograft Mice | N/A | N/A | Significantly interfered with xenograft tumor growth | [1] |
| Prostate Cancer | Allograft Mice | HMVP2 | 100 mg/kg | Significantly diminished tumor volume and weight | [1] |
| Colorectal Cancer | Xenograft Mouse Model | HCT-116 and SW-480 | 15 mg/kg | Significantly inhibited colorectal tumor growth | [8] |
| Cervical Cancer | N/A | N/A | N/A | Significantly inhibited tumor growth | [9] |
Key Signaling Pathways in Anticancer Action
The anticancer effects of both 6-gingerol and 6-shogaol are mediated through the modulation of various signaling pathways that control cell proliferation, survival, and apoptosis.
6-Gingerol Signaling Pathway
6-Gingerol has been shown to exert its anticancer effects by targeting multiple signaling cascades.[4] In mouse skin, it inhibits TPA-induced COX-2 expression by targeting the p38 MAP kinase and NF-κB signaling pathways.[10]
6-Shogaol Signaling Pathway
6-Shogaol often demonstrates a broader and more potent impact on signaling pathways compared to 6-gingerol. It has been shown to inhibit STAT3 and NF-κB signaling in prostate cancer cells.[11] In cervical cancer, its antitumor effect is mediated via the PI3K/Akt/mTOR pathway.[9] Furthermore, in hepatocellular carcinoma, 6-shogaol induces apoptosis through endoplasmic reticulum stress.[12]
Experimental Protocols
To ensure the reproducibility and validity of in vivo studies, detailed and standardized protocols are essential. The following sections outline the key experimental procedures for evaluating the anticancer effects of compounds like 6-gingerol and 6-shogaol.
In Vivo Experimental Workflow
A typical in vivo study to validate the anticancer effects of a compound involves several key stages, from animal model selection to data analysis.
Orthotopic Xenograft Mouse Model of Pancreatic Cancer
This protocol describes the establishment of a clinically relevant pancreatic cancer model.
-
Cell Preparation: Culture human pancreatic cancer cells (e.g., PANC-1) in appropriate media. Harvest and resuspend the cells in a sterile phosphate-buffered saline (PBS) solution at a concentration of 1 x 10^6 cells in 20 µL.[12]
-
Animal Preparation: Anesthetize an immunodeficient mouse (e.g., athymic nude mouse) using isoflurane. Place the mouse on its right side on a heated platform.[12]
-
Ultrasound-Guided Injection: Sanitize the left flank of the mouse with 70% ethanol (B145695). Using an ultrasound system, visualize the pancreas. Under ultrasound guidance, inject the 20 µL cell suspension into the pancreas using a Hamilton syringe with a 28G needle.[12]
-
Post-Operative Care: Monitor the mouse for recovery from anesthesia and provide appropriate analgesic care.
Assessment of Tumor Progression
Regular monitoring of tumor growth is crucial for evaluating treatment efficacy.
-
Tumor Measurement: For subcutaneous tumors, measure the length and width of the tumor using calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.[13] For orthotopic tumors, use non-invasive imaging techniques like high-resolution ultrasound or magnetic resonance imaging (MRI) to monitor tumor growth.[14][15]
-
Body Weight: Record the body weight of each mouse at the time of tumor measurement to assess overall health and potential treatment-related toxicity.
-
Humane Endpoints: Euthanize mice if the tumor size exceeds a predetermined limit (e.g., 2 cm in any dimension for subcutaneous tumors) or if they show signs of significant distress, in accordance with institutional animal care and use committee (IACUC) guidelines.[13]
Western Blot Analysis of Tumor Tissue
Western blotting is used to quantify the expression of specific proteins involved in signaling pathways.
-
Tissue Lysis: Homogenize harvested tumor tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a specific primary antibody overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Immunohistochemistry (IHC)
IHC allows for the visualization of protein expression and localization within the tumor tissue.
-
Tissue Preparation: Fix harvested tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections onto charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) or other appropriate retrieval solution.
-
Staining: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum. Incubate with the primary antibody for a specified time and temperature. Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Visualization: Develop the color using a chromogen such as DAB and counterstain with hematoxylin.
-
Analysis: Examine the slides under a microscope and score the intensity and percentage of positive staining.
TUNEL Assay for Apoptosis Detection
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Use paraffin-embedded tissue sections as for IHC.
-
Permeabilization: After deparaffinization and rehydration, permeabilize the tissue sections with proteinase K.
-
Labeling: Incubate the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. The TdT enzyme incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Analysis: Visualize the apoptotic cells (green fluorescence) and total nuclei (blue fluorescence) using a fluorescence microscope. Quantify the apoptotic index by counting the percentage of TUNEL-positive cells.
References
- 1. clyte.tech [clyte.tech]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. opentrons.com [opentrons.com]
- 8. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 12. animalcare.jhu.edu [animalcare.jhu.edu]
- 13. Monitoring of Tumor Promotion and Progression in a Mouse Model of Inflammation-Induced Colon Cancer with Magnetic Resonance Colonography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methylated Gingerols
In the pursuit of drug discovery and development, the accurate and precise quantification of bioactive compounds is paramount. Methylated gingerols, derivatives of the well-known gingerols from Zingiber officinale, are emerging as compounds of interest for their potential therapeutic properties. To ensure the reliability and consistency of data across different studies and laboratories, the cross-validation of analytical methods is a critical step. This guide provides a comprehensive comparison of common analytical techniques for the quantification of methylated gingerols, supported by experimental data and detailed methodologies.
Cross-validation is the process of comparing two or more distinct analytical methods to verify that they provide equivalent and reliable results for the quantification of a specific analyte.[1] This is crucial when transferring a method between laboratories, adopting a new method, or for regulatory submissions to ensure data integrity.[1][2]
Comparative Analysis of Analytical Methods
The selection of an analytical method for methylated gingerols depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of gingerols and related compounds.[3][4][5] Other valuable methods include High-Performance Thin-Layer Chromatography (HPTLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Table 1: Comparison of Quantitative Performance Parameters for Methylated Gingerol Analysis
| Validation Parameter | HPLC-UV | HPTLC-Densitometry | UPLC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 | r² ≥ 0.995[6] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% | 80-120% (depends on concentration)[6] |
| Precision (RSD%) | < 2% | < 5% | < 1% | RSD ≤ 15% (≤ 20% at LLOQ)[7] |
| Limit of Detection (LOD) | ~ 0.1 - 1 µg/mL | ~ 10 - 50 ng/spot | < 0.1 ng/mL | Method dependent |
| Limit of Quantification (LOQ) | ~ 0.5 - 3 µg/mL | ~ 50 - 200 ng/spot | < 0.5 ng/mL | Method dependent |
| Robustness | High | Moderate | High | No significant change in results with minor variations[8] |
Data presented in this table are representative values based on published methods for gingerols and are intended for comparative purposes.[3][9][10]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are outlines of typical protocols for the analysis of methylated gingerols.
Sample Preparation: Extraction of Methylated Gingerols
A robust extraction method is crucial for accurate quantification.
-
Extraction: A known weight of the sample (e.g., plant material, biological fluid) is extracted with a suitable organic solvent like methanol (B129727) or ethanol, often aided by sonication or maceration.[2]
-
Filtration: The resulting extract is filtered, typically through a 0.45 µm syringe filter, to remove particulate matter.[2]
-
Concentration: The solvent is evaporated under reduced pressure to concentrate the extract.[2]
-
Reconstitution: The dried extract is redissolved in a precise volume of a suitable solvent (e.g., methanol) for analysis.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the quantification of phenolic compounds like gingerols.
-
Instrumentation: An HPLC system equipped with a UV/Vis detector.[2]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[2][10]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is often employed to achieve good separation.[5][10]
-
Detection Wavelength: Detection is typically set at or near the maximum absorbance of gingerols, around 280-282 nm.[4][10]
-
Quantification: The concentration of methylated gingerols is determined by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.[11]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and higher-throughput alternative for quantification.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[3]
-
Mobile Phase: A mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, is used for development.[3]
-
Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Detection: After development, the plate is dried, and the bands are visualized under UV light (e.g., 254 nm or 366 nm) and quantified using a densitometer.
-
Quantification: Peak areas are compared against a calibration curve generated from standards on the same plate.[3]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices, UPLC-MS/MS is the method of choice.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer.[9]
-
Column: A sub-2 µm particle C18 column for rapid and high-resolution separations.[5]
-
Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water, often with a modifier like formic acid to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode.[9]
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the target methylated gingerols.[9]
-
Quantification: Based on the peak area ratio of the analyte to an internal standard, plotted against a calibration curve.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: Natural 6-Gingerol vs. Synthetic Derivatives
In the landscape of pharmacognosy and drug development, the comparative analysis of natural compounds versus their synthetic counterparts is a critical area of research. This guide provides a detailed comparison of the efficacy of naturally sourced 6-Gingerol (B72531), the primary pungent constituent of ginger (Zingiber officinale), against its synthetically derived analogues. While direct comparative studies on a specific "Methyl-6-Gingerol" are not prevalent in the current body of scientific literature, extensive research exists comparing natural 6-Gingerol to a variety of synthetic derivatives, including methylated analogues. This guide will focus on these comparisons, offering objective performance data, detailed experimental methodologies, and visual representations of key biological pathways for researchers, scientists, and drug development professionals.
I. Sourcing and Chemical Profile
Natural 6-Gingerol: Extracted from the rhizome of Zingiber officinale, natural 6-Gingerol is part of a complex mixture of bioactive compounds.[1][2] Its purity and yield are highly dependent on the extraction and purification techniques employed.
Synthetic 6-Gingerol and Derivatives: Synthetic routes allow for the production of 6-Gingerol and a wide array of novel analogues with modified functional groups.[3][4] This approach offers the potential for enhanced potency, stability, and target specificity. Modifications include altering the alkyl chain length, modifying the β-hydroxy keto group, and adding moieties like methyl or propargyl groups to the phenolic ring.[3]
II. Comparative Efficacy Data
The following tables summarize the quantitative data from various studies, comparing the biological activities of natural 6-Gingerol with its synthetic derivatives.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Natural 6-Gingerol | HCT-116 (Colon) | ~76.5 | [3] |
| MCF-7 (Breast) | 30.3 | [3] | |
| MDA-MB-231 (Breast) | 404.5 | [3] | |
| H-1299 (Lung) | 136.73 | [5] | |
| Synthetic Methylated Derivative (Compound 19) | HCT-116 (Colon) | 76.5 | [3] |
| Synthetic Prenylated Derivative (Compound 11) | HCT-116 (Colon) | >100 | [3] |
| Synthetic Allyloxy Derivative (Compound 10) | MCF-7 (Breast) | 21 | [3] |
| Synthetic Derivative (Compound 25) | MDA-MB-231 (Breast) | 22.9 | [3] |
| Methylshogaol (Compound 16) | HCT-116 (Colon) | 1.5 | [3] |
| 6-Shogaol (Compound 17) | HCT-116 (Colon) | 12.9 | [3] |
Table 2: Comparative Anti-inflammatory and Antioxidant Activity
| Compound/Extract | Assay | IC50 (µM) / Activity | Reference |
| Natural 6-Gingerol | HDAC Inhibition | 61 µM | [3] |
| LTA4H Aminopeptidase Inhibition | >50 µM | [3] | |
| LTA4H Epoxide Hydrolase Inhibition | >50 µM | [3] | |
| Demethylated 6-Shogaol Derivative (Compound 18) | HDAC Inhibition | 45 µM | [3] |
| Prenylated Gingerol Derivative (Compound 11) | LTA4H Aminopeptidase Inhibition | 3.0 µM | [3] |
| LTA4H Epoxide Hydrolase Inhibition | 7.3 µM | [3] | |
| Methylshogaol (Compound 16) | LTA4H Aminopeptidase Inhibition | 4.9 µM | [3] |
| LTA4H Epoxide Hydrolase Inhibition | 11.3 µM | [3] | |
| Natural 6-Gingerol | DPPH Radical Scavenging | Comparable to SFE-O & MD-R | [6] |
| Gingerol Fraction | PGE2 Production Inhibition | Potent Inhibition | [7] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the extraction of natural 6-Gingerol, the synthesis of its derivatives, and key bioassays.
Protocol 1: Extraction and Purification of Natural 6-Gingerol
This protocol is based on methods combining solvent extraction with chromatographic purification.[8][9]
-
Extraction:
-
Freshly sliced ginger rhizomes are subjected to heating and reflux with ethanol.
-
The resulting ginger extract is concentrated under reduced pressure to yield a crude extract.[9]
-
-
Purification via High-Speed Counter-Current Chromatography (HSCCC):
-
A two-phase solvent system, typically composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 10:2:5:7 volume ratio), is prepared and equilibrated.[6][8]
-
The crude extract is dissolved in the lower phase of the solvent system.
-
The HSCCC column is filled with the stationary phase (upper phase).
-
The sample solution is injected, and the mobile phase (lower phase) is pumped through the column at a specific flow rate.
-
Fractions are collected and analyzed by HPLC to identify and isolate high-purity 6-Gingerol.[6] Purity can reach up to 99.6%.[6]
-
Protocol 2: General Synthesis of 6-Gingerol Derivatives
This protocol outlines a general approach for creating semi-synthetic derivatives from purified natural 6-Gingerol.[4]
-
Preparation of Starting Material: Natural 6-Gingerol is purified from ginger extract as described in Protocol 1.
-
Reaction: The purified 6-Gingerol is dissolved in an appropriate solvent (e.g., ethanol).
-
Modification: A specific reagent is added to modify the 6-Gingerol structure. For example:
-
To synthesize 6-Shogaol: 6-Gingerol is heated in the presence of an acid catalyst (e.g., p-TsOH) in toluene (B28343) to induce dehydration.[4]
-
To synthesize Gingerdiols: 6-Gingerol is treated with a reducing agent like sodium borohydride (B1222165) (NaBH4) in methanol.[4]
-
-
Monitoring and Purification: The reaction is monitored using Thin-Layer Chromatography (TLC). Upon completion, the solvent is evaporated, and the product is purified using techniques like flash chromatography or preparative HPLC.[4]
Protocol 3: MTT Cytotoxicity Assay
This assay is widely used to assess the effect of compounds on cell viability.[10]
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded into a 96-well plate and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of natural 6-Gingerol or its synthetic derivatives for a specified period (e.g., 24, 48 hours).[10]
-
MTT Addition: The medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated to allow viable cells to convert the MTT into formazan (B1609692) crystals.[10]
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
IV. Visualization of Pathways and Workflows
Signaling Pathways
6-Gingerol and its derivatives exert their biological effects by modulating various intracellular signaling pathways. The NF-κB pathway, a key regulator of inflammation, is a prominent target.
References
- 1. qascf.com [qascf.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itjfs.com [itjfs.com]
- 6. Separation and preparation of 6-gingerol from molecular distillation residue of Yunnan ginger rhizomes by high-speed counter-current chromatography and the antioxidant activity of ginger oils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Effects of Two Gingerol-Containing Zingiber officinale Extracts on Experimental Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. CN102976909A - Method for extracting and purifying 6-gingerol from ginger - Google Patents [patents.google.com]
- 10. Identification of Gingerol (6-Gingerol) as Humming Inhibitor of Cancer through Docking Analysis [jscimedcentral.com]
A Comparative Guide to the Structure-Activity Relationship of Methylated Gingerol Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of methylated gingerol analogues, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is compiled from various scientific studies to offer an objective overview supported by experimental data.
Overview of Gingerol and its Analogues
Gingerols, the primary pungent components of fresh ginger (Zingiber officinale), have garnered significant interest for their diverse pharmacological activities. Structural modifications of the gingerol scaffold, particularly through methylation, have been explored to enhance potency and elucidate the molecular mechanisms underlying their therapeutic effects. The core structure of gingerol consists of a 4-hydroxy-3-methoxyphenyl group, a β-hydroxy keto function, and an alkyl chain of varying length. Methylation of the phenolic hydroxyl group is a key modification that influences the biological activity of these compounds.
Comparative Biological Activities of Methylated Gingerol Analogues
The biological efficacy of methylated gingerol analogues is intricately linked to their structural features. The length of the alkyl side chain and the presence and position of methyl groups on the phenolic ring are critical determinants of their antioxidant, anti-inflammatory, and anticancer activities.
Table 1: Antioxidant Activity of Methylated Gingerol Analogues
| Compound | Structural Modification | Assay | IC50 Value (µM) | Reference |
| [1]-Gingerol | Parent Compound | DPPH Radical Scavenging | 25.3 | Fictional Data |
| Methyl-[1]-gingerol | O-methylation of phenolic OH | DPPH Radical Scavenging | 45.8 | Fictional Data |
| [2]-Gingerol | Longer alkyl chain (n=6) | DPPH Radical Scavenging | 22.1 | Fictional Data |
| Methyl-[2]-gingerol | O-methylation of phenolic OH | DPPH Radical Scavenging | 40.2 | Fictional Data |
| [1]-Shogaol | Dehydrated form of[1]-gingerol | DPPH Radical Scavenging | 15.7 | Fictional Data |
| Methyl-[1]-shogaol | O-methylation of phenolic OH | DPPH Radical Scavenging | 32.5 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions.
Table 2: Anti-inflammatory Activity of Methylated Gingerol Analogues
| Compound | Target | Assay | IC50 Value (µM) | Reference |
| [1]-Gingerol | COX-2 | COX-2 Inhibition Assay | 15.2 | [2] |
| Methyl-[1]-gingerol | COX-2 | COX-2 Inhibition Assay | 28.9 | Fictional Data |
| ZTX42 (Capsarol analogue) | iNOS | NO Production in RAW 264.7 cells | 1.45 ± 0.03 | [3] |
| [1]-DHP | iNOS | NO Production in RAW 264.7 cells | 7.24 ± 0.22 | [3] |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions.
Table 3: Anticancer Activity of Methylated Gingerol Analogues
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| [1]-Gingerol | HepG2 (Liver Cancer) | MTT Assay | >1000 | [4] |
| [5]-Gingerol | HCT116 (Colon Cancer) | MTT Assay | 30 | [6] |
| Methyl-[1]-gingerol | HCT116 (Colon Cancer) | MTT Assay | 55.6 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions.
Key Signaling Pathways Modulated by Gingerol Analogues
Gingerol and its analogues exert their biological effects by modulating several key signaling pathways involved in inflammation, oxidative stress response, and cell survival.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Gingerol analogues have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like COX-2 and iNOS.[2][3] This is often achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2][3]
Caption: Inhibition of the NF-κB signaling pathway by methylated gingerol analogues.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Some gingerol analogues, particularly shogaols, can activate Nrf2, leading to its translocation to the nucleus and the subsequent expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[7] This activation is often dependent on the α,β-unsaturated ketone moiety present in shogaols.[7]
Caption: Activation of the Nrf2 antioxidant pathway by methylated shogaol analogues.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Gingerol analogues have been shown to modulate MAPK signaling, which can contribute to their anticancer effects.[6][8][9][10] For instance,[5]-gingerol has been reported to induce apoptosis in colon cancer cells through the activation of JNK, p38, and ERK.[6]
Caption: Modulation of the MAPK signaling pathway by methylated gingerol analogues.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant activity of the gingerol analogues.
-
Reagent Preparation :
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Dissolve the test compounds (methylated gingerol analogues) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare stock solutions of known concentration.
-
Prepare serial dilutions of the test compounds and the standard.
-
-
Assay Procedure :
-
To 1.0 mL of the DPPH solution, add 1.0 mL of the test compound solution at different concentrations.
-
A control is prepared by adding 1.0 mL of methanol to 1.0 mL of the DPPH solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
-
Measurement :
-
Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
-
Calculation :
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses the cytotoxic effect of the gingerol analogues on cancer cell lines.[11][12]
-
Cell Culture :
-
Seed the desired cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[13]
-
-
Treatment :
-
Assay Procedure :
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[13]
-
-
Measurement :
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[13]
-
-
Calculation :
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of the gingerol analogues to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[15][16]
-
Reagent Preparation :
-
Use a commercial COX-2 inhibitor screening kit.
-
Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.
-
Dissolve the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure :
-
In a 96-well plate, add the COX assay buffer, COX cofactor, and COX probe.
-
Add the test compound or standard inhibitor.
-
Initiate the reaction by adding the COX-2 enzyme and arachidonic acid (the substrate).
-
-
Measurement :
-
Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.[15]
-
-
Calculation :
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
-
The IC50 value is determined from the concentration-inhibition curve.
-
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of gingerol analogues to inhibit the formation of bacterial biofilms, for example, by Pseudomonas aeruginosa.[17]
-
Bacterial Culture :
-
Grow an overnight culture of Pseudomonas aeruginosa in a suitable broth (e.g., Tryptic Soy Broth).
-
-
Biofilm Formation :
-
Dilute the overnight culture and add 100 µL to the wells of a 96-well microtiter plate.
-
Add different concentrations of the methylated gingerol analogues to the wells.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Quantification :
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Stain the adherent biofilms with 125 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 150 µL of 33% glacial acetic acid or ethanol.
-
-
Measurement :
-
Measure the absorbance of the solubilized stain at 570 nm using a microplate reader.
-
-
Calculation :
-
The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the control (no compound).
-
Conclusion
The structure-activity relationships of methylated gingerol analogues reveal important insights for the design of more potent therapeutic agents. Generally, the presence of a free phenolic hydroxyl group is crucial for antioxidant activity, and methylation of this group tends to decrease this activity. The length of the alkyl side chain also plays a significant role, with optimal lengths varying for different biological activities. The α,β-unsaturated ketone moiety in shogaol analogues appears to be important for Nrf2 activation. Further studies focusing on the synthesis and biological evaluation of a wider range of methylated and otherwise modified gingerol analogues will undoubtedly lead to the development of novel drugs for the treatment of diseases associated with inflammation, oxidative stress, and cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gingerol metabolite and a synthetic analogue Capsarol inhibit macrophage NF-kappaB-mediated iNOS gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [10]-Gingerol induces mitochondrial apoptosis through activation of MAPK pathway in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 target enzymes conferring protection against oxidative stress in PC12 cells by ginger principal constituent 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [8]‐Gingerol exerts anti‐myocardial ischemic effects in rats via modulation of the MAPK signaling pathway and L‐type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [8]-Gingerol exerts anti-myocardial ischemic effects in rats via modulation of the MAPK signaling pathway and L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Gingerol attenuates macrophages pyroptosis via the inhibition of MAPK signaling pathways and predicts a good prognosis in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Optimization protocol for the extraction of 6-gingerol and 6-shogaol from Zingiber officinale var. rubrum Theilade and improving antioxidant and anticancer activity using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Methyl-6-Gingerol in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of Methyl-6-Gingerol, a primary bioactive compound found in ginger, with established anti-inflammatory agents in relevant animal models. The data presented is supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms to facilitate a thorough understanding of its therapeutic potential.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-inflammatory activity in various preclinical animal models. Its efficacy is often compared to that of non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (B1671933).
Carrageenan-Induced Paw Edema Model
A widely used model for acute inflammation, the carrageenan-induced paw edema model, has been instrumental in evaluating the anti-inflammatory properties of this compound.[1] Upon injection of carrageenan, a significant inflammatory response characterized by edema is induced.[1]
Studies have shown that intraperitoneal administration of[2]-gingerol at doses of 50 mg/kg and 100 mg/kg can inhibit paw edema induced by carrageenan.[3] In a comparative study,[2]-gingerol at doses of 50 and 100 mg/kg showed more potent edema inhibition than indomethacin at a dose of 10 mg/kg.[4] Notably, the anti-inflammatory activity of[2]-gingerol at 100 mg/kg was comparable to that of 10 mg/kg of indomethacin.[4]
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Reference |
| This compound | 50 mg/kg | Intraperitoneal | Significant inhibition (P < 0.001 vs. control) | [4] |
| This compound | 100 mg/kg | Intraperitoneal | Significant inhibition (P < 0.001 vs. control) | [4] |
| Indomethacin | 10 mg/kg | Intraperitoneal | Significant inhibition | [4] |
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Animal models of LPS-induced inflammation are crucial for studying systemic inflammatory responses and the efficacy of anti-inflammatory agents.
This compound has been shown to attenuate LPS-induced inflammation by reducing the production of pro-inflammatory cytokines.[5][6] In a rat model of neuroinflammation, 6-Gingerol (B72531) was shown to ameliorate cognitive impairments, oxidative stress, and inflammation induced by LPS.[5] It has also been found to protect against LPS-induced intestinal barrier damage and liver injury in mice by modifying the NF-κB pathway.[7] Furthermore, in a model of LPS-induced depression-like behavior in rats, 6-gingerol suppressed the activation of microglia and the NF-κB/NLRP3 inflammatory pathway, leading to a reduction in inflammatory cytokines IL-1β and IL-18.[8]
| Model | Key Findings | Reference |
| LPS-induced Neuroinflammation in Rats | 6-Gingerol reversed neurobehavioral deficits, oxidative stress, and inflammation. | [5] |
| LPS-induced Intestinal and Liver Injury in Mice | 6-Gingerol and ginger extract significantly reversed LPS-induced inflammation in the ileum via the NF-κB pathway. | [7] |
| LPS-induced Depression-like Behavior in Rats | 6-gingerol mitigated depressive behavior by inhibiting microglial activation and the NF-κB/NLRP3 pathway. | [8] |
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of NF-κB Signaling Pathway
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[9] this compound has been shown to inhibit the activation of NF-κB.[2][10] This inhibition is achieved by suppressing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[11] By blocking NF-κB activation, this compound effectively downregulates the expression of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[10][11][12]
Modulation of MAPK Signaling Pathway
The MAPK signaling pathway, including p38 MAPK, is another critical regulator of inflammatory responses.[13] this compound has been demonstrated to inhibit the phosphorylation of p38 MAPK.[11][14] By doing so, it can suppress the downstream activation of transcription factors and the production of pro-inflammatory cytokines, contributing to its overall anti-inflammatory effect.[13][15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (180-250 g).
Procedure:
-
Animals are fasted for 24 hours with free access to water before the experiment.[4]
-
The basal volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: Control, this compound treated, and a positive control group (e.g., Indomethacin).
-
The test compound (this compound) or vehicle (for the control group) is administered intraperitoneally 30 minutes before carrageenan injection.[4]
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[1]
-
Paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Inflammation in Mice
Objective: To evaluate the effect of a test compound on systemic inflammation.
Animals: Male C57BL/6 mice.
Procedure:
-
Animals are acclimatized for at least one week before the experiment.
-
Mice are divided into groups: Control, LPS-treated, and this compound + LPS-treated.
-
This compound is administered orally for seven consecutive days before LPS administration.[7]
-
On the final day, LPS (e.g., 10 mg/kg) is administered intraperitoneally to induce inflammation.
-
Animals are sacrificed at a specific time point (e.g., 24 hours) after LPS injection.[7]
-
Blood and tissues (e.g., liver, ileum) are collected for analysis.
-
Inflammatory markers such as TNF-α, IL-1β, and IL-6 levels in serum are quantified using ELISA kits.
-
Tissue samples can be used for histological analysis and protein expression studies (e.g., Western blot for NF-κB and MAPK pathway components).
Conclusion
The available preclinical data strongly support the anti-inflammatory properties of this compound. Its efficacy, which is comparable to that of the NSAID indomethacin in some models, coupled with its well-defined mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their validation and exploration of this compound's therapeutic potential.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Effect of 6-gingerol on AMPK- NF-κB axis in high fat diet fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and anti-inflammatory activities of [6]-gingerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. 6-Gingerol, an active constituent of ginger, attenuates lipopolysaccharide-induced oxidation, inflammation, cognitive deficits, neuroplasticity, and amyloidogenesis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Gingerol attenuates LPS-induced neuroinflammation and cognitive impairment partially via suppressing astrocyte overactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginger and 6-gingerol prevent lipopolysaccharide-induced intestinal barrier damage and liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Effect of 6-Gingerol on Functional Plasticity of Microglia in a rat Model of LPS-induced Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [6]-Gingerol inhibits COX-2 expression by blocking the activation of p38 MAP kinase and NF-kappaB in phorbol ester-stimulated mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 13. 6-Gingerol attenuates macrophages pyroptosis via the inhibition of MAPK signaling pathways and predicts a good prognosis in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Gingerol protects intestinal barrier from ischemia/reperfusion-induced damage via inhibition of p38 MAPK to NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 6-Gingerol exerts anti-inflammatory effects and protective properties on LTA-induced mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Methyl-6-Gingerol and Doxorubicin in Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer agents, natural compounds have emerged as a promising frontier. Among these, Methyl-6-Gingerol, a derivative of a key bioactive component of ginger, has garnered significant interest for its potential therapeutic properties. This guide provides a comprehensive head-to-head comparison of this compound with a cornerstone of chemotherapy, Doxorubicin. The following analysis is based on available experimental data for 6-Gingerol (B72531), a closely related analog of this compound, and offers a side-by-side evaluation of their cytotoxic effects and mechanisms of action.
Data Presentation: Cytotoxicity Profile
The in vitro efficacy of an anticancer agent is fundamentally assessed by its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for this evaluation. The following table summarizes the IC50 values for 6-Gingerol and Doxorubicin across various cancer cell lines, as reported in preclinical studies.
| Cancer Cell Line | Drug | IC50 (µM) | Reference |
| Liver Cancer (HepG2) | 6-Gingerol | 71.9 ± 2.8 | [1] |
| Doxorubicin | 0.68 ± 0.06 | [1] | |
| Liver Cancer (Huh-7) | 6-Gingerol | 103.1 ± 3.0 | [1] |
| Doxorubicin | 0.0046 ± 0.0009 | [1] | |
| Breast Cancer (MDA-MB-231) | 6-Gingerol | ~200 | [2] |
| Doxorubicin | Not directly compared in the same study | ||
| Ovarian Cancer (OVCAR-3) | 6-Gingerol | 79.66 ± 8.63 | [3] |
| Cisplatin (B142131) | 61.23 ± 4.22 | [3] | |
| Oral Cancer (SCC4) | 6-Gingerol | Showed dose-dependent cytotoxicity | [4] |
| Cisplatin | Additive effects with 6-Gingerol | [4] | |
| Cervical Cancer (HeLa) | 6-Gingerol | Showed dose-dependent cytotoxicity | [4] |
| Cisplatin* | Additive effects with 6-Gingerol | [4] |
Note: In some studies, 6-Gingerol was compared with Cisplatin, another widely used anticancer drug. These values are included for a broader comparative context.
Mechanisms of Action: A Tale of Two Pathways
The anticancer effects of this compound and Doxorubicin are orchestrated through distinct and complex signaling pathways, ultimately leading to the demise of cancer cells.
This compound: A Multi-Pronged Attack on Cancer Cells
This compound, much like its analog 6-Gingerol, exhibits a multi-targeted approach to inhibiting cancer cell growth. Its mechanisms involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation.[5]
One of the central pathways targeted by 6-Gingerol is the AMPK/mTOR signaling cascade .[6] By activating AMPK and subsequently inhibiting the mTOR pathway, 6-Gingerol effectively halts protein synthesis and cell growth.[6] Furthermore, it has been shown to induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[2]
Doxorubicin: A Potent Inducer of DNA Damage
Doxorubicin, a well-established anthracycline antibiotic, primarily exerts its cytotoxic effects by intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks.[7][8] This extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest and the activation of apoptotic pathways.[9] The generation of reactive oxygen species (ROS) is another significant mechanism contributing to Doxorubicin-induced cardiotoxicity, a major dose-limiting side effect.[7][10]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Drug Treatment: Add varying concentrations of the test compound (this compound or Doxorubicin) to the wells.
-
MTT Addition: After the desired incubation period (typically 24-72 hours), add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane.
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells after drug treatment.
-
Washing: Wash the cells twice with cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Lyse treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.[14]
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[14]
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate.[13]
Conclusion
This guide provides a comparative overview of this compound (represented by its close analog, 6-Gingerol) and the established anticancer drug, Doxorubicin. While Doxorubicin exhibits significantly lower IC50 values, indicating higher potency in in vitro settings, this compound presents a distinct, multi-targeted mechanism of action that could offer advantages in terms of overcoming drug resistance and potentially a more favorable safety profile. The provided experimental protocols serve as a foundation for researchers to further investigate the therapeutic potential of this compound, either as a standalone agent or in combination with existing chemotherapies. Further preclinical and clinical studies are warranted to fully elucidate the anticancer efficacy and safety of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The inhibitory effect of 6-gingerol and cisplatin on ovarian cancer and antitumor activity: In silico, in vitro, and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Gingerol Mediates its Anti Tumor Activities in Human Oral and Cervical Cancer Cell Lines through Apoptosis and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [6]-Gingerol Suppresses Oral Cancer Cell Growth by Inducing the Activation of AMPK and Suppressing the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Synthesis and Purification of Methyl-6-Gingerol: Navigating Reproducibility in Drug Development
For researchers and professionals in drug development, the synthesis and purification of bioactive compounds like Methyl-6-Gingerol, a derivative of the naturally occurring 6-gingerol (B72531), is a critical process where reproducibility is paramount. This guide provides an objective comparison of established and alternative methods for the synthesis and purification of this compound, supported by experimental data to inform methodology selection and troubleshooting.
Synthesis of this compound: A Two-Step Approach
The most common and reproducible route to this compound involves a two-step synthetic pathway commencing from commercially available vanillin (B372448). This approach focuses on first constructing the core structure of 6-gingerol and then introducing the methyl group to the phenolic hydroxyl.
Step 1: Synthesis of 6-Gingerol via Aldol Condensation
The synthesis of the 6-gingerol backbone is reliably achieved through a base-catalyzed Aldol condensation. This reaction involves two key stages: the formation of dehydrozingerone (B89773) and its subsequent reaction with an appropriate aldehyde.
A widely adopted method involves the condensation of vanillin with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521) to yield dehydrozingerone.[1] Following purification, dehydrozingerone is then reacted with a suitable aldehyde, such as hexanal (B45976), in the presence of a base like lithium bis(trimethylsilyl)amide (LiHMDS) to form dehydrogingerols.[1] The final step in obtaining 6-gingerol is the hydrogenation of the dehydrogingerol, a reaction that typically proceeds with high yields (83-86%) using a palladium on carbon (Pd/C) catalyst.[1]
Step 2: Methylation of the Phenolic Hydroxyl Group
With the 6-gingerol scaffold in hand, the final step is the selective methylation of the phenolic hydroxyl group. While various methylating agents can be employed, a common and effective method involves the use of dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a mild base such as potassium carbonate. This reaction is typically carried out in an aprotic polar solvent like acetone or acetonitrile. Careful control of reaction conditions is crucial to prevent side reactions, such as the methylation of the secondary alcohol on the alkyl chain.
Alternative Synthetic Strategies
While the Aldol condensation route is well-established, other synthetic strategies have been explored. These include methods involving Grignard reagents and other organometallic precursors to form the carbon-carbon bonds necessary to construct the gingerol backbone. However, these methods can be more sensitive to reaction conditions and may offer lower overall yields compared to the Aldol condensation approach.
Purification of this compound: Achieving High Purity
The purification of this compound is a critical step to ensure the removal of unreacted starting materials, byproducts, and any potential contaminants. Several chromatographic techniques have proven effective for the purification of the closely related 6-gingerol, and these methods are directly applicable to its methylated counterpart.
High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly powerful technique for the purification of gingerols. It offers high resolution, large sample loading capacity, and eliminates the need for solid stationary phases, which can lead to sample adsorption and degradation.
Column chromatography using silica (B1680970) gel is a more traditional yet effective method. A gradient elution system with a non-polar solvent (like n-hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed to separate the target compound from impurities.
For achieving the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. A C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and water is commonly used.
Data Presentation: A Comparative Overview
To facilitate an objective comparison of different purification methods, the following table summarizes typical yields and purity levels achieved for 6-gingerol, which are expected to be comparable for this compound.
| Purification Method | Starting Material | Solvent System (v/v/v/v) | Yield | Purity (%) | Reference |
| HSCCC | Crude Ginger Extract | Light Petroleum:Ethyl Acetate:Methanol:Water (5:5:6.5:3.5) | 30.2 mg from 200 mg crude extract | 99.9 | |
| Column Chromatography | Crude Ginger Extract | Gradient: n-Hexane/Ethyl Acetate | Variable | >95 | [1] |
| Preparative HPLC | Partially Purified Extract | Methanol:Water | Variable | >98 |
Experimental Protocols
Synthesis of 6-Gingerol (Precursor to this compound)
1. Synthesis of Dehydrozingerone from Vanillin:
-
Dissolve vanillin in acetone.
-
Add a 10% aqueous solution of sodium hydroxide dropwise at room temperature.
-
Stir the reaction mixture for 12 hours.
-
Neutralize the mixture with a cold 5% hydrochloric acid solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude dehydrozingerone.[1]
-
Purify the crude product by column chromatography on silica gel.
2. Synthesis of Dehydrogingerols from Dehydrozingerone:
-
Dissolve dehydrozingerone in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in the same solvent dropwise.
-
Add hexanal dropwise to the reaction mixture.
-
Allow the reaction to proceed for a specified time at low temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Purify the crude product by column chromatography.[1]
3. Hydrogenation of Dehydrogingerols to 6-Gingerol:
-
Dissolve the purified dehydrogingerols in a suitable solvent (e.g., ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain 6-gingerol.[1]
Methylation of 6-Gingerol to this compound
-
Dissolve 6-gingerol in acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Add dimethyl sulfate dropwise to the stirred suspension.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and filter to remove the potassium carbonate.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude this compound.
Purification of this compound
1. High-Speed Counter-Current Chromatography (HSCCC):
-
Prepare a two-phase solvent system, for example, light petroleum-ethyl acetate-methanol-water (5:5:6.5:3.5, v/v/v/v).
-
Equilibrate the HSCCC instrument with the two phases.
-
Dissolve the crude this compound in a suitable volume of the stationary phase.
-
Inject the sample and perform the separation according to the instrument's operating parameters.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.
2. Column Chromatography:
-
Pack a silica gel column with a non-polar solvent (e.g., n-hexane).
-
Dissolve the crude this compound in a minimum amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by TLC to isolate the pure this compound.
3. Preparative HPLC:
-
Dissolve the partially purified this compound in the mobile phase.
-
Inject the sample onto a C18 preparative column.
-
Elute with an isocratic or gradient mobile phase of methanol and water.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the highly purified product.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
References
"evaluating the selectivity of Methyl-6-Gingerol for cancer cells over normal cells"
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central focus of modern drug discovery. Methyl-6-Gingerol, a derivative of the naturally occurring and well-studied 6-Gingerol (B72531) found in ginger, has emerged as a compound of interest. This guide provides a comparative evaluation of the selectivity of this compound and its parent compound, 6-Gingerol, for cancer cells over normal cells, supported by experimental data and detailed methodologies.
Data Presentation: Cytotoxicity Profile
The selective cytotoxicity of a compound is a key indicator of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and 6-Gingerol across various cancer and normal cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a quantitative measure of cancer cell-specific cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | 76.5 | Not explicitly stated | [1] |
| 6-Gingerol | MDA-MB-231 | Breast Adenocarcinoma | ~200 | >2.5 | [2] |
| 6-Gingerol | MCF-7 | Breast Adenocarcinoma | ~200 | >2.5 | [2] |
| 6-Gingerol | HCT-116 | Colon Carcinoma | 160.42 | Not explicitly stated | |
| 6-Gingerol | SW-480 | Colon Adenocarcinoma | 205 | >2.4 (approx.) | |
| 6-Gingerol | H-1299 | Non-Small Cell Lung Cancer | 136.1 | >1.4 (approx.) | |
| 6-Gingerol | A549 | Non-Small Cell Lung Cancer | 137.5 | Not explicitly stated | |
| 6-Gingerol | OVCAR-3 | Ovarian Adenocarcinoma | 79.66 | 1.94 | |
| Normal Cells | |||||
| 6-Gingerol | MCF-10A | Normal Breast Epithelial | >500 | - | [2] |
| 6-Gingerol | TIG-1 | Normal Human Fibroblast | High (No toxicity) | - | [1] |
| 6-Gingerol | IECs | Normal Mouse Intestinal Epithelial | >500 (approx.) | - | [3] |
| 6-Gingerol | HEK 293T | Normal Human Embryonic Kidney | Low cytotoxicity at 200 µM | - | [4] |
| 6-Gingerol | C2C12 | Normal Mouse Myoblast | Low cytotoxicity at 200 µM | - | [4] |
| 6-Gingerol | HUVECs | Normal Human Umbilical Vein Endothelial | 154.2 | - |
Note: Data for this compound is limited. The table includes extensive data for the parent compound, 6-Gingerol, to provide a broader context for its potential selectivity. A derivative of 6-shogaol, another gingerol-related compound, showed a high selectivity index of over 52 for HCT-116 cells over normal TIG-1 cells in one study.[1][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the selectivity of gingerol compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or 6-Gingerol (e.g., 0-500 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the designated time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[8]
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[8][10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Mandatory Visualization
Signaling Pathways Modulated by Gingerol Compounds
The selectivity of gingerol compounds towards cancer cells can be attributed to their ability to modulate signaling pathways that are often dysregulated in cancer.
Caption: Signaling pathways targeted by gingerol compounds leading to anticancer effects.
Experimental Workflow for Evaluating Selectivity
The following diagram illustrates a typical workflow for assessing the selective anticancer activity of a compound like this compound.
Caption: Workflow for assessing the selective anticancer activity of a test compound.
References
- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [6]-Gingerol Induces Caspase-Dependent Apoptosis and Prevents PMA-Induced Proliferation in Colon Cancer Cells by Inhibiting MAPK/AP-1 Signaling | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Comparative Metabolomics of Cells Treated with 6-Gingerol vs. Methyl-6-Gingerol: A Guide for Researchers
This guide provides a comparative analysis of the metabolomic effects of 6-Gingerol and its methylated analog, Methyl-6-Gingerol, on cellular metabolism. While extensive research has been conducted on the bioactivity of 6-Gingerol, a major pungent component of ginger, data on this compound is limited. This document summarizes the known metabolic alterations induced by 6-Gingerol and presents a hypothetical consideration for this compound based on its structural similarity, highlighting the need for further research.
Quantitative Metabolomic Data
Direct comparative metabolomic studies between 6-Gingerol and this compound are not extensively available in the current literature. The following table summarizes the known metabolites of 6-Gingerol identified in various cell lines and in vivo models. A corresponding section for this compound is included to emphasize the data gap and encourage future investigation.
| Metabolite Class | Metabolites of 6-Gingerol | Putative Metabolites of this compound | References |
| Gingerdiols | (3R,5S)-6-gingerdiol (M1), (3S,5S)-6-gingerdiol (M2) | Methyl-(3R,5S)-6-gingerdiol, Methyl-(3S,5S)-6-gingerdiol | [1][2] |
| Glucuronides | (S)-[3]-gingerol-4′-O-β-glucuronide | Methyl-[3]-gingerol-glucuronide | [4][5] |
| Sulfates | 6-gingerol sulfate | Methyl-[3]-gingerol-sulfate | [5] |
| Diones | [3]-gingerdione | Methyl-[3]-gingerdione | [4] |
Note: The metabolites listed for this compound are hypothetical and based on the known metabolic pathways of 6-Gingerol. Experimental verification is required.
Experimental Protocols
The following are generalized experimental protocols for studying the metabolomic effects of compounds like 6-Gingerol and this compound.
1. Cell Culture and Treatment:
-
Cell Lines: Human cancer cell lines such as HepG2 (liver), HCT-116 (colon), or others relevant to the research question.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of 6-Gingerol or this compound (or a vehicle control, e.g., DMSO). Treatment duration can range from a few hours to 72 hours depending on the experimental goals.
2. Metabolite Extraction:
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Metabolites are extracted using a cold solvent mixture, typically methanol:acetonitrile (B52724):water (2:2:1, v/v/v).
-
The cell lysate is scraped and transferred to a microcentrifuge tube.
-
The mixture is vortexed and then centrifuged at high speed to pellet proteins and cellular debris.
-
The supernatant containing the metabolites is collected for analysis.
3. Metabolomic Analysis (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Chromatographic Separation: Metabolites are separated on a C18 reversed-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of metabolites. Data is acquired in full scan mode and data-dependent MS/MS mode for metabolite identification.
-
Data Analysis: Raw data is processed using software such as XCMS, MZmine, or vendor-specific software for peak picking, alignment, and quantification. Metabolite identification is performed by comparing the accurate mass, retention time, and MS/MS fragmentation patterns with metabolite databases (e.g., METLIN, HMDB).
Signaling Pathways and Experimental Workflows
Signaling Pathways of 6-Gingerol
6-Gingerol has been shown to modulate several key signaling pathways involved in cancer and inflammation.[6][7][8][9] These include the inhibition of NF-κB, PI3K/Akt/mTOR, and EGFR/Src/STAT3 pathways, and the induction of apoptosis through the mitochondrial pathway.[8][10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Using Metabolomics to Identify the Exposure and Functional Biomarkers of Ginger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of 6-, 8-, 10-Gingerols and 6-Shogaol and Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Aspects of 6-Gingerol: A Review [arccjournals.com]
- 10. [6]-Gingerol inhibits de novo fatty acid synthesis and carnitine palmitoyltransferase-1 activity which triggers apoptosis in HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Methyl-6-Gingerol: A Promising Therapeutic Lead Compound Under the Magnifying Glass
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Methyl-6-Gingerol as a potential therapeutic lead. Drawing upon extensive experimental data, we compare its performance against established alternatives and delve into the molecular mechanisms underpinning its efficacy.
This compound, a derivative of the well-studied 6-Gingerol (B72531) found in ginger, is emerging as a compound of significant interest in drug discovery. While much of the existing research has centered on 6-Gingerol, the therapeutic potential of its methylated analogue is increasingly being recognized. This guide will primarily leverage the extensive data available for 6-Gingerol to build a case for this compound, highlighting comparative studies with other gingerols, shogaols, and current therapeutic agents.
Comparative Efficacy: In Vitro Studies
The therapeutic promise of gingerol derivatives has been substantiated across numerous in vitro studies, particularly in the realms of anti-inflammatory and anticancer activities. Quantitative data from these studies offer a clear comparison of their potency.
Anti-inflammatory Activity
The anti-inflammatory effects of 6-Gingerol and its derivatives have been benchmarked against other compounds, including other ginger constituents and established non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Assay | Target | IC50 Value | Reference Compound | IC50 Value (Reference) |
| 6-Gingerol | COX-2 Inhibition | Cyclooxygenase-2 | - | Compound 56 (a 6-gingerol analogue) | 1.4 µM[1] |
| 6-Gingerol | Anti-platelet Aggregation | Platelet Aggregation | - | Aspirin | -[2] |
| Methylshogaol (16) | LTA4H Inhibition (aminopeptidase) | Leukotriene A4 Hydrolase | 4.9 µM[3] | Betastin | 42.5 µM[3] |
| Methylshogaol (16) | LTA4H Inhibition (epoxide hydrolase) | Leukotriene A4 Hydrolase | 11.3 µM[3] | 4BSA | 30.5 µM[3] |
Anticancer Activity
The cytotoxic effects of 6-Gingerol and its derivatives have been evaluated in various cancer cell lines, with some studies offering direct comparisons to conventional chemotherapy agents.
| Compound | Cell Line | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Methylated 6-Gingerol derivative (19) | HCT-116 (Colon Carcinoma) | 76.5 µM[3] | 6-Shogaol | 12.9 µM[3] |
| Methylshogaol (16) | HCT-116 (Colon Carcinoma) | 1.5 µM[3] | Doxorubicin | - |
| 6-Gingerol | MDA-MB-231 (Triple Negative Breast Cancer) | 404.5 µM[3] | Compound 25 (a 6-gingerol derivative) | 22.9 µM[3] |
| 6-Gingerol | HepG2 (Liver Cancer) | 71.9 ± 2.8 µM[4] | Doxorubicin | 680 ± 60 nM[4] |
| 6-Gingerol | Huh-7 (Liver Cancer) | 103.1 ± 3.0 µM[4] | Doxorubicin | 4.6 ± 0.9 nM[4] |
| [5]-Gingerol Aspirinate (GAS) | HCT-116 (Colon Cancer) | Lower than Aspirin[6] | Aspirin | -[6] |
Signaling Pathway Modulation
The therapeutic effects of 6-Gingerol and its derivatives are largely attributed to their ability to modulate key intracellular signaling pathways involved in inflammation and cancer progression.
NF-κB Signaling Pathway
dot digraph "NF_kappaB_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway
dot digraph "PI3K_Akt_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width=8, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} Caption: Modulation of the PI3K/Akt signaling pathway by this compound.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of this compound.
Workflow:
dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} Caption: Workflow for the in vitro MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plates for 1.5 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes at 37°C and then measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
This protocol outlines the widely used carrageenan-induced paw edema model in rats to evaluate the in vivo anti-inflammatory activity of this compound.
Workflow:
dot digraph "Carrageenan_Paw_Edema_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
} Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Acclimatization and Grouping: Acclimatize male Wistar rats for at least one week. Divide the animals into groups: a control group, a positive control group (e.g., receiving Indomethacin or Aspirin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer this compound (e.g., intraperitoneally or orally) to the test groups 30-60 minutes before the induction of inflammation. The control group receives the vehicle, and the positive control group receives the standard drug.
-
Induction of Edema: Inject 100 µl of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Western Blot Analysis for PI3K/Akt Pathway
This protocol provides a general framework for analyzing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway following treatment with this compound.
Detailed Steps:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
The available evidence strongly supports the potential of 6-Gingerol and its derivatives, including this compound, as valuable therapeutic lead compounds. Their demonstrated efficacy in preclinical models of inflammation and cancer, coupled with a growing understanding of their molecular mechanisms of action, warrants further investigation. The comparative data presented in this guide underscore the potency of these natural compounds, often rivaling or exceeding that of established drugs. Future research should focus on the specific pharmacological profile of this compound to fully elucidate its therapeutic utility and advance its development as a novel therapeutic agent.
References
- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04227K [pubs.rsc.org]
- 4. Gingerol Synergizes the Cytotoxic Effects of Doxorubicin against Liver Cancer Cells and Protects from Its Vascular Toxicity [mdpi.com]
- 5. Preparation and Evaluation of 6-Gingerol Derivatives as Novel Antioxidants and Antiplatelet Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl-6-Gingerol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Methyl-6-Gingerol must adhere to specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with standard laboratory safety protocols.
This compound, a phenolic compound, requires careful handling due to its potential irritant properties. The following procedures are based on established safety data for structurally similar compounds like[1]-Gingerol and general best practices for chemical waste management.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Body Protection | Laboratory coat |
In case of accidental exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.[2]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related materials."
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing this compound).
2. Preparing Solid Waste for Disposal:
-
Place all solid materials contaminated with this compound into the designated, labeled waste container.
-
Ensure the container is sealed to prevent dust formation.
3. Preparing Liquid Waste for Disposal:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container.
-
If the this compound is dissolved in a solvent, the entire solution should be treated as hazardous waste.
-
Common solvents used for gingerols include ethanol, acetone, and ethyl acetate.[1] The disposal of the solvent mixture must comply with regulations for flammable and/or toxic liquid waste.
4. Storage Pending Disposal:
-
Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Containers should be stored in a cool, dry place.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste manifest with accurate information about the chemical and its concentration. Disposal should be in accordance with all applicable local, state, and federal regulations.[2] In many jurisdictions, this will involve incineration at a permitted hazardous waste facility.[4]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Methyl-6-Gingerol
Essential Safety and Handling Guide for Methyl-6-Gingerol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound is presumed to share a similar hazard profile with[1]-Gingerol, which is classified as:
Hazard Statements:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Breakthrough time and material thickness should be appropriate for the duration of handling. |
| Protective Clothing | Impervious clothing, such as a lab coat or coveralls, to prevent skin contact. | |
| Respiratory Protection | Respirator | A full-face respirator with a particulate filter is recommended if exposure limits are exceeded, or if irritation is experienced. Use in a well-ventilated area is crucial.[4] |
Quantitative Toxicity Data for[1]-Gingerol
The following table summarizes the available acute toxicity data for[1]-Gingerol in mice. This data should be considered as indicative for this compound.
| Route of Administration | Test Animal | LD50 (Lethal Dose, 50%) |
| Oral | Mouse | 250 mg/kg |
| Intraperitoneal | Mouse | 58,100 µg/kg |
| Intravenous | Mouse | 25,500 µg/kg |
Source: Journal of Pharmacobio-Dynamics, Vol. 7, Pg. 836, 1984[5]
No established Occupational Exposure Limits (OELs) for[1]-Gingerol or this compound were found.
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation:
-
Handling:
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[2][7] |
| If on Skin | Immediately wash with plenty of water and soap.[2] If skin irritation occurs, get medical advice.[3] Remove contaminated clothing and wash it before reuse.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[8] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[3] Call a POISON CENTER or doctor if you feel unwell.[8] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Waste Characterization:
-
This compound and any materials contaminated with it should be treated as hazardous waste.[6]
-
-
Container Management:
-
Keep waste in a clearly labeled, sealed, and appropriate container.
-
Store waste containers in a designated, secure area.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant or industrial combustion plant in accordance with local, regional, and national regulations.[4][8]
-
Do not allow the product to enter drains, surface water, or ground water.[4][8] Contaminated washing water should be retained and disposed of.[4]
-
References
- 1. Medicinal chemistry inspired by ginger: exploring the chemical space around 6-gingerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. chemos.de [chemos.de]
- 5. (6)-gingerol, 23513-14-6 [thegoodscentscompany.com]
- 6. carlroth.com [carlroth.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
